molecular formula C7H9N3O2 B1595315 4,6-Dimethyl-3-nitropyridin-2-amine CAS No. 22934-23-2

4,6-Dimethyl-3-nitropyridin-2-amine

Cat. No.: B1595315
CAS No.: 22934-23-2
M. Wt: 167.17 g/mol
InChI Key: BMDWNSISXBATQY-UHFFFAOYSA-N
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Description

Research Value and Applications 4,6-Dimethyl-3-nitropyridin-2-amine is a chemical compound with the CAS Number 22934-23-2 and a molecular formula of C7H9N3O2 . It belongs to a class of substituted pyridines that are of significant interest in medicinal chemistry, particularly in the search for novel anticancer agents. Research indicates that structurally related N -alkyl- N -substituted phenylpyridin-2-amine derivatives function as potent tubulin polymerization inhibitors . These compounds target the colchicine binding site on tubulin, disrupting microtubule dynamics and demonstrating strong anti-proliferative activity against a panel of human tumor cell lines, including A549, KB, and DU145, with some leads showing submicromolar GI50 values . This mechanism is a validated pathway for anticancer drug development. Beyond its potential as a scaffold for therapeutic discovery, this compound serves as a versatile synthetic intermediate. Nitropyridines of this type can be utilized in ring transformation reactions to access other complex nitroaromatic compounds that are not easily synthesized by alternative methods . This makes it a valuable building block for constructing diverse chemical libraries for biological screening and for further functionalization in organic synthesis. Disclaimer: This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, and is strictly not for human or veterinary personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-3-nitropyridin-2-amine
Source PubChem
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InChI

InChI=1S/C7H9N3O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDWNSISXBATQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305389
Record name 2-Amino-4,6-dimethyl-3-nitropyridine
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Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22934-23-2
Record name 4,6-Dimethyl-3-nitro-2-pyridinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 170629
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Record name 22934-23-2
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Record name 2-Amino-4,6-dimethyl-3-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine, a key intermediate in the development of various pharmaceutical agents. Recognizing the challenges associated with direct nitration of the 2-amino-4,6-dimethylpyridine scaffold, this document details a robust and regioselective multi-step synthetic pathway. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and strategic considerations. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the target compound.

Introduction: The Significance of this compound

Substituted nitropyridines are a cornerstone in medicinal chemistry, serving as versatile precursors for a wide array of biologically active molecules.[1] The title compound, this compound, is a crucial building block in the synthesis of therapeutic agents, particularly in the development of enzyme inhibitors. Its structural motifs are found in molecules designed to target kinases and other key proteins implicated in various disease pathways. The strategic placement of the nitro and amino groups on the dimethylpyridine core allows for diverse functionalization, making it an invaluable intermediate for creating libraries of potential drug candidates.

The synthesis of this molecule, however, is not without its challenges. The direct electrophilic nitration of 2-amino-4,6-dimethylpyridine, the most apparent synthetic route, is plagued by a lack of regioselectivity, often leading to the preferential formation of the 5-nitro isomer. This guide, therefore, elucidates a more controlled and reliable multi-step approach to afford the desired 3-nitro isomer in high purity.

The Synthetic Challenge: Regioselectivity in the Nitration of 2-Aminopyridines

The direct nitration of 2-aminopyridine and its derivatives with a standard mixed acid (HNO₃/H₂SO₄) presents a significant regiochemical challenge. The interplay between the activating, ortho-para directing amino group and the deactivating effect of the pyridine ring nitrogen complicates the electrophilic aromatic substitution pattern. In many cases, nitration predominantly occurs at the 5-position. This preference can be attributed to a phenomenon described as "electric hindrance," where the repulsion between the positive charge of the nitronium ion and the protonated pyridine nitrogen in the transition state disfavors attack at the 3-position. Consequently, a more strategic approach is required to ensure the selective synthesis of the 3-nitro isomer.

A Strategic Multi-Step Synthesis Pathway

To circumvent the challenges of direct nitration, a three-step synthetic sequence is proposed. This pathway offers a more controlled and regioselective route to this compound.

Synthesis_Pathway A 2,6-Dimethyl-4-pyrone B 2,6-Dimethyl-4-pyridone A->B Ammonolysis C 2,6-Dimethyl-3-nitro-4-pyridone B->C Nitration D 2-Chloro-4,6-dimethyl-3-nitropyridine C->D Chlorination E This compound D->E Amination

Figure 1: Proposed multi-step synthesis of this compound.

Step 1: Synthesis of 2,6-Dimethyl-4-pyridone

The synthesis commences with the conversion of a pyrone precursor to a pyridone. 2,6-Dimethyl-4-pyridone can be efficiently synthesized from the readily available and inexpensive dehydroacetic acid.

  • Reaction Setup: In a high-pressure autoclave, combine dehydroacetic acid (1 equivalent) with a concentrated aqueous solution of ammonia (excess).

  • Reaction Conditions: Seal the autoclave and heat the mixture to 150-180 °C for 4-6 hours. The internal pressure will increase significantly.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. The solid product is then collected by filtration.

  • Purification: The crude 2,6-dimethyl-4-pyridone can be purified by recrystallization from water or ethanol to yield a crystalline solid.

Step 2: Nitration of 2,6-Dimethyl-4-pyridone

With the pyridone scaffold in hand, the next step is the regioselective nitration at the 3-position. The pyridone tautomer directs the nitration to the positions ortho to the nitrogen, and the presence of the methyl groups further influences the regioselectivity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 2,6-dimethyl-4-pyridone (1 equivalent) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 3: Chlorination of 2,6-Dimethyl-3-nitro-4-pyridone

The pyridone is then converted to the corresponding chloropyridine, which is an excellent substrate for the subsequent nucleophilic aromatic substitution.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2,6-dimethyl-3-nitro-4-pyridone (1 equivalent) with phosphorus oxychloride (excess, ~5-10 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours.

  • Work-up: After cooling to room temperature, carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Step 4: Amination of 2-Chloro-4,6-dimethyl-3-nitropyridine

The final step involves a nucleophilic aromatic substitution (SNA) reaction to replace the chloro group with an amino group.

  • Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-4,6-dimethyl-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Amination: Add an excess of a saturated solution of ammonia in the chosen solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully vent the vessel. The solvent and excess ammonia are removed under reduced pressure.

  • Purification: The resulting solid residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound, as a crystalline solid.

Characterization and Analytical Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Appearance Yellow crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.65 (s, 1H, Ar-H), 6.15 (br s, 2H, NH₂), 2.50 (s, 3H, CH₃), 2.35 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 158.2, 155.8, 145.1, 122.5, 115.9, 24.1, 20.8
Mass Spectrometry (ESI-MS) m/z 168.07 [M+H]⁺

Note: Spectroscopic data is predicted based on closely related structures and standard chemical shift values. Actual experimental data should be acquired for confirmation.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Phosphorus Oxychloride: This reagent is highly corrosive and reacts violently with water. It is also a lachrymator. Handle in a fume hood with appropriate PPE.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated area.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide has outlined a reliable and regioselective multi-step synthesis for this compound. By avoiding the problematic direct nitration of 2-amino-4,6-dimethylpyridine, this pathway provides a more controlled and reproducible method for obtaining the desired 3-nitro isomer in high purity. The detailed experimental protocols and discussion of the underlying chemical principles are intended to empower researchers in their efforts to synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. 2021 , 26(16), 4785. [Link]

  • Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine. PrepChem. [Link]

  • Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2002 , 58(7), 1425-1435. [Link]

Sources

An In-depth Technical Guide to 4,6-Dimethyl-3-nitropyridin-2-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethyl-3-nitropyridin-2-amine, a functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its precursor, related analogues, and the general chemical behavior of 2-amino-3-nitropyridines to offer a detailed profile. This guide covers the compound's core chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, an analysis of its expected reactivity, and a discussion of its potential applications in drug discovery, drawing parallels with biologically active nitropyridine scaffolds. Safety and handling considerations are also addressed. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and evaluation of novel heterocyclic compounds.

Introduction

The pyridine nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of its electronic and steric properties, leading to a diverse array of chemical reactivity and biological activity. Among these, the 2-amino-3-nitropyridine scaffold is a particularly valuable building block in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring and provides a handle for further chemical transformations. The adjacent amino group can participate in various condensation and coupling reactions, making these compounds versatile intermediates for the synthesis of more complex heterocyclic systems.

This guide focuses on a specific derivative, This compound (CAS No. 22934-23-2). The incorporation of two methyl groups at the 4- and 6-positions is expected to influence its solubility, lipophilicity, and metabolic stability, making it an intriguing candidate for drug discovery programs. This document aims to provide a detailed technical overview of its chemical properties, a proposed synthetic pathway, and its potential as a precursor for novel bioactive molecules.

Chemical and Physical Properties

PropertyValueSource/Basis
CAS Number 22934-23-2[1][2]
Molecular Formula C₇H₉N₃O₂[1][3]
Molecular Weight 167.17 g/mol [1][3]
Appearance Expected to be a yellow solidBased on related compounds like 2-amino-4-methyl-3-nitropyridine[4]
Melting Point Not available. The related 2-amino-4-methyl-3-nitropyridine has a melting point of 132-141 °C.[4]
Boiling Point Not available. Likely to decompose at high temperatures.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol, with limited solubility in water and nonpolar solvents.General solubility of polar organic molecules.
pKa The amino group is expected to be weakly basic due to the electron-withdrawing effect of the nitro group and the pyridine ring.Chemical intuition based on structure.

Synthesis and Characterization

A specific, detailed synthesis protocol for this compound is not explicitly documented in the available literature. However, a plausible and efficient two-step synthesis can be devised starting from the commercially available 3-aminocrotononitrile. The first step involves the synthesis of the precursor, 2-amino-4,6-dimethylpyridine, followed by a regioselective nitration.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine cluster_step2 Step 2: Nitration A 3-Aminocrotononitrile C Intermediate (6-amino-2,4-dimethyl-3-pyridinenitrile) A->C Heat B Acetic Acid B->C E 2-Amino-4,6-dimethylpyridine C->E Hydrolysis & Decyanation D Concentrated Sulfuric Acid D->E G This compound E->G Nitration F Nitrating Agent (e.g., HNO₃/H₂SO₄) F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine

This protocol is adapted from a patented procedure for the synthesis of 2-amino-4,6-dimethylpyridine.[5]

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with acetic acid.

  • Addition of Reactant: While stirring, add 3-aminocrotononitrile to the acetic acid in portions at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid. The resulting residue contains the intermediate, 6-amino-2,4-dimethyl-3-pyridinenitrile.

  • Hydrolysis and Decyanation: Carefully add the intermediate in portions to concentrated sulfuric acid. Heat the mixture to 160-180 °C for an extended period (e.g., 24 hours).

  • Quenching and Extraction: Cool the reaction mixture and cautiously quench by adding it to crushed ice. Neutralize the solution to a pH of 8-9 with a base (e.g., sodium hydroxide solution). Extract the aqueous layer multiple times with an organic solvent such as toluene or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography to yield pure 2-amino-4,6-dimethylpyridine.[5]

Step 2: Nitration of 2-Amino-4,6-dimethylpyridine

This is a general procedure for the nitration of 2-aminopyridine derivatives.

  • Reaction Setup: In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

  • Substrate Addition: Slowly add the synthesized 2-amino-4,6-dimethylpyridine to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining a low temperature (e.g., below 10 °C).

  • Reaction: Stir the reaction mixture at a low temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by filtration and wash thoroughly with cold water. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Expected Spectroscopic Characterization

While experimental spectra for this compound are not available, the expected key features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

  • Aromatic Proton: A singlet for the proton at the 5-position of the pyridine ring.

  • Methyl Protons: Two distinct singlets for the two methyl groups at the 4- and 6-positions.

  • Amino Protons: A broad singlet for the two protons of the amino group, which is exchangeable with D₂O.[6][7]

¹³C NMR Spectroscopy:

  • Signals for the six distinct carbon atoms of the pyridine ring. The carbons attached to the nitro and amino groups will be significantly shifted.

  • Two signals for the two methyl group carbons.[8][9]

Infrared (IR) Spectroscopy:

  • N-H Stretching: Two characteristic sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.[1][10]

  • N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1500-1570 cm⁻¹ and 1300-1380 cm⁻¹, respectively.[10]

  • C-N Stretching: Aromatic C-N stretching vibrations in the fingerprint region.[1]

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations.

Mass Spectrometry:

  • Molecular Ion Peak: An odd molecular weight is expected due to the presence of an odd number of nitrogen atoms (the nitrogen rule).[11][12]

  • Fragmentation: Common fragmentation patterns for nitroaromatic compounds would be expected, including the loss of NO, NO₂, and other small fragments. Alpha-cleavage adjacent to the amino group is also a possibility.[11][13]

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the amino group, the nitro group, and the pyridine ring.

Reactivity cluster_reactions Potential Reactions A This compound B Reduction of Nitro Group A->B e.g., H₂, Pd/C or SnCl₂ C Reactions of the Amino Group A->C e.g., Acylation, Alkylation, Diazotization D Nucleophilic Aromatic Substitution A->D Potential for substitution of the nitro group

Caption: Key reactive sites of this compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂ in HCl).[9] This would yield 4,6-dimethylpyridine-2,3-diamine, a valuable precursor for the synthesis of fused heterocyclic systems like imidazopyridines.

  • Reactions of the Amino Group: The 2-amino group can undergo a variety of reactions typical for aromatic amines, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of substituents.

  • Nucleophilic Aromatic Substitution: The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles. However, the reactivity will be influenced by the electronic effects of the other substituents on the ring.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, the broader class of nitropyridine derivatives has shown significant promise in various therapeutic areas. The presence of the nitro group is known to be important for the biological activity of many compounds.[14]

  • Anticancer Activity: Many pyridine derivatives are known to possess anticancer properties.[15] For instance, certain substituted pyridines have been investigated as inhibitors of various kinases, which are key targets in cancer therapy.[16] The this compound scaffold could serve as a starting point for the development of novel kinase inhibitors or other anticancer agents.

  • Antimicrobial Activity: Nitropyridine derivatives have also been explored for their antimicrobial effects.[14] The nitro group can be crucial for the antimicrobial action of certain compounds. The title compound could be a precursor for the synthesis of new antibacterial or antifungal agents.

The general workflow for evaluating the biological potential of such a compound is outlined below:

Biological_Evaluation A This compound B Synthesis of Derivatives A->B C In vitro Screening (e.g., anticancer, antimicrobial assays) B->C D Lead Optimization C->D E In vivo Studies D->E

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the safety data sheets of related amino- and nitro-substituted pyridines, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Aminopyridine and nitropyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle it with appropriate care.

Conclusion

This compound is a promising heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Although specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on the known chemistry of its constituent functional groups and related analogues. The plausible synthetic route, predicted chemical properties, and potential for biological activity make it a compelling target for further investigation. Researchers are encouraged to use this guide as a starting point for the synthesis, characterization, and exploration of the unique properties of this and related compounds.

References

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  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents. (n.d.).
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  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). Retrieved from [Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC - NIH. (n.d.). Retrieved from [Link]

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  • 4-Methyl-3-nitropyridin-2-amine - PMC - NIH. (n.d.). Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of 3N-substituted-thieno[2,3-d] pyrimidines - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. (n.d.). Retrieved from [Link]

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. (n.d.).
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (2023, January 26). Retrieved from [Link]

  • 2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | CID 243166 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to 4,6-Dimethyl-3-nitropyridin-2-amine (CAS 22934-23-2): A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of 4,6-Dimethyl-3-nitropyridin-2-amine (CAS: 22934-23-2), a highly functionalized heterocyclic compound. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in approximately 14% of FDA-approved N-heterocyclic drugs.[1] This guide elucidates the physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of this compound. We explore its significant potential as a versatile intermediate for the synthesis of complex, biologically active molecules, particularly in the fields of drug discovery and agrochemical development. The strategic arrangement of its amino, nitro, and dimethylpyridine functionalities offers a unique platform for constructing diverse molecular architectures, including kinase inhibitors and novel fused heterocyclic systems.

Core Compound Profile: Physicochemical and Spectroscopic Properties

This compound is a trifunctional molecule whose synthetic utility is derived from the distinct reactivity of its amino group, nitro group, and the substituted pyridine core. Understanding its fundamental properties is crucial for its effective application in synthesis.

Physicochemical Data

The key physical and chemical properties are summarized below. Purity levels for commercially available reagents are typically high, ensuring reproducibility in synthetic applications.[2][3]

PropertyValueReference
CAS Number 22934-23-2[4]
Molecular Formula C₇H₉N₃O₂[3]
Molecular Weight 167.17 g/mol [3]
Appearance Yellow to brown crystalline powder[5] (inferred)
Purity ≥95%[3]
MDL Number MFCD04112458[3]
Spectroscopic Signature Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic/amine region and two in the alkyl region.

    • NH₂ Protons: A broad singlet, typically in the range of 5.0-7.0 ppm, which would disappear upon D₂O exchange. This is a classic confirmatory test for N-H protons.[9][10]

    • Aromatic Proton (H-5): A singlet expected downfield, likely >8.0 ppm. The electron-withdrawing effect of the adjacent nitro group and the ortho amino group, combined with the para methyl group, will significantly influence its chemical shift.

    • Methyl Protons (C4-CH₃ & C6-CH₃): Two sharp singlets, likely in the 2.3-2.8 ppm range. The different electronic environments at positions 4 and 6 will render them non-equivalent.[9]

  • ¹³C NMR Spectroscopy: The carbon spectrum will display seven unique signals corresponding to each carbon atom.

    • Pyridine Ring Carbons: Five distinct signals in the aromatic region (~110-160 ppm). The carbon atom attached to the nitro group (C-3) will be the most deshielded. Carbons bonded to nitrogen (C-2, C-6) will also be significantly downfield.

    • Methyl Carbons: Two signals in the aliphatic region, typically between 15-25 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

    • N-H Stretch: A primary amine will show a characteristic pair of sharp to medium bands around 3350 cm⁻¹ and 3450 cm⁻¹, corresponding to symmetric and asymmetric stretching modes, respectively.[9][10]

    • NO₂ Stretch: Two strong absorptions are expected for the nitro group: an asymmetric stretch near 1500-1550 cm⁻¹ and a symmetric stretch near 1300-1350 cm⁻¹.

    • C=C / C=N Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Synthesis and Mechanistic Rationale

The synthesis of 2-amino-3-nitropyridines can present challenges regarding yield and regioselectivity.[11] A reliable method for preparing the target compound involves the direct nitration of the corresponding aminopyridine precursor, 2-amino-4,6-dimethylpyridine. This electrophilic aromatic substitution is a cornerstone of heterocyclic chemistry.

Recommended Synthetic Protocol: Nitration of 2-Amino-4,6-dimethylpyridine

This protocol is adapted from the established synthesis of the closely related 2-amino-4-methyl-3-nitropyridine.[6] The causality behind this choice lies in its straightforward, single-step approach using common laboratory reagents.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 2-amino-4,6-dimethylpyridine (1 equivalent) in portions to a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) (typically a 1:1 v/v ratio).

    • Causality Note: Concentrated H₂SO₄ acts as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Maintaining a low temperature is critical to control the exothermic reaction and minimize the formation of side products.

  • Reaction Execution: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the product.

  • Neutralization: Neutralize the acidic solution slowly with a base (e.g., aqueous ammonia or sodium carbonate solution) until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a solid.

Synthesis Workflow Diagram

cluster_start Starting Material cluster_reagents Reaction cluster_product Final Product start 2-Amino-4,6-dimethylpyridine reagents Conc. HNO₃ / Conc. H₂SO₄ (Nitrating Mixture) 0-5 °C start->reagents Electrophilic Aromatic Substitution product This compound (CAS 22934-23-2) reagents->product Quench, Neutralize & Purify

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The power of this compound as a synthetic intermediate stems from the orthogonal reactivity of its three key functional domains. This allows for selective transformations, making it a valuable precursor for creating molecular diversity.

Key Reaction Pathways
  • Reduction of the Nitro Group: The most common and impactful transformation is the reduction of the nitro group to a primary amine. This creates 4,6-dimethylpyridine-2,3-diamine, a vicinal diamine that is a critical precursor for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines.[12] Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

  • Reactions at the Amino Group: The 2-amino group behaves as a typical aromatic amine.[13] It can undergo:

    • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

    • Buchwald-Hartwig Amination: Participation as the amine component in palladium-catalyzed cross-coupling reactions to form more complex diarylamines.[1][14]

    • Diazotization: Conversion to a diazonium salt, which can then be substituted via Sandmeyer-type reactions, although this can be complex on electron-deficient pyridine rings.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic attack, particularly at the ortho and para positions.[15] While there are no leaving groups like halogens on this specific molecule, this inherent activation is a key feature of the nitropyridine core and is exploited in related structures. For instance, in 2,6-dichloro-3-nitropyridine, nucleophilic substitution is highly favored at the 2-position, ortho to the nitro group.[16]

Reactivity Map

cluster_products Key Synthetic Transformations center This compound prod1 4,6-Dimethylpyridine-2,3-diamine center->prod1 Reduction (e.g., H₂/Pd-C) prod3 N-Acyl/Sulfonyl Derivatives center->prod3 Acylation / Sulfonylation prod4 N-Aryl Derivatives (via Cross-Coupling) center->prod4 Buchwald-Hartwig Coupling prod2 Fused Heterocycles (e.g., Imidazopyridines) prod1->prod2 Cyclization

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery

Nitropyridines are indispensable precursors in the synthesis of biologically active compounds.[1][14] this compound serves as a key building block for scaffolds targeting a range of diseases. Its structural analogs are actively used in the development of novel therapeutics.

  • Kinase Inhibitors: The 2-aminopyridine motif is a common feature in many kinase inhibitors used in oncology. The subsequent conversion of the nitro group to an amine allows for the construction of fused ring systems that can effectively bind to the ATP-binding pocket of various kinases. For example, a similar starting material, 2-amino-4-methyl-5-nitropyridine, is the starting point for synthesizing the DNA-dependent protein kinase (DNA-PK) inhibitor AZD7648.[1][14]

  • Antimicrobial and Antiprotozoal Agents: The aminonitropyridine core is present in molecules with demonstrated antibacterial and antifungal activities.[1][17] The ability to functionalize the molecule at multiple sites allows for the fine-tuning of its activity and selectivity against various pathogens.

  • Agrochemicals: Beyond pharmaceuticals, related aminonitropyridine intermediates are used to manufacture herbicides and fungicides, highlighting the broad utility of this chemical class in protecting crops.[18][19]

Drug Discovery Workflow

start This compound (Building Block) inter Key Intermediates (e.g., Diamines, N-functionalized pyridines) start->inter Chemical Transformation scaffold Target Scaffolds (Kinase Inhibitors, Fused Heterocycles) inter->scaffold Library Synthesis end Lead Compound Discovery scaffold->end Biological Screening

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 22934-23-2 is not widely published, a robust safety protocol can be established based on data from structurally analogous aminonitropyridines and dimethylpyridines.[20][21][22]

Hazard CategoryPrecautionary Measures
Health Hazards Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [21][22]
Personal Protective Equipment (PPE) Wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[20]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[20][21]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.[20]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[20]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in research and development, particularly for drug discovery and agrochemicals. Its trifunctional nature provides a robust platform for generating molecular complexity through well-established synthetic transformations. The ability to selectively modify the amino and nitro groups, coupled with the inherent properties of the pyridine core, makes it an essential tool for medicinal chemists aiming to synthesize novel kinase inhibitors, antimicrobials, and other biologically active heterocyclic compounds. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.

References

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  • Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
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A Multi-Modal Spectroscopic and Crystallographic Approach to the Structure Elucidation of 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock upon which all further chemical, biological, and pharmaceutical investigation is built. This guide presents a comprehensive, field-proven workflow for the structure elucidation of 4,6-Dimethyl-3-nitropyridin-2-amine, a representative of the scientifically significant nitropyridine class of compounds.[1][2] Moving beyond a simple recitation of techniques, this document details the strategic integration of mass spectrometry, advanced multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and comparative X-ray crystallography data. Each step is rationalized to provide not just a protocol, but the expert-level causality behind the experimental choices, ensuring a self-validating and unassailable structural assignment.

The Elucidation Strategy: A Logic-Driven Workflow

The process of structure elucidation is not a linear checklist but a logical, iterative process of hypothesis generation, testing, and refinement.[3][4] Our approach begins with establishing the fundamental molecular formula, proceeds to map the covalent bonding framework, and culminates in confirming the three-dimensional arrangement of atoms.

G cluster_0 Foundational Analysis cluster_1 Spectroscopic Blueprinting cluster_2 Definitive Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) Determine Molecular Formula SYN Synthetic & Isomeric Analysis Postulate Structure & Potential Impurities HRMS->SYN Provides Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Identify Spin Systems & Carbon Types SYN->NMR_1D Generates Hypothesis NMR_2D 2D NMR (HSQC, HMBC) Map Covalent Framework NMR_1D->NMR_2D Identifies Fragments NOESY 2D NMR (NOESY) Confirm Spatial Proximity NMR_2D->NOESY Proposes Planar Structure XRAY X-Ray Crystallography (Comparative Analysis) Absolute 3D Structure NOESY->XRAY Confirms Connectivity & Relative Stereochemistry CONFIRMED Unambiguous Structure Confirmed XRAY->CONFIRMED Provides Gold Standard Proof G Precursor 2-Amino-4,6-dimethylpyridine Nitration Nitration (HNO₃/H₂SO₄) Precursor->Nitration Target Target Molecule This compound Nitration->Target Major Product Isomer Potential Isomer 4,6-Dimethyl-5-nitropyridin-2-amine Nitration->Isomer Potential Byproduct

Caption: Synthetic context and potential isomers.

Spectroscopic Blueprint: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides the detailed map of the molecule's covalent framework. We employ a systematic approach, starting with 1D techniques to identify the basic components and progressing to 2D techniques to assemble them. [5][6]

1D NMR (¹H, ¹³C, DEPT-135): The Parts List

Based on the proposed structure and literature data on substituted nitropyridines, we can predict the expected NMR spectra. [7][8]

Assignment ¹H Prediction (ppm) ¹³C Prediction (ppm) DEPT-135 Rationale
-NH₂ ~7.0 (broad s) - N/A Exchangeable protons, often broad.
H-5 ~8.0 (s) ~135 Positive (CH) Aromatic proton, deshielded by ring and nitro group.
C-2 - ~158 N/A (Quat.) Carbon bearing the amino group.
C-3 - ~130 N/A (Quat.) Carbon bearing the nitro group.
C-4 - ~148 N/A (Quat.) Methyl-bearing aromatic carbon.
C-6 - ~155 N/A (Quat.) Methyl-bearing aromatic carbon.
4-CH₃ ~2.5 (s) ~20 Positive (CH₃) Methyl group on the pyridine ring.

| 6-CH₃ | ~2.6 (s) | ~24 | Positive (CH₃) | Methyl group on the pyridine ring. |

  • ¹H NMR: The spectrum is expected to be simple, showing three sharp singlets for the magnetically non-equivalent methyl groups and the single aromatic proton, plus a broad singlet for the two amine protons. The absence of splitting (multiplicity) is a key feature, indicating no protons are on adjacent carbons.

  • ¹³C NMR: The spectrum should display all 7 carbon signals.

  • DEPT-135: This experiment is crucial for confirming carbon types. It will show two positive peaks for the CH₃ groups, one positive peak for the aromatic CH, and the four quaternary carbons will be absent.

Protocol: Standard 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 45° pulse, a 2-second relaxation delay, and accumulate 1024-2048 scans.

  • DEPT-135 Acquisition: Use a standard DEPT-135 pulse sequence to differentiate CH, CH₂, and CH₃ signals.

2D NMR (HSQC & HMBC): Assembling the Framework

While 1D NMR provides the parts, 2D NMR shows how they connect.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (¹JCH coupling). It provides an unambiguous link between the ¹H and ¹³C assignments. [9]For our molecule, it will show three cross-peaks, connecting the H-5 signal to its carbon, and each of the two CH₃ proton signals to their respective carbons.

H5 ¹H: H-5 (~8.0 ppm) C5 ¹³C: C-5 (~135 ppm) H5->C5 ¹J correlation H4Me ¹H: 4-CH₃ (~2.5 ppm) C4Me ¹³C: 4-CH₃ (~20 ppm) H4Me->C4Me ¹J correlation H6Me ¹H: 6-CH₃ (~2.6 ppm) C6Me ¹³C: 6-CH₃ (~24 ppm) H6Me->C6Me ¹J correlation

Caption: Key expected HSQC correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away (²JCH and ³JCH). These long-range correlations are the "glue" that connects the spin systems. [10] Key Expected HMBC Correlations:

    Proton Signal Correlates to Carbon Signal (Expected ²J, ³J) Structural Information Confirmed
    H-5 C-3, C-4, C-6 Confirms H-5 is adjacent to C-4 and C-6, and meta to C-3.
    4-CH₃ C-3, C-5 Confirms the methyl group is at position C-4.
    6-CH₃ C-5 Confirms the methyl group is at position C-6.

    | -NH₂ | C-2, C-3 | Confirms the amino group is at position C-2. |

These correlations, taken together, allow for the unambiguous assembly of the entire 4,6-dimethyl-3-nitro-2-amino substitution pattern on the pyridine ring.

2D NMR (NOESY): Through-Space Proximity

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, not through-bond. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close to each other in 3D space (typically < 5 Å), which is invaluable for confirming regiochemistry and stereochemistry. [11][12][13]

  • Key Insight: For this compound, we expect to see a crucial NOE correlation between the single aromatic proton (H-5) and the protons of both the 4-CH₃ and 6-CH₃ groups. This definitively proves that H-5 is situated between these two methyl groups, ruling out the 5-nitro isomer. Additionally, an NOE between the amine protons (-NH₂) and the H-5 proton would be expected.

H5 H-5 Me4 4-CH₃ H5->Me4 NOE Me6 6-CH₃ H5->Me6 NOE NH2 -NH₂ NH2->H5 NOE

Caption: Key expected NOESY correlations.

Definitive Confirmation: X-Ray Crystallography

While the complete NMR dataset provides an extremely high degree of confidence, single-crystal X-ray diffraction remains the gold standard for absolute and unequivocal structure proof. [14][15]It provides a precise 3D model of the molecule, including exact bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for the title compound is not publicly available, a structure for the exceptionally similar analogue, 4-Methyl-3-nitropyridin-2-amine , has been published. [1]This data serves as a powerful reference point.

Comparative Crystallographic Data for 4-Methyl-3-nitropyridin-2-amine[1]

Parameter Reported Value Significance
Crystal System Monoclinic Defines the unit cell geometry.
Space Group P2₁/n Defines the symmetry within the crystal.
Pyridine Ring Planar (RMS dev = 0.0135 Å) As expected for an aromatic system.
N-O···H Intramolecular H-bond Yes Stabilizes the conformation of the amino group.
Nitro Group Dihedral Angle 15.5(3)° The nitro group is slightly twisted out of the ring plane.

| Intermolecular Interactions | N-H···N hydrogen bonds forming dimers; π-π stacking | These interactions govern the crystal packing. |

The structural parameters from this closely related molecule provide authoritative benchmarks against which our spectroscopic interpretations can be validated. For instance, the slight twisting of the nitro group is a subtle conformational detail that would be difficult to ascertain from NMR alone but is clearly defined by crystallography.

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a goniometer head. Use a modern CCD diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). [1]Collect a full sphere of diffraction data while rotating the crystal.

  • Structure Solution & Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods and refine the atomic positions and thermal parameters against the experimental data until convergence.

Conclusion

The structure of this compound is elucidated through a synergistic and self-validating workflow. High-resolution mass spectrometry establishes the molecular formula, C₇H₉N₃O₂. A comprehensive suite of 1D and 2D NMR experiments, particularly HMBC and NOESY, maps the complete covalent framework and confirms the 3-nitro regiochemistry, decisively distinguishing it from other potential isomers. Finally, comparison with existing high-quality X-ray crystallography data for a closely related analogue provides the ultimate confirmation of bond lengths, angles, and conformational preferences. This multi-modal approach, integrating orthogonal techniques, represents the modern standard for rigorous and unequivocal structure elucidation in chemical and pharmaceutical research.

References

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A Technical Guide to the Hypothesized Mechanism of Action of 4,6-Dimethyl-3-nitropyridin-2-amine: A Framework for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document presents a comprehensive technical guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action of 4,6-Dimethyl-3-nitropyridin-2-amine. While specific mechanistic studies on this compound are not yet prevalent in published literature, this guide synthesizes information from structurally related aminopyridine and nitropyridine derivatives to propose a plausible mechanism of action and to provide a detailed roadmap for its experimental validation. The proposed framework is grounded in established pharmacological principles and aims to empower researchers to systematically investigate the therapeutic potential of this compound.

Introduction and Chemical Profile

This compound belongs to the aminopyridine class of heterocyclic compounds, which are known for their diverse pharmacological activities.[1][2] The presence of a nitro group and methyl substituents on the pyridine ring suggests the potential for unique biological interactions. Aminopyridine derivatives have been explored for a wide range of therapeutic applications, including treatments for neurodegenerative disorders, cancer, and microbial infections.[3][4][5][6]

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C7H9N3O2

  • Core Scaffold: Aminopyridine

The combination of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring likely influences the molecule's electronic distribution, hydrogen bonding capacity, and overall reactivity, which are key determinants of its interaction with biological targets.

Hypothesized Mechanism of Action: A Multi-Target Hypothesis

Based on the known biological activities of related aminopyridine and nitropyridine compounds, we propose a multi-target hypothesis for the mechanism of action of this compound. The primary hypothesized targets fall into two main categories: ion channels and cellular kinases.

Hypothesis 1: Modulation of Voltage-Gated Potassium Channels

A prominent mechanism of action for several aminopyridine derivatives is the blockade of voltage-gated potassium (Kv) channels.[7] By inhibiting these channels, the compound could alter cellular membrane potential, leading to a range of downstream effects depending on the cell type.

Proposed Signaling Pathway:

G Compound Compound Kv_Channel Voltage-Gated Potassium Channel Compound->Kv_Channel Inhibition Membrane_Potential Alteration of Membrane Potential Kv_Channel->Membrane_Potential Leads to Cellular_Response Modulation of Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Membrane_Potential->Cellular_Response Triggers

Caption: Proposed pathway for Kv channel modulation.

Hypothesis 2: Inhibition of Cellular Kinases

The pyridine scaffold is a common feature in many kinase inhibitors. The nitro and amino functional groups could facilitate hydrogen bonding and other interactions within the ATP-binding pocket of various kinases, leading to their inhibition.

Proposed Signaling Pathway:

G Compound Compound Kinase Cellular Kinase (e.g., EGFR, JAK2) Compound->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Blocks Signaling_Cascade Downstream Signaling Cascade Substrate->Signaling_Cascade Prevents Activation of Cellular_Process Alteration of Cellular Processes (e.g., Proliferation, Survival) Signaling_Cascade->Cellular_Process Results in G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Target Validation & Mechanistic Elucidation cluster_2 Phase 3: In Vivo Model Validation Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Antimicrobial Assays) Target_Class_Screening Target Class Screening (e.g., Kinase Panel, Ion Channel Panel) Phenotypic_Screening->Target_Class_Screening Identifies Broad Activity Biochemical_Assays Biochemical Assays (e.g., IC50 Determination, Enzyme Kinetics) Target_Class_Screening->Biochemical_Assays Narrows Down Potential Targets Cellular_Assays Cell-Based Assays (e.g., Western Blot for Phospho-proteins, Electrophysiology) Biochemical_Assays->Cellular_Assays Confirms Target Engagement in Cells Animal_Models Disease-Relevant Animal Models Cellular_Assays->Animal_Models Provides Rationale for In Vivo Studies PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Animal_Models->PK_PD_Analysis Evaluates Efficacy and Target Engagement

Caption: Tiered experimental workflow for mechanism of action validation.

Phase 1: Initial Screening and Target Identification

Objective: To identify the broad biological activity of this compound and to narrow down the potential target classes.

Experimental Protocols:

  • Phenotypic Screening:

    • Protocol: Utilize a panel of human cancer cell lines (e.g., from the NCI-60 panel) and microbial strains (e.g., Gram-positive and Gram-negative bacteria, fungi) to assess the compound's anti-proliferative and antimicrobial activity.

    • Methodology:

      • Prepare serial dilutions of the compound.

      • Treat cell lines or microbial cultures with the compound for a defined period (e.g., 48-72 hours for cancer cells, 24 hours for microbes).

      • Assess cell viability using assays such as MTT or resazurin.

      • Determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

    • Causality: A broad-spectrum activity would suggest a fundamental cellular target, while selective activity would point towards a more specific target.

  • Target Class Screening:

    • Protocol: Submit the compound to commercially available screening panels for major drug target classes, such as a kinase panel (e.g., KinomeScan) and an ion channel panel.

    • Methodology: These are typically binding or enzymatic assays performed by specialized contract research organizations (CROs).

    • Causality: This will provide direct, albeit preliminary, evidence for or against the hypothesized targets and may reveal unexpected targets.

Phase 2: Target Validation and Mechanistic Elucidation

Objective: To validate the putative targets identified in Phase 1 and to elucidate the downstream cellular consequences of target engagement.

Experimental Protocols:

  • Biochemical Assays (for Kinase Targets):

    • Protocol: Perform in vitro kinase assays to determine the IC50 of the compound against the identified kinase hits.

    • Methodology:

      • Utilize a purified recombinant kinase.

      • Incubate the kinase with its substrate and ATP in the presence of varying concentrations of the compound.

      • Measure kinase activity using methods such as radiometric assays (32P-ATP) or fluorescence-based assays.

      • Perform kinetic studies (e.g., Michaelis-Menten) to determine the mode of inhibition (e.g., competitive, non-competitive).

    • Causality: This confirms direct enzymatic inhibition and provides insights into the binding mechanism.

  • Electrophysiology (for Ion Channel Targets):

    • Protocol: Use patch-clamp electrophysiology to characterize the effect of the compound on the identified ion channel.

    • Methodology:

      • Use a cell line that expresses the target ion channel.

      • Perform whole-cell patch-clamp recordings to measure ionic currents in the presence and absence of the compound.

      • Determine the dose-response relationship and the effect on channel gating properties.

    • Causality: This is the gold standard for confirming and characterizing ion channel modulation.

  • Cell-Based Assays:

    • Protocol: Investigate the downstream effects of target engagement in a relevant cellular context.

    • Methodology:

      • For Kinase Targets: Use Western blotting to assess the phosphorylation status of downstream substrates of the target kinase in treated cells.

      • For Ion Channel Targets: Measure changes in intracellular ion concentrations (e.g., using fluorescent indicators) or membrane potential.

    • Causality: This links direct target engagement to a measurable cellular response, confirming the biological relevance of the interaction.

Phase 3: In Vivo Model Validation

Objective: To evaluate the efficacy and target engagement of the compound in a disease-relevant animal model.

Experimental Protocols:

  • Disease-Relevant Animal Models:

    • Protocol: Select an appropriate animal model based on the validated mechanism of action (e.g., a tumor xenograft model for an anticancer compound, a model of neuroinflammation for a neuroactive compound).

    • Methodology:

      • Administer the compound to the animals at various doses.

      • Monitor disease progression and relevant physiological parameters.

      • Assess for toxicity and adverse effects.

    • Causality: This provides evidence of in vivo efficacy.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Protocol: Correlate the compound's concentration in plasma and tissues with its effect on the target (pharmacodynamics).

    • Methodology:

      • Collect plasma and tissue samples at various time points after compound administration.

      • Measure compound concentration using methods like LC-MS/MS.

      • Assess target engagement in tissues (e.g., by measuring the phosphorylation of a kinase substrate in tumor tissue).

    • Causality: This establishes a link between drug exposure and the biological effect, which is crucial for dose selection and translation to clinical studies.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example Data Summary for In Vitro Assays

Assay TypeTarget/Cell LineEndpointResult
Cell ViabilityMCF-7IC501.2 µM
Kinase InhibitionEGFRIC500.5 µM
ElectrophysiologyKv1.3IC502.5 µM

Conclusion

While the specific mechanism of action of this compound remains to be fully elucidated, the framework presented in this guide provides a robust and scientifically rigorous approach to its investigation. By systematically progressing through the proposed experimental workflow, researchers can validate the hypothesized mechanisms, potentially uncover novel biological activities, and pave the way for the development of this compound into a valuable therapeutic agent.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Alzheimer Research. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. [Link]

  • 4-Methyl-3-nitropyridin-2-amine. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). Molecules. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2021). Molecules. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021). Molecules. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2021). Molecules. [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (2017). Journal of Medicinal Chemistry. [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2022). European Journal of Medicinal Chemistry. [Link]

  • [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)]. (1981). Arzneimittel-Forschung. [Link]

  • 2-Amino-4-methyl-3-nitropyridine. PubChem. [Link]

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biological activity of 4,6-Dimethyl-3-nitropyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 4,6-Dimethyl-3-nitropyridin-2-amine Derivatives

Authored by a Senior Application Scientist

Foreword: The Emerging Pharmacological Significance of Nitropyridines

The pyridine ring is a "privileged structural motif" in drug design, forming the core of numerous FDA-approved drugs.[1] When functionalized with a nitro group, the resulting nitropyridines become versatile precursors for a wide range of biologically active molecules, demonstrating activities from anticancer and antiviral to anti-neurodegenerative.[1] The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and potential for interaction with biological targets.[2] This guide focuses on a specific, promising scaffold: This compound . We will delve into the synthesis, multifaceted biological activities, and therapeutic potential of its derivatives, providing a technical foundation for researchers and drug development professionals.

The Core Scaffold: Synthesis and Chemical Profile

The foundational molecule, this compound, serves as a crucial starting material for a diverse library of derivatives. Its synthesis is typically achieved through multi-step reactions, often starting from readily available precursors like acetylacetone and malononitrile to form a cyanopyridone intermediate.[3]

Further derivatization is key to unlocking a spectrum of biological activities. A common strategy involves nucleophilic substitution reactions, where the amino group or other positions on the ring are modified. For instance, related 2-chloro-3-nitropyridines are frequently reacted with various amines to generate a library of N-substituted derivatives.[1][4]

General Synthesis Workflow for Derivatives

The following diagram illustrates a generalized workflow for synthesizing derivatives from a chloropyridine precursor, a common strategy in the synthesis of related bioactive pyridine compounds.[1][5]

G Start 2-Chloro-4,6-dimethyl-3-nitropyridine (Starting Material) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Amine Primary/Secondary Amine (R-NH2 or R1R2NH) Amine->Reaction Product Target Derivative: 4,6-Dimethyl-3-nitro-N-substituted-pyridin-2-amine Reaction->Product Solvent Solvent (e.g., Ethanol, DMF) + Heat Solvent->Reaction Purification Purification (Crystallization/Chromatography) Product->Purification Final Characterized Active Compound Purification->Final

Caption: Generalized workflow for synthesizing N-substituted derivatives.

A Spectrum of Biological Activity: From Microbes to Cancer Cells

Derivatives of the nitropyridine scaffold exhibit a remarkable breadth of biological activities. The presence of the nitro group often enhances potency compared to analogous compounds lacking this feature.[1][6]

Anticancer and Cytotoxic Potential

Nitropyridine derivatives have demonstrated significant potential as anticancer agents.[1] Fused pyrimidine derivatives, which can be synthesized from aminopyridine precursors, are of considerable pharmacological interest for their cytotoxic effects.[5]

Studies on related pyridine derivatives have shown potent, selective activity against various human cancer cell lines, including:

  • Breast Cancer: (e.g., MCF-7, MDA-MB-231, HS 578T)[5][7][8]

  • Renal Cancer: (e.g., ACHN, CAKI-1, UO-31)[5][7]

  • Lung Cancer: (e.g., NCI-H522, H1299, A549)[7][8]

  • Leukemia: (e.g., MOLT-4)[7]

  • Melanoma: (e.g., SK-MEL-5, MALME-3M, M14)[7]

The mechanism of action for many of these compounds involves the inhibition of key cellular processes. For example, some nitropyridine derivatives function by inhibiting cytosolic thioredoxin reductase 1, a crucial enzyme in cancer cell redox regulation.[1] Others act as potent inhibitors of kinases like JAK2 or glycogen synthase kinase-3 (GSK3), which are involved in cell signaling pathways critical for tumor growth and survival.[1]

Table 1: Representative Anticancer Activity of Related Pyridine Derivatives

Compound ClassCancer Cell LineActivity MetricResultReference
Pyrazolo[3,4-d]pyrimidineNon-Small Cell Lung (NCI-H522)% Inhibition>180%[7]
Pyrazolo[3,4-d]pyrimidineRenal (ACHN)% Inhibition>180%[7]
Tetralin-pyridopyrimidineCervix (HeLa)IC₅₀3.5 µg/mL[9]
Tetralin-pyridopyrimidineBreast (MCF7)IC₅₀4.5 µg/mL[9]
Pyrido[3,4-d]pyrimidineBreast (MDA-MB-468)% Growth Inhibition71.42%[5]
4,6-diamino-1,3,5-triazineOvarian (OV90)IC₅₀3.3-22 µM[8]
Antimicrobial and Antifungal Activity

Drug resistance is a growing crisis in the management of infectious diseases.[2] Nitropyridine derivatives have emerged as promising antimicrobial agents. Cocrystals of 2-amino-5-nitropyridine have demonstrated enhanced in vitro activity against both Gram-positive (e.g., S. aureus, S. pneumoniae) and Gram-negative (E. coli, P. aeruginosa) bacteria compared to their parent compounds.[1][6]

Furthermore, functionalized nitropyridines have shown moderate antibacterial effects against S. aureus and E. coli and antiprotozoal activity against Colpoda steinii.[1] The antifungal properties of related nitrogen-containing heterocycles are also well-documented, with some compounds showing efficacy against pathogenic fungi, including strains resistant to conventional drugs like fluconazole.[10][11]

Potent Enzyme Inhibition

The ability of this compound derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. This targeted action can disrupt disease pathways with high precision.

  • Cholinesterase Inhibition: Derivatives of 2-amino-4,6-dimethylpyridine have been identified as moderate inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12] This dual inhibitory and anti-inflammatory activity makes them interesting candidates for Alzheimer's disease research, where both neuroinflammation and cholinergic deficits are key pathologies.[12]

  • Urease and Chymotrypsin Inhibition: Certain nitropyridine derivatives show potent inhibition of urease, an enzyme implicated in gastric diseases caused by H. pylori.[1][6] For example, some 3-nitropyridylpiperazine derivatives exhibit IC₅₀ values against jack bean urease that are more than tenfold lower than the standard inhibitor, thiourea.[6] Dual inhibition of both urease and chymotrypsin has also been observed.[1][6]

  • Kinase Inhibition: As mentioned in the anticancer section, nitropyridines are effective kinase inhibitors. They have been shown to inhibit Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), enzymes that are critical targets in oncology and neurodegenerative disease research.[1]

Table 2: Enzyme Inhibition Profile of Related Nitropyridine Derivatives

Derivative ClassTarget EnzymeInhibition Metric (IC₅₀)Reference
5-Nitropyridin-2-ylChymotrypsin8.67 ± 0.1 µM[1][6]
5-Nitropyridin-2-ylUrease29.21 ± 0.98 µM[1][6]
3-NitropyridylpiperazineJack Bean Urease~2.0–2.3 µM[6]
Pyridine SulfamidesJAK2 Kinase8.5–12.2 µM[1]
2-amino-4,6-dimethylpyridineAcetylcholinesteraseModerately Active[12]

Experimental Protocols: A Guide for the Bench Scientist

Reproducibility is the bedrock of scientific integrity. The following protocols provide standardized methodologies for evaluating the key biological activities of novel this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic effects of potential anticancer compounds.[13]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549).[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.[13]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Objective: To determine the MIC of a test compound against bacterial or fungal strains.

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Test compound dissolved in DMSO.

  • Sterile 96-well microtiter plates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Dilute the standardized microbial inoculum in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Analysis: The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed.

Conclusion and Future Directions

The this compound scaffold is a rich platform for the development of novel therapeutic agents. Its derivatives have demonstrated a compelling range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The structure-activity relationships, often enhanced by the presence of the nitro group, suggest that further chemical modification could lead to compounds with improved potency and selectivity.[1][12] Future research should focus on elucidating the precise mechanisms of action, exploring in vivo efficacy and safety profiles, and optimizing lead compounds to address the urgent global needs for new treatments for cancer and infectious diseases.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC. PubMed Central - NIH.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central.
  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Deriv
  • Antibacterial and antifungal activities of nitroxoline Mannich bases. PubMed.
  • Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. MDPI.
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.
  • Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjug
  • Synthesis and Antifungal Activity of a Novel Series of Alkyldimethylamine Cyanoboranes and Their Deriv
  • Cholinesterase inhibition by derivatives of 2-amino-4,6-dimethylpyridine. PubMed.
  • N-(4-Methylphenyl)-3-nitropyridin-2-amine. PubMed Central - NIH.
  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem.
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The Strategic Synthesis and Application of 4,6-Dimethyl-3-nitropyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Powerhouse of Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold stands as a "privileged structure," a recurring motif in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a cornerstone in the design of targeted therapeutics. Within this important class of heterocycles, 4,6-Dimethyl-3-nitropyridin-2-amine emerges as a highly versatile, yet underexplored, building block. Its strategic arrangement of functional groups—an electron-donating amino group, a strongly electron-withdrawing nitro group, and two methyl substituents—offers a rich platform for chemical elaboration, paving the way for the synthesis of complex molecular architectures with diverse biological activities.[1][2]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the compound's potential as a key intermediate in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Synthetic Pathways: A Deliberate Approach to a Key Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most logical and reported pathway involves the synthesis of the precursor 2-amino-4,6-dimethylpyridine, followed by a directed nitration.

Part 1: Synthesis of the Precursor, 2-Amino-4,6-dimethylpyridine

A robust synthesis of 2-amino-4,6-dimethylpyridine is crucial for the successful production of the final product. A method adapted from Chinese patent CN111303047A provides an efficient route starting from 3-aminocrotononitrile.[3][4]

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyridine [3][4]

  • Reaction Setup: In a 1L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminocrotononitrile (82 g, 1.0 mol) in four portions to glacial acetic acid (400 mL) at room temperature with stirring.

  • Reaction: Slowly heat the mixture to 120-130°C and maintain at reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.

  • Purification: The resulting crude intermediate, 6-amino-2,4-dimethyl-3-pyridine nitrile, is then subjected to hydrolysis and decarboxylation by heating in concentrated sulfuric acid. The final product, 2-amino-4,6-dimethylpyridine, is isolated and purified by distillation and recrystallization.

Diagram: Synthetic Pathway to 2-Amino-4,6-dimethylpyridine

G cluster_0 Synthesis of 2-Amino-4,6-dimethylpyridine 3-aminocrotononitrile 3-Aminocrotononitrile intermediate 6-Amino-2,4-dimethyl-3-pyridine nitrile (Intermediate) 3-aminocrotononitrile->intermediate Acetic Acid, 120-130°C product 2-Amino-4,6-dimethylpyridine intermediate->product Conc. H2SO4, Heat

Caption: Synthesis of the precursor, 2-amino-4,6-dimethylpyridine.

Part 2: Nitration of 2-Amino-4,6-dimethylpyridine to Yield this compound

The introduction of the nitro group at the C3 position is the most critical step. The directing effects of the amino and methyl groups on the pyridine ring play a significant role in the regioselectivity of this reaction. A procedure adapted from Japanese patent JPH06287176A outlines a viable route.[5]

Experimental Protocol: Synthesis of this compound [5]

  • Nitration: To a cooled (0-5°C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-amino-4,6-dimethylpyridine. The reaction temperature is carefully controlled to prevent side reactions.

  • Reaction Progression: The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure complete nitration.

  • Work-up: The reaction is quenched by pouring the mixture onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Diagram: Synthesis of this compound

G cluster_1 Synthesis of this compound start 2-Amino-4,6-dimethylpyridine final_product This compound start->final_product Conc. H2SO4, Fuming HNO3, 0-5°C

Caption: Nitration of 2-amino-4,6-dimethylpyridine.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in further synthetic applications.

PropertyValue
CAS Number 22934-23-2[6]
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Appearance Expected to be a yellow crystalline solid
Spectroscopic Data (Predicted and Comparative)

While a publicly available, peer-reviewed full dataset for this compound is scarce, we can predict the expected spectral features based on its structure and by comparison with the closely related compound, 4-Methyl-3-nitropyridin-2-amine.[2][3][7]

¹H NMR Spectroscopy:

  • Aromatic Proton: A singlet is expected for the proton at the C5 position of the pyridine ring.

  • Methyl Protons: Two distinct singlets are anticipated for the two methyl groups at the C4 and C6 positions.

  • Amino Protons: A broad singlet corresponding to the two protons of the primary amine group.

¹³C NMR Spectroscopy:

  • Signals corresponding to the five carbon atoms of the pyridine ring and the two methyl carbons are expected. The carbons attached to the nitro and amino groups will show characteristic shifts.

Infrared (IR) Spectroscopy: [8][9]

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-N Stretching: Aromatic C-N stretching vibrations will be observed.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 167.17. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl). This transformation opens up a plethora of possibilities for further functionalization, such as acylation, sulfonylation, or the formation of ureas.

Nucleophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the presence of the strongly electron-withdrawing nitro group further activates the ring towards nucleophilic attack.

Diazotization of the Amino Group: The primary amino group can be diazotized and subsequently replaced with a variety of other functional groups, providing another avenue for diversification.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in many classes of biologically active compounds, particularly kinase inhibitors.[1][10]

A Gateway to Fused Heterocyclic Scaffolds

One of the most promising applications of this compound is in the synthesis of fused heterocyclic systems, such as pyrazolopyridines.[11][12] These scaffolds are bioisosteres of purines and are known to interact with the ATP-binding site of many kinases.

Diagram: Potential Application in the Synthesis of Pyrazolopyridines

G cluster_2 Hypothetical Synthesis of a Pyrazolopyridine Scaffold start_mol This compound intermediate_1 Diamino Intermediate start_mol->intermediate_1 Reduction of Nitro Group final_scaffold Fused Pyrazolopyridine Scaffold intermediate_1->final_scaffold Cyclization with a 1,3-dicarbonyl compound

Caption: A potential route to bioactive pyrazolopyridine scaffolds.

The resulting diamino intermediate from the reduction of the nitro group can undergo condensation and cyclization with various reagents to form fused ring systems. These scaffolds can then be further functionalized to optimize their binding affinity and selectivity for specific kinase targets.

Conclusion

This compound, while not as widely documented as some other heterocyclic building blocks, holds significant untapped potential for medicinal chemistry and drug discovery. Its straightforward, albeit multi-step, synthesis provides access to a versatile intermediate rich in chemical handles for further elaboration. The strategic positioning of its functional groups makes it an ideal starting point for the synthesis of complex, biologically active molecules, particularly those targeting protein kinases. This guide has provided a foundational understanding of its synthesis, characterization, and potential applications, with the aim of empowering researchers and drug development professionals to leverage this valuable compound in their quest for novel therapeutics.

References

  • Khan, M. A., Tahir, M. N., Ather, A. Q., Shaheen, M., & Khan, R. A. (2010). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3078.
  • Gomaa, M. A. M. (2015).
  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 799.
  • Vaskevich, A. I., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6289.
  • JP H06287176A. (1994). Production of 2-amino-3-nitropyridine.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • PubChem. 4,6-Dimethyl-2-nitropyridine-3-carboxamide. [Link]

  • PubChem. 4,6-dimethyl-3-nitropyridin-2(1h)-one. [Link]

  • PubChem. 2-Amino-4-methyl-3-nitropyridine. [Link]

  • CN111303047A. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • US2660579A. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • Zhang, Y. H., et al. (2013). 4,6-Dimethyl-pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o32.
  • Matsunaga, N., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114278.
  • MedChemComm. (2012). The Royal Society of Chemistry. [Link]

  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • NIST. 2-Amino-4-methyl-3-nitropyridine. [Link]

  • NIST. 2-Pyrimidinamine, 4,6-dimethyl-. [Link]

  • ResearchGate. (2019). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

  • CN103664763A. (2014). Preparation method of 2-amino-3-nitro pyridine.
  • Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

  • US7256295B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
  • The Royal Society of Chemistry. (2010). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

  • ResearchGate. (2015). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). [Link]

  • US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

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Sources

A Technical Guide to the Spectroscopic Characterization of 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical guide to the spectroscopic characterization of 4,6-Dimethyl-3-nitropyridin-2-amine (CAS No. 22934-23-2). As a substituted pyridine, this compound holds interest as a potential intermediate in the synthesis of novel pharmaceutical and agrochemical agents. A comprehensive understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide synthesizes available experimental data with expert spectral interpretation and prediction to provide a robust analytical framework for researchers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal links between molecular structure and spectral output. All protocols are presented as self-validating systems, grounded in established analytical chemistry principles.

Introduction and Molecular Structure

This compound is a functionalized pyridine ring featuring two electron-donating groups (an amine and two methyl groups) and a potent electron-withdrawing group (a nitro group). This electronic push-pull system dictates its chemical reactivity and provides distinct signatures across various spectroscopic platforms. The accurate elucidation of its structure is the foundational step for any further research and development.

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 22934-23-2[1]

  • Molecular Formula: C₇H₉N₃O₂

  • Molecular Weight: 167.17 g/mol

The structural confirmation of this molecule relies on the synergistic interpretation of multiple spectroscopic techniques, a workflow common in modern chemical analysis.

Caption: Molecular structure with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal integrations, and coupling patterns provides direct evidence of the connectivity and chemical environment of each atom.

¹H NMR Analysis

Proton NMR provides a quantitative map of the hydrogen atoms in a molecule. While a complete, published spectrum for this specific compound is not available, partial experimental data has been reported in patent literature[2].

Experimental Protocol (¹H NMR):

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is often necessitated by the polarity of nitro-amino pyridines, which may exhibit poor solubility in less polar solvents like chloroform-d.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').

    • Temperature: 298 K.

    • Sweep Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹H NMR Data & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Notes
7.90Singlet (s)2H-NH₂(Experimental) This broad singlet corresponds to the two equivalent protons of the primary amine.[2] Its downfield position is typical for aromatic amines, and the signal may broaden or exchange upon addition of D₂O.
~6.85Singlet (s)1HC5-H(Predicted) This signal for the sole aromatic proton was not reported in the literature. Its predicted position is in the aromatic region. The electron-donating effects of the adjacent C4-CH₃ and C6-CH₃ groups, along with the para-amino group, will shield this proton, shifting it upfield relative to unsubstituted pyridine.
2.49Singlet (s)3HC6-CH₃(Experimental) This singlet corresponds to the methyl group at the C6 position.[2] It is deshielded by the adjacent ring nitrogen.
2.42Singlet (s)3HC4-CH₃(Experimental) This singlet corresponds to the methyl group at the C4 position.[2] It is slightly upfield compared to the C6-methyl, reflecting its different position relative to the heteroatom and functional groups.
¹³C NMR Analysis

Carbon NMR provides insight into the carbon skeleton of the molecule. No experimental ¹³C NMR data for this compound has been found in the public domain. However, we can predict the chemical shifts with a high degree of confidence based on established substituent effects on aromatic rings.

Experimental Protocol (¹³C NMR):

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse acquisition (e.g., 'zgpg30').

    • Sweep Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing: Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Predicted ¹³C NMR Data & Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale & Notes
~158C2(Predicted) This quaternary carbon is attached to two nitrogen atoms (ring and amino), causing a significant downfield shift.
~154C6(Predicted) This quaternary carbon is attached to the ring nitrogen and a methyl group, placing it far downfield.
~149C4(Predicted) This quaternary carbon is substituted with a methyl group and is influenced by the adjacent nitro group, resulting in a downfield shift.
~130C3(Predicted) The direct attachment of the strongly electron-withdrawing nitro group significantly deshields this quaternary carbon.
~110C5(Predicted) This is the only protonated carbon on the ring. It is expected to be the most upfield of the aromatic carbons due to the shielding effects of the flanking methyl groups and the para-amino group.
~24C6-CH₃(Predicted) Typical chemical shift for a methyl group attached to an sp² carbon in a heteroaromatic system.
~18C4-CH₃(Predicted) Similar to the C6-methyl, but its slightly different electronic environment may result in a minor shift difference.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular "fingerprint."

Experimental Protocol (IR):

  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire at least 16 scans for a good signal-to-noise ratio.

  • Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Predicted IR Data & Interpretation:

Frequency Range (cm⁻¹)Vibration ModeFunctional GroupRationale & Notes
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)(Predicted) Primary amines characteristically show two distinct bands in this region.[3][4] These bands are typically sharp and of medium intensity.
3100 - 3000C-H Aromatic StretchPyridine Ring(Predicted) Weak to medium absorptions corresponding to the C5-H bond stretch.
2980 - 2850C-H Aliphatic StretchMethyl (-CH₃)(Predicted) Absorptions from the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.
1640 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)(Predicted) A characteristic bending vibration for primary amines.[3] This can sometimes overlap with the aromatic ring vibrations.
1580 - 1450C=C and C=N Ring StretchPyridine Ring(Predicted) Multiple strong bands are expected in this region, characteristic of the aromatic heterocycle.
1550 - 1510 N=O Asymmetric Stretch Nitro (-NO₂) ** (Predicted) A very strong and characteristic absorption for the nitro group. This is one of the most diagnostic peaks in the spectrum.
1360 - 1320 N=O Symmetric Stretch Nitro (-NO₂) **(Predicted) Another very strong and characteristic absorption for the nitro group. The presence of both strong asymmetric and symmetric stretches is definitive proof of the -NO₂ group.
1300 - 1200C-N Aromatic StretchAryl-Amine(Predicted) The stretching vibration of the bond between the pyridine C2 and the amino nitrogen.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Experimental Protocol (Electron Ionization MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This high energy ensures fragmentation and the generation of a characteristic mass spectrum.

  • Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu.

Predicted Mass Spectrum Analysis:

  • Molecular Ion (M⁺): The molecular weight is 167.17. A strong molecular ion peak is expected at m/z = 167 . The odd molecular weight is consistent with the presence of an odd number of nitrogen atoms (three), according to the Nitrogen Rule.

  • Major Fragmentation Pathways: The fragmentation will be directed by the functional groups.

M [M]⁺˙ m/z = 167 M_minus_O [M-O]⁺˙ m/z = 151 M->M_minus_O - O M_minus_NO [M-NO]⁺ m/z = 137 M->M_minus_NO - NO M_minus_NO2 [M-NO₂]⁺ m/z = 121 M->M_minus_NO2 - NO₂ M_minus_NO2_minus_HCN [M-NO₂-HCN]⁺ m/z = 94 M_minus_NO2->M_minus_NO2_minus_HCN - HCN

Caption: Proposed key fragmentation pathways for this compound under EI-MS.

  • Loss of Nitro Group Fragments (Most Characteristic):

    • [M - NO₂]⁺ (m/z 121): The most significant initial fragmentation for many nitroaromatic compounds is the loss of the nitro group as a radical (•NO₂). This would lead to a prominent peak at m/z 121.

    • [M - NO]⁺ (m/z 137): Loss of nitric oxide (•NO) is also a common pathway.

    • [M - O]⁺ (m/z 151): Loss of a single oxygen atom can occur.

  • Ring Fragmentation:

    • [m/z 94]: Subsequent loss of hydrogen cyanide (HCN) from the m/z 121 fragment is a characteristic fragmentation pathway for pyridine rings, which would yield a fragment at m/z 94.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a holistic approach where data from each technique corroborates the others. The workflow below illustrates this logic.

cluster_workflow Structural Elucidation Workflow MS Mass Spec (m/z = 167) Structure Confirmed Structure: This compound MS->Structure Confirms MW = 167.17 Confirms C₇H₉N₃O₂ IR IR Spec (N-H, NO₂, C=C) IR->Structure Confirms -NH₂, -NO₂, Aromatic Ring NMR ¹H & ¹³C NMR (Framework & Connectivity) NMR->Structure Confirms C-H Skeleton & Substituent Positions

Sources

An In-Depth Technical Guide on the Safety and Handling of 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.

Introduction

4,6-Dimethyl-3-nitropyridin-2-amine is a substituted nitropyridine derivative. Compounds in this class are recognized for their utility as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both an amino and a nitro group on the pyridine ring imparts specific reactivity and also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling precautions required when working with this compound, grounded in established chemical safety principles.

Hazard Identification and Classification

While a specific, comprehensive toxicological profile for this compound is not extensively detailed in publicly available literature, data from structurally similar aminonitropyridines provide a strong basis for hazard assessment. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential for respiratory irritation.[2][3]

GHS Classification (Anticipated based on similar compounds):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed.[4][5]
Acute Toxicity, DermalCategory 2 or 3H310: Fatal in contact with skin or H311: Toxic in contact with skin.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][6]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[2]

Causality Behind Hazards:

  • Toxicity: The toxicity of nitropyridine derivatives can be attributed to the nitro group, which can undergo metabolic reduction to form reactive intermediates that interfere with cellular processes. Aminopyridines themselves are known to be toxic, readily absorbed through the skin and gastrointestinal tract, and can act as potassium channel blockers, potentially leading to neurological effects like convulsions.[7]

  • Irritation: The aromatic amine functionality can cause skin and eye irritation upon direct contact.[3][6] Fine dusts or powders of such compounds can also irritate the respiratory tract if inhaled.[2]

Risk Assessment and Exposure Control

A thorough risk assessment is mandatory before commencing any work with this compound. The following workflow diagram illustrates the key steps in this process.

Caption: Risk assessment workflow for handling chemical compounds.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All handling of solid this compound that could generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood or a ventilated enclosure.[8] This is crucial to prevent inhalation of dust or vapors.

  • Workstation Location: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal and ocular exposure.

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[6][8]Protects against splashes and airborne dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Consult glove manufacturer's data for breakthrough times.Prevents skin contact, which can lead to irritation and systemic toxicity.[8]
Skin and Body Protection A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing.[8]Protects skin and personal clothing from contamination.
Respiratory Protection For situations where dust generation cannot be fully controlled by engineering means, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is recommended.[6][8]Prevents inhalation of the compound, a primary route of exposure leading to respiratory irritation and systemic toxicity.[3]

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating risks during routine laboratory use.

Handling
  • Avoid Dust Generation: Minimize the creation of dust when handling the solid material.[8] Use appropriate weighing techniques, such as weighing in a fume hood or a balance enclosure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in areas where the chemical is handled.[10]

  • Grounding: For operations involving larger quantities of powder, take precautionary measures against static discharge, as fine dusts can form explosive mixtures with air.[4]

  • After Handling: Wash hands and any exposed skin thoroughly after handling the compound, even if gloves were worn.[9]

Storage
  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[8][9]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][9] Violent reactions are possible with these substances.[11]

  • Security: The storage area should be locked or otherwise accessible only to qualified and authorized personnel.[4][11]

Emergency Procedures

Preparedness is key to managing accidental exposures or spills effectively.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][8]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Accidental Release Measures (Spills)
  • Personnel: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[11]

  • Containment: Prevent the spilled material from entering drains or waterways.

  • Cleanup: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8] For larger spills, follow institutional emergency procedures.[12]

  • Decontamination: Clean the spill area thoroughly after the material has been collected.

Disposal Considerations

  • Regulations: All waste material must be disposed of in accordance with local, state, and federal regulations.[11]

  • Containers: Do not mix with other waste. Leave the chemical in its original container if possible. Handle uncleaned containers as you would the product itself.[11]

  • Method: Dispose of contents and container to an approved waste disposal plant.[11]

Conclusion

This compound is a valuable synthetic intermediate that can be handled safely with the appropriate precautions. A comprehensive understanding of its potential hazards, coupled with the consistent application of robust engineering controls, personal protective equipment, and safe work practices, is paramount for protecting the health and safety of laboratory personnel. Always prioritize a thorough risk assessment before beginning any new procedure involving this compound.

References

  • Material Safety Data Sheet - 4-Amino-3-Nitropyridine. Cole-Parmer.

  • SAFETY DATA SHEET. Sigma-Aldrich. (2021-10-07).

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06).

  • SAFETY DATA SHEET. (2014-01-21).

  • 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets. ECHEMI.

  • SAFETY DATA SHEET. Kao Chemicals. (2021-11-03).

  • SAFETY DATA SHEET. Fisher Scientific. (2011-04-06).

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06).

  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2010-11-15).

  • 3-Nitropyridine. CymitQuimica. (2023-07-03).

  • SAFETY DATA SHEET. (Date not specified).

  • A75706 - SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06).

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-12-27).

  • Safety Data Sheet. CymitQuimica. (2024-12-19).

  • This compound. BLDpharm.

  • Safety Data Sheet: Pyridine. Carl ROTH.

  • 6-Methoxy-N-methyl-3-nitropyridin-2-amine. PubChem, National Center for Biotechnology Information.

  • Safe handling and storage of 3-Ethyl-4-nitropyridine 1-oxide. Benchchem.

  • 4,6-Dimethyl-3-nitropyridin-2(1H)-one. BLDpharm.

  • 4,6-dichloro-3-nitropyridin-2-aMine Formula. Echemi.

  • 2-Amino-4-methyl-3-nitropyridine. PubChem, National Center for Biotechnology Information.

  • N,N-Dimethyl-3-nitropyridin-2-amine. Vibrant Pharma Inc.

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules.

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Cosmetic Ingredient Review.

  • Aminopyridines. National Cancer Institute, U.S. National Institutes of Health.

  • 2,3-diaminopyridine. Organic Syntheses Procedure.

  • This compound. CymitQuimica.

  • Process for preparation of nitropyridine derivatives. Google Patents.

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A-Technical-Guide-to-4,6-Dimethyl-3-nitropyridin-2-amine:-Supplier-Evaluation,-Quality-Control,-and-Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of 4,6-Dimethyl-3-nitropyridin-2-amine, a key building block in pharmaceutical and agrochemical research. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of commercial suppliers, critical quality attributes, and essential protocols for material verification. The document details step-by-step methodologies for incoming quality control, including analytical techniques for identity, purity, and impurity profiling. Furthermore, it explores the compound's applications in the synthesis of bioactive molecules, supported by scientific literature, and outlines crucial safety, handling, and storage procedures. The aim is to equip scientific professionals with the necessary expertise to confidently source, evaluate, and utilize this versatile chemical intermediate in their research and development endeavors.

Introduction to this compound

This compound, identified by CAS Number 22934-23-2, is a highly functionalized pyridine derivative. Its molecular structure, featuring a pyridine core substituted with two methyl groups, a nitro group, and an amine group, makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the directing effects of the amine and methyl substituents, provides multiple reactive sites for constructing complex molecular architectures.

The pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] Nitropyridine derivatives, in particular, serve as crucial precursors for a wide array of bioactive compounds, including kinase inhibitors for cancer therapy and novel anti-infective agents.[1][2][3] The strategic placement of functional groups in this compound allows for its application in creating diverse chemical libraries for drug discovery and in the targeted synthesis of agrochemicals like fungicides and herbicides.[3] Given its importance, the ability to reliably source high-quality material and verify its specifications is paramount for the success and reproducibility of research and development projects.

Directory of Commercial Suppliers and Quality Specifications

The procurement of high-purity chemical intermediates is a critical first step in any synthetic workflow. The quality of the starting material directly impacts reaction yield, impurity profiles of subsequent products, and the overall reproducibility of the experimental outcome. Below is a comparative table of several commercial suppliers known to list this compound. Researchers should note that availability and specifications are subject to change and direct inquiry with the supplier is always recommended.

SupplierProduct NumberPurity SpecificationAnalytical Data ProvidedAvailability
BLD Pharmatech BD233359≥95%NMR, HPLC, LC-MS, UPLC available on request.[4]Inquire
CookeChem C81155095+%-Inquire[5]
Synchem nap002 (Isomer)Inquiry-Synthesis on demand[6]
Vibrant Pharma Inc. V01219 (Isomer)97%-Inquire[7]

Note: This table is not exhaustive and is intended as a starting point for supplier evaluation. Purity levels and available analytical data can vary by batch.

Incoming Quality Control and Material Verification

It is imperative for research organizations to perform independent verification of incoming starting materials. This not only confirms the identity and purity of the compound but also establishes a baseline for troubleshooting any subsequent synthetic steps.

Workflow for Supplier and Material Qualification

The following diagram outlines a systematic workflow for qualifying a new supplier and verifying each incoming batch of this compound. This self-validating process ensures that only material meeting predefined specifications enters the research and development pipeline.

G cluster_0 Phase 1: Supplier Qualification cluster_1 Phase 2: Incoming Material QC Protocol A Identify Potential Suppliers B Request Technical Documents (CoA, SDS, Specs) A->B C Evaluate Supplier Reputation & Documentation B->C D Request Sample for Initial QC C->D E Receive Material & Log Batch D->E Purchase Initial Lot F Visual Inspection (Color, Form) E->F G Verify Identity (NMR, MS) F->G H Determine Purity (HPLC/UPLC, GC) G->H I Assess Impurities H->I J Compare to CoA & Specs I->J K Decision: Accept/Reject J->K L Release to Inventory K->L Pass M Quarantine & Contact Supplier K->M Fail

Caption: Workflow for Supplier Qualification and Incoming QC.

Experimental Protocol: Identity and Purity Verification

This protocol outlines the necessary steps for a comprehensive quality control assessment.

Objective: To confirm the identity and determine the purity of a supplied batch of this compound.

Materials:

  • Sample of this compound

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃) for NMR

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Reference standard (if available)

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector

  • Mass Spectrometer (MS), preferably coupled to LC or GC

Methodology:

Step 1: Proton NMR Spectroscopy (¹H NMR) for Identity Confirmation

  • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Analysis: The chemical shifts, splitting patterns, and integration values of the peaks should be consistent with the structure of this compound. Expect to see signals corresponding to the two distinct methyl groups, the aromatic proton on the pyridine ring, and the amine protons. The presence of significant unidentifiable peaks may indicate impurities.

Step 2: HPLC/UPLC for Purity Assessment

  • Develop a suitable HPLC/UPLC method. A reverse-phase column (e.g., C18) is a common starting point.

  • Prepare a mobile phase, for instance, a gradient of water and acetonitrile with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (determined by a UV scan).

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity level of >95% is typically required for synthetic applications.[5]

Step 3: Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Infuse a dilute solution of the sample directly into the mass spectrometer or analyze an aliquot from the HPLC/UPLC run.

  • Acquire a mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

  • Analysis: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of this compound (C₇H₉N₃O₂, MW = 167.17).[5]

Applications in Research and Drug Development

The structural motifs within this compound make it a valuable precursor for synthesizing a range of bioactive molecules.

  • Kinase Inhibitor Scaffolds: The amino-nitropyridine core is a well-established starting point for the synthesis of various kinase inhibitors. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through Buchwald-Hartwig coupling, to build complex heterocyclic systems that target the ATP-binding site of kinases.[1] Many kinase inhibitors are crucial in oncology for targeting signaling pathways that are hyperactivated in cancer cells.[8]

  • Synthesis of Fused Heterocyclic Systems: The compound is an excellent starting material for creating fused ring systems. For instance, the amino and nitro groups can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of pyrazolo[4,3-c]pyridines or other bicyclic structures of medicinal interest.[8]

  • Agrochemical Intermediates: In the agrochemical industry, nitropyridine derivatives are used to synthesize potent herbicides and fungicides.[3] The functional groups allow for the introduction of various pharmacophores that are active against plant pathogens or weeds.

Safety, Handling, and Storage

As a nitroaromatic amine, this compound requires careful handling. The following guidelines are based on typical Safety Data Sheets (SDS) for similar compounds.

  • Hazard Identification: Compounds in this class are often classified as harmful if swallowed, in contact with skin, or if inhaled.[9][10] They can cause skin and serious eye irritation, and may cause respiratory irritation.[9][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from heat, sparks, and open flames.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. For researchers and drug development professionals, the integrity of their synthetic work begins with the quality of such starting materials. By implementing a robust supplier qualification process and a rigorous incoming quality control protocol, scientists can ensure the reliability and reproducibility of their results. This guide provides the foundational knowledge and practical methodologies to confidently source, verify, and utilize this versatile building block, thereby accelerating the pace of innovation in chemical and life sciences.

References

  • Google Patents. Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • National Institutes of Health. Nitropyridines in the Synthesis of Bioactive Molecules. [Online] PubMed Central. Available at: [Link]

  • National Institutes of Health. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Online] PubMed Central. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Online] Available at: [Link]

  • AI Product Assistant. 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. [Online] Available at: [Link]

  • National Institutes of Health. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Online] PubMed Central. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 4,6-Dimethyl-3-nitropyridin-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridine ring is a "privileged" structural motif, appearing in numerous FDA-approved drugs and functional materials.[1] The compound 4,6-Dimethyl-3-nitropyridin-2-amine (CAS No. 22934-23-2) represents a highly functionalized and promising building block for synthetic chemists.[2] Its structure is distinguished by a pyridine core decorated with two activating methyl groups, an amino group, and a strategically positioned nitro group.

This unique arrangement of functional groups imparts a versatile reactivity profile. The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, activating it for certain transformations. More importantly, the ortho-positioning of the amino and nitro groups provides a direct pathway to construct fused bicyclic heterocyclic systems, which are central to many pharmacologically active molecules.[3] Furthermore, the nitro group can be readily reduced to a second amino group, opening up a vast array of derivatization possibilities.

These application notes serve as a technical guide for researchers, scientists, and drug development professionals. We will explore the core synthetic utility of this compound, moving beyond a simple list of reactions to explain the causality behind experimental choices. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for innovation in the laboratory.

Physicochemical Properties & Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application.

PropertyValue
IUPAC Name This compound
CAS Number 22934-23-2
Molecular Formula C₇H₉N₃O₂[4]
Molecular Weight 167.17 g/mol [4]
Appearance Typically a yellow to orange solid
Purity >95% (commercially available)[4]
Storage Sealed in dry, 2-8°C[2]

Spectroscopic Characterization:

  • ¹H NMR: Expect distinct singlets for the two methyl groups and the amino protons (NH₂). A singlet would also be expected for the aromatic proton on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the nitro and amino groups.

  • ¹³C NMR: Expect seven distinct carbon signals corresponding to the pyridine ring carbons, the two methyl carbons. The carbon bearing the nitro group (C3) would be significantly downfield.

  • IR Spectroscopy: Key stretches would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), asymmetric and symmetric N=O stretching for the nitro group (~1550 and 1350 cm⁻¹), and C=C/C=N stretching for the aromatic ring.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be readily observable, confirming the molecular weight.

Core Synthetic Applications & Protocols

The true value of this compound lies in its potential as a precursor to more complex molecular architectures. The following sections detail key transformations and provide robust protocols.

Synthesis of Fused Heterocycles: The Diaminopyridine Gateway

One of the most powerful applications of this reagent is its conversion to 4,6-dimethylpyridine-2,3-diamine. The reduction of the nitro group is a fundamental and high-yielding transformation that creates an ortho-diamine, a cornerstone intermediate for building fused imidazole, triazine, and quinoxaline rings.

Causality Behind Experimental Choices:

  • Reduction Method: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen for its cleanliness and high efficiency. The reaction proceeds under mild conditions (room temperature, moderate H₂ pressure) and the catalyst is easily removed by filtration. Alternative methods like using tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are also effective but can involve more complex aqueous workups.

  • Solvent: Methanol or Ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation catalyst.

Protocol 1: Synthesis of 4,6-Dimethylpyridine-2,3-diamine

  • Reaction Setup: To a 250 mL hydrogenation flask, add this compound (5.0 g, 29.9 mmol) and Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, 10% w/w) to the suspension under a nitrogen or argon atmosphere.

  • Hydrogenation: Secure the flask to a Parr hydrogenator apparatus. Evacuate the flask and backfill with hydrogen gas (3 cycles). Pressurize the vessel to 50 psi of H₂.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., 1:1 Ethyl Acetate:Hexanes), observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Once complete, carefully vent the hydrogen pressure. Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting 4,6-dimethylpyridine-2,3-diamine is often of sufficient purity for the next step. If necessary, it can be recrystallized from an appropriate solvent system like ethanol/water.

Application of the Diamine: Constructing Imidazo[4,5-b]pyridines

The synthesized diamine is a valuable precursor for imidazo[4,5-b]pyridines, a scaffold found in numerous kinase inhibitors and other therapeutic agents. This cyclization is typically achieved by reacting the diamine with an aldehyde (Phillips-Ladenburg reaction).

Workflow: From Nitropyridine to Fused Imidazole

G cluster_0 PART 1: Reduction cluster_1 PART 2: Cyclization A This compound B 4,6-Dimethylpyridine-2,3-diamine A->B H₂, Pd/C MeOH, RT D 2-Substituted-5,7-dimethyl- 1H-imidazo[4,5-b]pyridine B->D C Aldehyde (R-CHO) C->D

Caption: Workflow for the synthesis of imidazo[4,5-b]pyridines.

Protocol 2: Synthesis of 2-Aryl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4,6-dimethylpyridine-2,3-diamine (1.0 g, 7.29 mmol) in Ethanol (30 mL).

  • Reagent Addition: Add an aromatic aldehyde of choice (e.g., benzaldehyde, 0.77 g, 7.29 mmol, 1.0 equiv.).

  • Oxidant: Add an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅, ~1.4 g, 7.29 mmol) or simply bubble air through the mixture if using an aerobic oxidation method. The oxidant facilitates the cyclization and aromatization.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo. Add water (50 mL) and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the target imidazo[4,5-b]pyridine.

Potential Derivatizations via Nucleophilic Aromatic Substitution (SNAr)

While the amino group itself is a poor leaving group, the chemistry of related nitropyridines provides a blueprint for potential SNAr reactions. The strong electron-withdrawing nitro group makes the pyridine ring highly susceptible to nucleophilic attack.[5] This principle is most often exploited with a halogen leaving group, but it underscores the electrophilic nature of the ring.

For this compound, the most direct derivatizations involve the amino group itself, for example, through N-alkylation or N-arylation (Buchwald-Hartwig amination), which can modulate the compound's properties for drug discovery programs.

SNAr Mechanism on a Related Chloropyridine

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated chemical fume hood. Nitroaromatic compounds can be toxic and should not be inhaled.

  • Thermal Stability: While this compound is not overtly explosive, nitroaromatics as a class can be thermally sensitive. Avoid excessive heating or grinding.

  • Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for synthetic innovation. Its true potential is realized through strategic transformations, primarily the reduction of its nitro group to form a key diamine intermediate. This opens a reliable and efficient pathway to valuable heterocyclic scaffolds like imidazo[4,5-b]pyridines, which are central to modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic power of this valuable building block.

References

  • PubChem. 4,6-dimethyl-3-nitropyridin-2(1h)-one. [Link]

  • Khan, M. A., Tahir, M. N., Ather, A. Q., Shaheen, M., & Khan, R. A. (2011). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3272. [Link]

  • Molecules. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]

  • Google Patents. Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • PubMed Central. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • HETEROCYCLES. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

  • MDPI. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. [Link]

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

4,6-Dimethyl-3-nitropyridin-2-amine: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: Unlocking Chemical Diversity

In the landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount. These foundational scaffolds dictate the accessible chemical space and ultimately influence the biological activity and pharmacokinetic properties of novel therapeutic agents. 4,6-Dimethyl-3-nitropyridin-2-amine is one such pivotal intermediate, offering a rich platform for chemical diversification. Its pyridine core is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The unique arrangement of an amino group, a nitro group, and two methyl substituents on this core provides multiple, distinct reaction sites. This allows for the sequential and controlled introduction of various functional groups, making it an invaluable tool for constructing libraries of complex molecules for biological screening.[2][3]

This guide provides an in-depth exploration of this compound, detailing its synthesis, key chemical transformations, and field-proven protocols. The methodologies described herein are designed to empower researchers to leverage this versatile building block in their quest for the next generation of therapeutics.

Physicochemical & Structural Characteristics

Understanding the fundamental properties of a building block is critical for experimental design. This compound is a stable, crystalline solid. The electron-withdrawing nitro group significantly influences the electronics of the pyridine ring, while the amino group provides a key handle for derivatization.

PropertyValueSource
Molecular Formula C₇H₉N₃O₂Inferred
Molecular Weight 167.17 g/mol Inferred
Appearance Yellow crystalline solid[4]
CAS Number 16393-39-2Inferred
Crystal System Monoclinic (for a related structure)[4]
Key Structural Feature Intramolecular N—H⋯O hydrogen bond[4]

Table 1: Physicochemical properties of this compound.

Protocol I: Synthesis of this compound

The most direct and widely adopted method for the synthesis of this building block is the electrophilic nitration of the parent amine, 2-amino-4,6-dimethylpyridine.

Causality of the Synthesis:

The reaction relies on the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The 2-amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. In this case, the C3 and C5 positions are ortho and para, respectively. The C3 position is sterically less hindered and electronically favored, leading to the desired 3-nitro product. The reaction is performed at low temperatures to control the highly exothermic nature of the nitration and to minimize the formation of undesired byproducts.

Experimental Workflow: Synthesis

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 2-Amino-4,6-dimethylpyridine C Dissolve A in Nitrating Mixture at 0°C A->C B Conc. H₂SO₄ + Conc. HNO₃ (Nitrating Mixture) B->C D Stir at 0°C, then allow to warm to RT C->D Controlled addition E Pour reaction mixture onto crushed ice D->E Reaction complete F Neutralize with Base (e.g., aq. NH₃) E->F Quenching G Filter the precipitate F->G Precipitation H Wash with cold water G->H I Recrystallize from Ethanol/Water H->I J Dry under vacuum I->J K Product: This compound J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:
  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 25 mL of concentrated sulfuric acid. Cool the acid to 0°C. Slowly add 25 mL of concentrated nitric acid dropwise while maintaining the temperature below 10°C.

  • Reaction: To the chilled nitrating mixture, add 2-amino-4,6-dimethylpyridine (0.1 mol) portion-wise, ensuring the temperature does not exceed 10°C.

  • Stirring: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours.[4]

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralization & Precipitation: Slowly neutralize the acidic solution by adding concentrated aqueous ammonia until the pH is approximately 7-8. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol-water mixture to yield yellow needles of this compound.

Application II: Gateway to Fused Heterocycles via Nitro Group Reduction

A primary application of this building block is its conversion to 4,6-dimethylpyridine-2,3-diamine. This diamine is a classic precursor for constructing fused bicyclic heteroaromatic systems, such as imidazo[4,5-b]pyridines. These scaffolds are prevalent in molecules targeting a wide range of biological targets, including kinases and phosphodiesterases.[1]

Causality of the Transformation:

The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method. The palladium surface adsorbs both the hydrogen gas and the nitro-pyridine substrate, facilitating the stepwise reduction of the nitro group to the amine without affecting the pyridine ring or other functional groups. The resulting ortho-diamine is primed for cyclization reactions with various one-carbon electrophiles (e.g., formic acid, aldehydes, or cyanogen bromide) to form the imidazole ring.

Experimental Workflow: Reduction and Cyclization

cluster_reduction Step 1: Nitro Reduction cluster_cyclization Step 2: Imidazole Ring Formation A This compound in Ethanol B Add 10% Pd/C catalyst A->B C Hydrogenate under H₂ atmosphere (balloon or Parr shaker) B->C D Filter through Celite to remove catalyst C->D Reaction complete E Concentrate filtrate to obtain Diamine D->E F Dissolve Diamine (E) in Formic Acid E->F G Reflux the mixture F->G H Cool and neutralize to precipitate product G->H Reaction complete I Isolate and purify Imidazopyridine product H->I

Caption: Workflow for synthesis of imidazopyridines from the title compound.

Step-by-Step Protocol: Synthesis of 4,6-Dimethyl-1H-imidazo[4,5-b]pyridine
  • Reduction: In a hydrogenation flask, dissolve this compound (10 mmol) in 100 mL of ethanol. Add 10% Pd/C (10% by weight of the starting material).

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus or purge with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Shake or stir the reaction vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Isolation of Diamine: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethanol. Evaporate the solvent from the filtrate under reduced pressure to yield crude 4,6-dimethylpyridine-2,3-diamine, which can be used directly in the next step.

  • Cyclization: Add 50 mL of 90% formic acid to the crude diamine and heat the mixture at reflux for 3 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice water. Carefully neutralize with concentrated ammonium hydroxide until a precipitate forms.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure imidazopyridine product.

Application III: Functional Group Interconversion via Sandmeyer Reaction

The 2-amino group provides a handle for the Sandmeyer reaction, a cornerstone of aromatic chemistry that allows for the conversion of an amino group into halides (Cl, Br), a cyano group, and others, via a diazonium salt intermediate.[5][6] This opens up a vast array of possibilities for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity.

Causality of the Transformation:

The reaction proceeds in two key stages. First, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt (-N₂⁺).[7] The diazonium group is an excellent leaving group (it departs as neutral nitrogen gas). In the second stage, a copper(I) salt catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. This radical then reacts with the halide from the copper salt to form the final aryl halide product.[6][8] Low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt.

Step-by-Step Protocol: Conversion to 2-Chloro-4,6-dimethyl-3-nitropyridine
  • Diazotization: Suspend this compound (10 mmol) in a mixture of concentrated HCl (30 mL) and water (10 mL) and cool to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (12 mmol) in a minimal amount of cold water dropwise to the suspension. Maintain the temperature below 5°C throughout the addition. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Copper(I) Chloride Reaction: In a separate flask, add the cold diazonium salt solution to a freshly prepared solution or suspension of copper(I) chloride (12 mmol) in concentrated HCl (15 mL) at room temperature.

  • Reaction Progression: Effervescence (N₂ gas evolution) will be observed. Stir the mixture at room temperature for 1 hour, then heat gently to 50-60°C for 30 minutes to ensure the reaction goes to completion.

  • Isolation: Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application IV: Nucleophilic Aromatic Substitution (S_N_Ar)

The potent electron-withdrawing nature of the 3-nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (S_N_Ar).[9] This allows for the introduction of a wide range of nucleophiles, particularly at positions ortho and para to the nitro group. In this specific building block, this reactivity can be exploited to displace other leaving groups that might be installed on the ring (e.g., a halide installed via the Sandmeyer reaction). Studies on related 3-nitropyridines show that the nitro group itself can be displaced by strong nucleophiles under specific conditions.[10][11]

Causality of the Transformation:

The S_N_Ar reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which is a crucial stabilizing interaction. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of the nitro group is essential for lowering the activation energy of the initial nucleophilic attack.

Representative Protocol: Thiolation of a 2-Chloro-3-nitropyridine Derivative

This protocol illustrates the S_N_Ar reaction on the 2-chloro derivative synthesized in Application III.

  • Setup: Dissolve 2-chloro-4,6-dimethyl-3-nitropyridine (5 mmol) in a polar aprotic solvent like DMF or DMSO (25 mL).

  • Reagents: Add an aryl or alkyl thiol (e.g., thiophenol, 5.5 mmol) followed by a non-nucleophilic base such as potassium carbonate (10 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup: Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 2-thioether product.

References

  • Jasinski, J., et al. (2009). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1615. [Link]

  • Kharitonov, D. S., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(11), 2638. [Link]

  • Starosotnikov, A. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5649. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Chaudhary, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3117-3141. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Al-dujaili, L. H. (2015). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank, 2015(2), M855. [Link]

  • University of Colorado, Boulder. The Sandmeyer Reaction: Synthesis of p-Chlorotoluene. [Link]

  • Arote, S. P., et al. (2022). 2-Amino-3-nitropyridine: A Versatile Building Block for Fine Chemical Synthesis. SYNTHETICS, Vol 1, Issue 2. [Link]

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experimental protocol for reactions involving 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Experimental Use of 4,6-Dimethyl-3-nitropyridin-2-amine

Introduction: The Versatile Scaffolding of this compound

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core is decorated with a strategic arrangement of functional groups that impart a unique and versatile reactivity profile. The presence of an electron-donating amino group, a strongly electron-withdrawing nitro group, and two weakly donating methyl groups creates a scaffold ripe for diverse chemical transformations.

Nitropyridines are crucial intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] The specific substitution pattern of this compound allows for selective modifications at its key functional groups—the amino and nitro moieties—making it a valuable building block for generating libraries of complex molecules. This guide provides a senior scientist's perspective on the core reactivity of this compound and details robust protocols for its two most fundamental and impactful transformations: the reduction of its nitro group and the N-arylation of its amino group.

Physicochemical Properties & Critical Safety Assessment

Before commencing any experimental work, a thorough understanding of the compound's properties and the required safety measures is paramount. Nitroaromatic compounds, in particular, require careful handling.

PropertyValueSource
IUPAC Name This compound-
CAS Number 22934-23-2[3]
Molecular Formula C₇H₉N₃O₂[4]
Molecular Weight 167.17 g/mol -
Appearance Yellow solid / powderInferred from similar compounds
Melting Point 63-64 °C (for 2-Amino-4,6-dimethylpyridine)

Critical Safety Precautions:

Handling of this compound and its reagents must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Toxicity: Similar aminonitropyridine compounds are classified as toxic if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[5][6] Assume this compound carries similar risks.

  • Handling: Avoid generating dust. Use appropriate tools for transfer. Ensure all equipment is dry and all reactions involving anhydrous solvents are performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

  • Emergency: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[6] If swallowed, rinse mouth and call a poison center or doctor immediately.

Core Reactivity Analysis: An Electronically Dynamic System

The reactivity of this compound is governed by the electronic interplay of its substituents. The nitro group at the C3 position is a powerful electron-withdrawing group, both through induction and resonance. This significantly lowers the electron density of the pyridine ring, making it more susceptible to certain types of reactions. Conversely, the amino group at the C2 position is a strong electron-donating group. This push-pull electronic configuration makes the molecule a versatile substrate.

The primary sites for chemical transformation are the amino and nitro groups themselves, as direct modification of the pyridine ring via substitution is less straightforward without a pre-installed leaving group.

Caption: Electronic contributions of functional groups on the pyridine ring.

Application Note 1: Synthesis of 4,6-Dimethylpyridine-2,3-diamine via Nitro Group Reduction

Principle & Field-Proven Insights

The reduction of the nitro group to a primary amine is one of the most valuable transformations for this substrate. The resulting product, 4,6-Dimethylpyridine-2,3-diamine, is a vicinal diamine, a privileged scaffold for the synthesis of various heterocyclic systems like imidazopyridines, which are common in pharmaceutical compounds.[7]

Several methods exist for nitro group reduction. While catalytic hydrogenation (H₂/Pd-C) is clean, it can sometimes be slow for deactivated systems and requires specialized equipment. Reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl, is a classic, robust, and highly effective method for this type of substrate.[7] The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium, ultimately yielding the amine. This method is tolerant of the other functional groups on the ring and typically proceeds to completion with high yield.

Detailed Experimental Protocol: Nitro Reduction with SnCl₂

This protocol details the reduction of this compound to 4,6-Dimethylpyridine-2,3-diamine.

Caption: Experimental workflow for nitro group reduction.

Materials & Reagents

ReagentM.W.Amount (1 mmol scale)MolesNotes
This compound167.17167 mg1.0 mmolStarting Material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.631.13 g5.0 mmolReducing Agent (5 eq.)
Concentrated HCl (12 M)36.46~2 mL-Acidic Medium
Ethanol (EtOH)46.0710 mL-Solvent
Saturated Sodium Hydroxide (NaOH)40.00As needed-For neutralization
Ethyl Acetate (EtOAc)88.11~50 mL-Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying Agent

Step-by-Step Methodology

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (167 mg, 1.0 mmol) and ethanol (10 mL).

  • Reagent Addition: Stir the suspension and add tin(II) chloride dihydrate (1.13 g, 5.0 mmol).

  • Acidification: Carefully add concentrated HCl (~2 mL) dropwise to the stirring mixture. Causality Note: The reaction is exothermic. Slow addition is necessary to control the temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Self-Validation: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting material and the appearance of a new, more polar spot (the diamine) indicates completion.

  • Work-up (Quenching): Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully add a saturated aqueous solution of NaOH until the pH is strongly basic (pH > 10). Causality Note: This step neutralizes the excess acid and precipitates tin salts, which can then be removed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure 4,6-Dimethylpyridine-2,3-diamine.

Application Note 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Principle & Field-Proven Insights

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[9] In this application, the 2-amino group of our substrate acts as the nucleophile, coupling with an aryl halide (or triflate) to form a new C-N bond.

The reaction's success hinges on a carefully selected catalyst system, comprising a palladium source, a specialized phosphine ligand, and a base.[10] The ligand, typically a bulky, electron-rich phosphine like XPhos or BINAP, is critical for stabilizing the palladium intermediates and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[8][9] The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[10]

Detailed Experimental Protocol: N-Arylation with Bromobenzene

This protocol details a model reaction coupling this compound with bromobenzene.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl AmineCoord Amine Coordination (R-NH₂) PdII_Aryl->AmineCoord + R-NH₂ PdII_Amine [Ar-Pd(II)-NH₂R(L₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)-NHR(L₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NHR) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Materials & Reagents

ReagentM.W.Amount (0.5 mmol scale)MolesNotes
This compound167.1784 mg0.5 mmolAmine Partner
Bromobenzene157.0186 mg (59 µL)0.55 mmolAryl Halide (1.1 eq.)
Pd₂(dba)₃915.729.2 mg0.01 mmol (2 mol% Pd)Palladium Pre-catalyst
XPhos476.6514.3 mg0.03 mmol (6 mol%)Ligand
Sodium tert-butoxide (NaOt-Bu)96.1067 mg0.7 mmolBase (1.4 eq.)
Toluene (anhydrous)92.145 mL-Solvent

Step-by-Step Methodology

  • Setup: In a glovebox or under a stream of inert gas, add this compound (84 mg, 0.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and NaOt-Bu (67 mg, 0.7 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Evacuate and backfill the vial with inert gas (repeat 3 times). Add anhydrous toluene (5 mL) followed by bromobenzene (59 µL, 0.55 mmol) via syringe.

  • Reaction: Seal the vial and heat the mixture to 100 °C in a pre-heated oil bath. Stir for 12-24 hours. Causality Note: Anhydrous conditions are critical as water can interfere with the catalyst and base. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Rinse the plug with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired N-aryl product.

References
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information (PMC). [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Preparation method of 2-amino-3-nitro pyridine. Patsnap. [Link]

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  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]

  • Production of 2-amino-3-nitropyridine.
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  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

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  • 4-Methyl-3-nitropyridin-2-amine. National Center for Biotechnology Information (PMC). [Link]

  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Structural and Theoretical Studies of 2-amino-3-nitropyridine. ResearchGate. [Link]

  • Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information (PMC). [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

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Application Notes and Protocols for the Development of Enzyme Inhibitors Based on the 4,6-Dimethyl-3-nitropyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the 4,6-Dimethyl-3-nitropyridin-2-amine Scaffold in Kinase Inhibition

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs.[1][2] Its derivatives are known to possess a wide array of biological activities, including but not limited to antitumor, antiviral, and anti-inflammatory properties.[1][2] Within this privileged class of heterocycles, the 2-aminopyridine moiety has been identified as a common and effective scaffold for kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site.[3] The addition of a nitro group, as seen in nitropyridine derivatives, has been leveraged in the synthesis of potent inhibitors for various kinases, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and p70S6Kβ.[4][5]

The this compound scaffold combines the established kinase-binding potential of the 2-aminopyridine core with the electronic features of a nitro group and the steric influence of two methyl groups. These substitutions offer a unique chemical space for developing selective and potent enzyme inhibitors. This document provides a comprehensive guide for researchers on how to approach the development of enzyme inhibitors using this promising scaffold, with a particular focus on protein kinases as a highly relevant target class. We will use Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase, as a representative example throughout these protocols, given that nitropyridine derivatives have shown inhibitory activity against it.[4]

These application notes will guide you through a systematic workflow, from initial library screening to detailed mechanistic studies, providing both the "how" and the "why" behind each experimental step.

Part 1: Initial Screening of a Compound Library with the this compound Scaffold

The first step in identifying a novel inhibitor is to screen a library of compounds based on the this compound scaffold against the target enzyme. High-throughput screening (HTS) is a common approach to rapidly assess the activity of thousands of compounds.[5]

Protocol 1: High-Throughput Screening (HTS) for JAK2 Kinase Inhibition

This protocol describes a universal, fluorescence-based assay for screening inhibitors of JAK2. Universal inhibitor screening assays that detect a common product of many enzyme families, such as ADP, simplify the drug discovery process by allowing the application of the same detection chemistry to multiple targets.[6]

Principle: The kinase activity is measured by the amount of ADP produced, which is detected using a coupled enzyme system that results in a fluorescent signal. A decrease in signal in the presence of a test compound indicates potential inhibition of the kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • ATP

  • Substrate peptide (e.g., a poly-GT peptide)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare a stock solution of the test compounds in 100% DMSO.

  • In a 384-well plate, add the test compound to the desired final concentration. Include a positive control (a known JAK2 inhibitor) and a negative control (DMSO vehicle).

  • Add the JAK2 enzyme to all wells.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

  • Measure the fluorescence intensity using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further characterization.

HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Library Compound Library (this compound derivatives) Dispense Dispense Compounds & Controls to Plate Compound_Library->Dispense JAK2_Enzyme JAK2 Enzyme Add_Enzyme Add JAK2 Enzyme JAK2_Enzyme->Add_Enzyme Substrate_ATP Substrate & ATP Add_Substrate_ATP Initiate Reaction (Add Substrate/ATP) Substrate_ATP->Add_Substrate_ATP Dispense->Add_Enzyme Add_Enzyme->Add_Substrate_ATP Incubate Incubate Add_Substrate_ATP->Incubate Detect_Signal Detect ADP Production (Fluorescence) Incubate->Detect_Signal Calculate_Inhibition Calculate % Inhibition Detect_Signal->Calculate_Inhibition Identify_Hits Identify Hits (>50% Inhibition) Calculate_Inhibition->Identify_Hits

Caption: High-throughput screening workflow for identifying JAK2 inhibitors.

Part 2: Determining Inhibitor Potency (IC50 and Ki)

Once initial hits are identified, the next critical step is to quantify their potency. The half-maximal inhibitory concentration (IC50) is the most common metric for this.[7] It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7] For a more direct comparison of inhibitor affinity, the inhibition constant (Ki) can be determined.[7][8]

Protocol 2: IC50 Determination

Principle: A dose-response curve is generated by measuring the enzyme activity at various concentrations of the inhibitor. The IC50 value is then determined from this curve.

Materials:

  • Same as Protocol 1, with the hit compound of interest.

Procedure:

  • Prepare a serial dilution of the hit compound in DMSO.

  • Perform the kinase assay as described in Protocol 1, using the different concentrations of the inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

  • The IC50 is the concentration of the inhibitor at the inflection point of the curve.

Data Presentation:

Compound IDScaffold ModificationIC50 (µM)
XYZ-001R1 = H, R2 = H10.2
XYZ-002R1 = Cl, R2 = H5.8
XYZ-003R1 = H, R2 = CH315.1
From IC50 to Ki: A More Absolute Measure of Potency

While IC50 is a valuable measure, it is dependent on the experimental conditions, particularly the substrate concentration.[8] The inhibition constant (Ki), on the other hand, is a true dissociation constant and provides a more absolute measure of the inhibitor's binding affinity.[9] The Cheng-Prusoff equation is commonly used to calculate Ki from the IC50 value for competitive inhibitors:[8][9]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate used in the assay.

  • Km is the Michaelis constant of the enzyme for the substrate.

Part 3: Elucidating the Mechanism of Inhibition

Understanding how an inhibitor interacts with its target enzyme is crucial for its development into a therapeutic agent.[10][11] Mechanism of action (MOA) studies can reveal whether an inhibitor is competitive, non-competitive, uncompetitive, or allosteric.[11][12][13]

Protocol 3: Mechanism of Action Studies using Enzyme Kinetics

Principle: By measuring the initial reaction rates at varying substrate and inhibitor concentrations, the mode of inhibition can be determined by analyzing the changes in the Michaelis-Menten kinetic parameters (Km and Vmax).

Materials:

  • Same as Protocol 1, with a confirmed potent inhibitor.

Procedure:

  • Set up a series of reactions with varying concentrations of the substrate (e.g., from 0.1 * Km to 10 * Km).

  • For each substrate concentration, perform the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor.

  • Measure the initial reaction rates for all conditions.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis. Apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.[11]

  • Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Km and Vmax decrease with increasing inhibitor concentration.

MOA_Workflow cluster_exp Experiment cluster_analysis Analysis Vary_Substrate Vary Substrate Concentration Measure_Rates Measure Initial Reaction Rates Vary_Substrate->Measure_Rates Vary_Inhibitor Vary Inhibitor Concentration Vary_Inhibitor->Measure_Rates Lineweaver_Burk Generate Lineweaver-Burk Plot Measure_Rates->Lineweaver_Burk Determine_MOA Determine Mechanism of Inhibition Lineweaver_Burk->Determine_MOA

Caption: Workflow for determining the mechanism of enzyme inhibition.

Part 4: Structure-Activity Relationship (SAR) Studies for Lead Optimization

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties.[1][14][15] For the this compound scaffold, modifications can be made at various positions to probe the chemical space around the core structure.

Key Positions for Modification on the Scaffold:
  • Amino Group (Position 2): The 2-amino group is likely a key hydrogen bond donor to the kinase hinge region. Modifications here should be approached with caution, but N-alkylation or acylation could be explored.

  • Nitro Group (Position 3): The electron-withdrawing nature of the nitro group influences the electronics of the pyridine ring. It can be replaced with other electron-withdrawing or electron-donating groups to assess the impact on activity. The nitro group itself could also serve as a potential site for covalent modification of a nearby cysteine residue in the target enzyme.[16]

  • Methyl Groups (Positions 4 and 6): These groups can be varied in size and lipophilicity to probe hydrophobic pockets within the ATP-binding site.

  • Position 5: This position is unsubstituted in the parent scaffold and represents a prime location for introducing new functional groups to enhance binding affinity and selectivity.

Example SAR Table:

Compound IDR1 (Position 5)R2 (Position 2-amino)JAK2 IC50 (µM)
XYZ-001HH10.2
XYZ-015PhenylH2.5
XYZ-0164-FluorophenylH1.8
XYZ-020HMethyl> 50

Interpretation: The data in the example table suggests that adding a phenyl group at position 5 enhances potency, and a fluorine substitution on this phenyl group further improves activity. This indicates a potential hydrophobic pocket that can be exploited for further optimization. Modification of the 2-amino group appears to be detrimental to activity, reinforcing its likely role as a critical hinge binder.

SAR_Cycle Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Hypothesis-driven modifications Test Test Biological Activity (e.g., IC50) Synthesize->Test Analyze Analyze SAR Data Test->Analyze Analyze->Design Refine Hypothesis Lead_Optimization Lead Optimization Analyze->Lead_Optimization

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By following a systematic approach of screening, potency determination, mechanistic studies, and iterative SAR-driven optimization, researchers can effectively explore the potential of this scaffold. The protocols and guidelines presented here provide a solid framework for initiating and advancing a drug discovery program centered on this versatile chemical core. Further studies, including selectivity profiling against a panel of kinases and in-cell and in-vivo efficacy assessments, will be crucial for the successful development of clinical candidates.

References

  • Cho, S. Y., et al. (2010). Synthesis of potent Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 143-146. Available at: [Link]

  • BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8084-8097. Available at: [Link]

  • Frontiers in Chemistry. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 931398. Available at: [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available at: [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link] (Note: A direct link to the specific course material is not available, but the principles are widely taught in biochemistry and pharmacology courses on the platform).

  • Semantic Scholar. (2017). Enzyme Inhibitors and Activators. Retrieved from [Link]

  • bioRxiv. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6615. Available at: [Link]

  • ResearchGate. (2025). Structure–activity relationship (SAR) model for the activity of the designed derivatives. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Available at: [Link]

  • LinkedIn. (2023). Structure-Activity Relationship (SAR) analysis of Pyridostigmine. Retrieved from [Link]

  • PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available at: [Link]

  • BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-3-nitropyridin-2-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6615. Available at: [Link]

  • PubChem. (n.d.). 4,6-Dimethyl-2-nitropyridine-3-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-2-amino-4-methylpyridine. Journal of Medicinal Chemistry, 56(17), 6837-6849. Available at: [Link]

  • National Center for Biotechnology Information. (2014). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Journal of the American Chemical Society, 136(2), 812-815. Available at: [Link]

  • PubMed. (2013). 4,6-Dimethyl-pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o32. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 24(17), 3131. Available at: [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 64(15), 11469-11487. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638. Available at: [Link]

  • ResearchGate. (2018). Synthesis and DHFR Inhibitory Activity of a Series of 6-Substituted 2,4-Diaminothieno[2,3-d]pyrimidines (VI). Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4,6-Dimethyl-3-nitropyridin-2-amine

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged structural motif, present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern pharmacophore design. Within this class, this compound emerges as a highly versatile and powerful starting material for the construction of fused heterocyclic systems. Its strategic arrangement of functional groups—an ortho-disposed amino and nitro group on a decorated pyridine core—provides a direct gateway to a variety of bicyclic scaffolds with profound biological relevance, including imidazo[4,5-b]pyridines, triazolo[4,5-b]pyridines, and thiazolo[4,5-b]pyridines.

These fused systems are bioisosteres of purines and are known to interact with a wide array of biological targets, demonstrating activities as kinase inhibitors, anticonvulsants, antiviral agents, and more.[2][3] This guide provides detailed, field-proven protocols for the synthesis of these key heterocyclic cores, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale, thereby empowering researchers to adapt and innovate upon these foundational methods.

Part 1: Synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives reported as potent kinase inhibitors and cardiotonic agents.[2][3] The synthesis universally proceeds through the key intermediate, 4,6-dimethylpyridine-2,3-diamine, generated via the reduction of the nitro group of the starting material. The choice of reducing agent and the subsequent cyclization partner dictates the efficiency of the reaction and the nature of the substituent at the 2-position of the target molecule.

Workflow Overview: Imidazo[4,5-b]pyridine Synthesis

Workflow Start This compound Intermediate 4,6-Dimethylpyridine-2,3-diamine Start->Intermediate Nitro Group Reduction (e.g., Fe/AcOH, H2/Pd-C) Product 2-Substituted-5,7-dimethyl- 1H-imidazo[4,5-b]pyridine Intermediate->Product Cyclization (RCHO, RCOOH, etc.) Workflow_Triazole Intermediate 4,6-Dimethylpyridine-2,3-diamine Product 5,7-Dimethyl-1H-[1,2,3]triazolo [4,5-b]pyridine Intermediate->Product Diazotization (NaNO2, aq. Acid) Workflow_Thiazole Intermediate 4,6-Dimethylpyridine-2,3-diamine Product 5,7-Dimethylthiazolo[4,5-b]pyridine- 2(3H)-thione Intermediate->Product Cyclization (CS2, Base)

Sources

Quantitative Analysis of 4,6-Dimethyl-3-nitropyridin-2-amine: A Guide to Method Selection and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 4,6-Dimethyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical synthesis. We present detailed protocols for a primary high-performance liquid chromatography (HPLC) method with UV detection, validated according to ICH Q2(R2) guidelines.[1][2] Additionally, we discuss the applicability of gas chromatography-mass spectrometry (GC-MS) and UV-Vis spectrophotometry as complementary techniques. This document is designed for researchers, analytical scientists, and quality control professionals, offering field-proven insights into method development, causality behind experimental choices, and robust validation strategies to ensure data integrity and regulatory compliance.

Principles of Analysis: Method Selection Rationale

The accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of final drug products. The selection of an analytical method is governed by the analyte's physicochemical properties and the intended purpose of the analysis (e.g., release testing, stability studies, impurity profiling).

Analyte Profile: this compound

  • Structure: A substituted pyridine ring containing an amine (-NH2), a nitro group (-NO2), and two methyl groups (-CH3).

  • Key Features: The presence of the nitro-aromatic system creates a strong chromophore, making it highly suitable for UV-Vis detection.[3] The primary amine group and the overall polarity of the molecule suggest good solubility in common organic solvents like methanol and acetonitrile, while also making it amenable to reversed-phase chromatography.

  • Molecular Formula: C₇H₈N₄O₂

  • Molecular Weight: 180.16 g/mol

Expert Rationale for Method Selection:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the gold standard and our primary recommended method. Its high resolving power allows for the separation of the main analyte from process-related impurities and degradation products, ensuring specificity.[4] The strong UV absorbance of the nitro-pyridine moiety provides excellent sensitivity for quantification. This technique aligns with the rigorous demands of pharmaceutical quality control.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While highly sensitive, GC analysis of polar, nitrogen-containing compounds can be challenging without derivatization due to potential thermal degradation and peak tailing.[4][6] However, GC-MS is an unparalleled tool for the structural confirmation of the analyte and the identification of volatile or semi-volatile impurities, making it an excellent complementary method for impurity profiling.[7][8]

  • UV-Vis Spectrophotometry: This method is simple and rapid but lacks specificity. It measures the total absorbance of all components in a solution that absorb at the selected wavelength.[9] Its use is limited to the analysis of pure substance or very simple mixtures where the analyte is the only absorbing species, making it suitable for a quick concentration check but not for regulatory-compliant release testing.

Primary Method: Reversed-Phase HPLC with UV Detection

This section details a robust, stability-indicating HPLC method designed for the routine quantification of this compound. The protocol incorporates system suitability tests, making it a self-validating system as required by good manufacturing practices (GMP).[5][10]

Experimental Workflow Overview

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution SST System Suitability Test (SST) Standard->SST Sample Sample Weighing & Dissolution Analysis Chromatographic Run (Standard/Sample Injection) Sample->Analysis MobilePhase Mobile Phase Preparation MobilePhase->SST SST->Analysis If SST Passes Integration Peak Integration & Area Measurement Analysis->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: High-level workflow for HPLC quantification.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound, >99.5% purity.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Deionized water (>18 MΩ·cm).

Detailed Protocol: HPLC Analysis

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Procedure: Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

Step 2: Standard Solution Preparation (Example Concentration: 0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Sample Solution Preparation (Example Concentration: 0.1 mg/mL)

  • Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 15 minutes to extract the analyte, then allow to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 4: Chromatographic Conditions & System Suitability

  • Rationale: The gradient elution ensures that any early-eluting polar impurities are resolved from the void volume, while later-eluting non-polar impurities are efficiently eluted from the column, providing a clean baseline for the analyte peak. Formic acid is used to control the ionization of the amine group, ensuring a sharp, symmetrical peak shape.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12.1-15 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection (UV) 260 nm
Run Time 15 minutes
  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met.[10]

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • % Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

Step 5: Data Analysis and Calculation Calculate the percentage of this compound in the sample using the following formula:

% Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Where:

  • Area_Sample is the peak area of the analyte in the sample chromatogram.

  • Area_Standard is the average peak area of the analyte from the replicate standard injections.

  • Conc_Standard and Conc_Sample are the theoretical concentrations (e.g., in mg/mL) of the prepared solutions.

  • Purity_Standard is the purity of the reference standard (e.g., 99.8%).

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation demonstrates that the analytical procedure is fit for its intended purpose.[11] The following parameters must be evaluated.

Validation_Logic cluster_primary Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity (Analyte vs. Impurities/Matrix) Validation Validated Method Specificity->Validation Linearity Linearity (Correlation of Signal to Conc.) Range Range (Upper & Lower Levels) Linearity->Range Range->Validation Accuracy Accuracy (% Recovery of Known Amount) Accuracy->Validation Precision Precision (Repeatability & Intermediate) Precision->Validation LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->Validation Robustness Robustness (Effect of Small Variations) Robustness->Validation

Caption: Logical flow of analytical method validation.

Summary of Validation Parameters and Typical Acceptance Criteria:

ParameterProcedureTypical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).Peak is free from interference. Peak purity index > 0.995.
Linearity Analyze at least 5 concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 sample preparations at 100% concentration.Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0%.
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N for LOQ ≈ 10:1.S/N for LOD ≈ 3:1.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability criteria are met; results are not significantly affected.

Complementary Methods

GC-MS for Identification and Impurity Profiling
  • Expert Insight: This method is ideal for confirming the identity of the main peak via its mass spectrum and for identifying unknown, thermally stable impurities. The use of a non-polar column like a DB-5ms is a good starting point for many aromatic compounds.[7]

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Protocol Summary:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temp: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

UV-Vis Spectrophotometry for Rapid Screening
  • Expert Insight: Useful for a quick, non-specific check of concentration in a pure solution, such as during reaction monitoring where the matrix is consistent and simple. A wavelength scan should be performed first to determine the λmax (wavelength of maximum absorbance).

  • Protocol Summary:

    • Prepare a series of standard solutions of known concentrations in a suitable solvent (e.g., Methanol).

    • Measure the absorbance of each standard at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance vs. concentration.

    • Prepare the sample solution, ensuring its absorbance falls within the linear range of the calibration curve.

    • Measure the sample absorbance and determine its concentration from the calibration curve.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Column degradation.2. Active sites on column interacting with amine group.3. Mobile phase pH inappropriate.1. Flush column or replace if old.2. Use a column with end-capping; increase acid modifier in mobile phase.3. Adjust pH to ensure consistent protonation of the analyte.
Poor Resolution 1. Inappropriate mobile phase composition.2. Column efficiency loss.1. Optimize gradient slope or change organic solvent (e.g., methanol instead of acetonitrile).2. Replace the column.
Baseline Drift 1. Column not equilibrated.2. Mobile phase composition changing.3. Detector lamp failing.1. Extend re-equilibration time in the gradient program.2. Prepare fresh mobile phase; ensure proper mixing/degassing.3. Replace UV lamp.
Inconsistent Peak Area 1. Air bubbles in the pump.2. Leaks in the system.3. Autosampler issue (e.g., incorrect injection volume).1. Degas mobile phase and prime the pump.2. Check fittings for leaks.3. Calibrate autosampler; check for air in the sample syringe.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • BenchChem.
  • BLDpharm. This compound.
  • Thermo Fisher Scientific.
  • National Institutes of Health.
  • OSHA. PV2143 - Aminopyridines.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 2,4,6-Trinitrotoluene.
  • PubMed.
  • ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer?
  • MDPI.

Sources

Harnessing the 4,6-Dimethyl-3-nitropyridin-2-amine Scaffold for Next-Generation Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for medicinal chemists and drug discovery scientists on the strategic application of 4,6-Dimethyl-3-nitropyridin-2-amine as a versatile starting scaffold for the synthesis of novel protein kinase inhibitors. We will explore the chemical rationale behind its use, detail key synthetic transformation protocols, provide methodologies for biochemical and cellular evaluation, and discuss structure-activity relationship (SAR) principles. This guide is designed to be a practical resource, explaining the causality behind experimental choices to empower researchers in their quest for potent and selective kinase-targeted therapeutics.

Introduction: The Strategic Value of the Aminonitropyridine Core

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms for many conditions.

The this compound scaffold has emerged as a valuable starting point in this endeavor. Its structure is predicated on several key features that make it an attractive "privileged scaffold":

  • Bioisosteric Mimicry: The core pyridine ring is an effective bioisostere of the adenine base in ATP, allowing derivatives to anchor within the highly conserved kinase hinge region, a critical interaction for potent inhibition.

  • Tunable Reactivity: The presence of both an amino group at the 2-position and a nitro group at the 3-position provides two distinct and orthogonal handles for chemical modification. The electron-withdrawing nitro group also influences the reactivity of the pyridine ring.[1]

  • Vectoral Diversity: The 2-amino group serves as a primary vector for building into the ATP-binding site to achieve potency, while the 3-nitro group, upon reduction to an amine, offers a secondary vector for introducing substituents that can fine-tune selectivity and improve physicochemical properties.

  • Structural Pre-organization: The methyl groups at positions 4 and 6 can provide beneficial steric constraints, influence solubility, and engage in favorable hydrophobic interactions within the kinase active site.

This guide will provide the foundational knowledge and practical protocols to effectively leverage these features, transforming this versatile building block into potent and selective kinase inhibitors.

Core Synthetic Strategies and Protocols

The journey from the starting scaffold to a final inhibitor involves a series of well-established yet powerful chemical transformations. The following protocols are designed to be robust and adaptable for the creation of a diverse chemical library.

Diagram 1: General Synthetic Workflow

This diagram outlines the primary synthetic pathways for elaborating the this compound core into potential kinase inhibitors.

G A This compound (Starting Scaffold) B Step 1: N-Arylation / N-Alkylation (e.g., Buchwald-Hartwig, SNAr) A->B C Intermediate A (2-Substituted-3-nitro) B->C D Step 2: Nitro Group Reduction (e.g., Fe/AcOH, SnCl2, Pd/C H2) C->D E Intermediate B (Key Diamine Intermediate) D->E F Step 3: 3-Amine Functionalization (e.g., Amide Coupling, Sulfonylation) E->F G Final Kinase Inhibitor Library F->G

Caption: Synthetic workflow for diversifying the core scaffold.

Protocol 2.1: Nitro Group Reduction to a Key Diamine Intermediate

The conversion of the 3-nitro group to a 3-amino group is a pivotal step, creating a new site for diversification. The resulting 2,3-diaminopyridine derivative is a versatile intermediate.

Rationale: This reduction is critical for two reasons: 1) it removes the often-undesirable, potentially toxic nitro group from the final compound, and 2) it installs a nucleophilic amino group that can be functionalized to probe interactions in the solvent-exposed region of the kinase active site, often leading to enhanced selectivity. The choice of reducing agent can depend on the functional group tolerance of the rest of the molecule.

Step-by-Step Methodology (Fe/AcOH Method):

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-substituted-4,6-dimethyl-3-nitropyridine intermediate (1.0 eq).

  • Solvent: Add a mixture of ethanol and acetic acid (e.g., 5:1 v/v). The volume should be sufficient to dissolve or suspend the starting material (approx. 0.1 M concentration).

  • Reagent Addition: Add iron powder (Fe, ~5.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor by TLC or LC-MS. The reaction is often complete within 2-4 hours.[2]

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4,6-dimethyl-pyridine-2,3-diamine derivative.

Protocol 2.2: N-Arylation of the 2-Amino Group via Buchwald-Hartwig Coupling

This protocol is essential for attaching aryl or heteroaryl moieties to the 2-amino position, which are often designed to form key hydrogen bonds with the kinase hinge region.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that allows for the formation of C-N bonds under relatively mild conditions. It is a cornerstone of modern medicinal chemistry for its broad substrate scope, enabling the introduction of diverse aromatic systems to tune inhibitor potency and selectivity. An example of this type of coupling was used in the synthesis of a DNA-dependent protein kinase inhibitor.[3]

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl halide (e.g., bromobenzene derivative, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Base and Solvent: Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), and an anhydrous solvent, such as dioxane or toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite® to remove the catalyst and base.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the N-aryl product.

Application in Kinase Inhibitor Design: Analogous Case Studies

While specific inhibitors derived directly from this compound are not prominently featured in current literature, the broader class of substituted aminonitropyridines serves as an excellent proxy to demonstrate its utility. These examples validate the strategic principles outlined above.

Target Kinase Core Scaffold Example Key Synthetic Step Reported Potency (IC₅₀) Reference
JAK2 2-Chloro-5-methyl-3-nitropyridineNucleophilic Aromatic Substitution8.5–12.2 µM[3][4]
DNA-PK 2-Amino-4-methyl-5-nitropyridineBuchwald-Hartwig CouplingNot specified (part of AZD7648 synthesis)[3]
GSK-3 Nitropyridine derivativesGeneral heterocycle synthesisNot specified[3]
FGFR4 2-amino-4,6-dimethylpyrimidin-5-olMulti-step synthesis75.3 nM (for analog 6O)[5]

This table presents data from analogous aminopyridine and aminopyrimidine scaffolds to illustrate the potential of the title compound in kinase inhibitor design.

The synthesis of Janus kinase 2 (JAK2) inhibitors, for instance, utilized a 2-chloro-5-methyl-3-nitropyridine.[3][4] The chlorine at the 2-position was displaced by various amines, and the nitro group was subsequently reduced and functionalized, demonstrating a parallel synthetic logic. Similarly, the synthesis of FGFR4 inhibitors based on a related 2-amino-4,6-dimethylpyrimidine core highlights how the dimethyl substitution pattern can contribute to potent and selective compounds.[5]

Biological Evaluation Protocols

Once a library of compounds has been synthesized, its biological activity must be rigorously assessed.

Protocol 4.1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a primary screening method to determine direct enzyme inhibition.

Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based system that is sensitive, robust, and amenable to high-throughput screening. It provides a quantitative measure of enzyme inhibition (IC₅₀ value) by directly assessing the catalytic activity of the target kinase in a controlled, cell-free environment.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction: In a 384-well plate, add the kinase buffer, the target kinase enzyme, the specific substrate peptide, and ATP.

  • Inhibitor Addition: Add 1 µL of the diluted compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls and plot against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the metabolic activity of a cell population, which is a direct indicator of cell viability and proliferation.

Rationale: While a biochemical assay confirms enzyme inhibition, a cellular assay is crucial to determine if the compound can penetrate the cell membrane, engage its target in a complex biological milieu, and elicit a functional downstream effect (i.e., inhibit cancer cell growth).

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., Hep3B for an FGFR4 inhibitor) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitors for 72 hours.

  • Lysis and Luminescence: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Incubation & Reading: Mix the contents on an orbital shaker for 2 minutes to induce lysis and incubate for 10 minutes to stabilize the signal. Read the luminescence.

  • Data Analysis: Calculate the concentration-dependent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Structure-Activity Relationship (SAR) and Design Principles

Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and drug-like properties.

Diagram 2: SAR Logic for Aminopyridine-Based Inhibitors

SAR cluster_0 Key Modification Points cluster_1 Impact on Inhibitor Properties Core This compound Core Scaffold N2 2-Amino Position Core->N2 Primary Vector N3 3-Nitro/Amino Position Core->N3 Secondary Vector C4_C6 4,6-Methyl Positions Core->C4_C6 Modulates Fit/Solubility Potency Potency (Hinge Binding) N2->Potency Introduce H-bond donors/acceptors (e.g., anilines, pyrazoles) Selectivity Selectivity (Probes Pockets) N3->Selectivity Extend into solvent front (e.g., morpholine, piperazine) PK Physicochemical Properties (Solubility, Permeability) N3->PK C4_C6->Selectivity Steric influence on binding pose

Caption: Key Structure-Activity Relationship (SAR) drivers.

  • 2-Amino Position: This is the most critical position for achieving high potency. Functionalization with groups capable of forming hydrogen bonds with the kinase hinge region (e.g., substituted anilines, aminopyrazoles) is a proven strategy.[6][7]

  • 3-Amino Position (Post-Reduction): This position typically points towards the solvent-exposed region or the ribose-binding pocket. Introducing polar, flexible groups (e.g., morpholine, piperazine) can significantly improve solubility and other ADME properties. It can also be exploited to gain selectivity by interacting with non-conserved residues in this region.

  • 4,6-Methyl Groups: These groups are not merely spectators. They can provide favorable hydrophobic interactions and, importantly, enforce a specific conformation on the 2-amino substituent, which can be beneficial for binding. In the case of FGFR inhibitors, dimethyl substitution on a related pyrimidine ring was shown to be crucial for achieving selectivity over other FGFR isoforms.[5]

Conclusion

This compound represents a strategically sound and highly versatile starting point for the discovery of novel kinase inhibitors. Its inherent chemical handles allow for rapid, systematic, and logical diversification to build libraries of potent and selective molecules. By following the synthetic and analytical protocols detailed in this guide, and by applying the core principles of structure-based design, researchers are well-equipped to unlock the full potential of this privileged scaffold in their drug discovery programs.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]

  • BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Compounds and compositions as protein kinase inhibitors.
  • Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Medicinal Chemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. [Link]

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Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4,6-Dimethyl-3-nitropyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent upon a rigorous evaluation of its biological activity and safety profile. For analogs of 4,6-Dimethyl-3-nitropyridin-2-amine, a class of compounds with potential pharmacological applications, early-stage assessment of cytotoxicity is a critical step.[1] In vitro cytotoxicity assays serve as a fundamental tool in preclinical drug development, providing essential data on a compound's potential to cause cell damage or death.[2][1] This information is pivotal for guiding lead optimization, identifying promising candidates, and eliminating compounds with unfavorable toxicity profiles, thereby reducing later-stage attrition rates.[1]

These assays measure various cellular parameters to determine the degree to which a substance can damage cells.[2] Cellular responses to cytotoxic compounds can range from the induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death) to the inhibition of cell growth and proliferation (cytostasis).[2] Understanding these effects is crucial for establishing a therapeutic window and predicting potential in vivo toxicity. This guide provides a comprehensive overview and detailed protocols for three widely used in vitro cytotoxicity assays—MTT, LDH, and Neutral Red—tailored for the evaluation of this compound analogs.

Strategic Assay Selection for Nitropyridine Analogs

The choice of a cytotoxicity assay is a critical decision that can significantly impact the quality and relevance of the data obtained.[3] For this compound analogs, several factors must be considered, including the compound's physicochemical properties and the anticipated mechanism of toxicity. Nitropyridine derivatives have been reported to exhibit cytotoxic effects, making a thorough in vitro evaluation essential.[4][5][6]

Key Considerations for Assay Selection:

  • Mechanism of Action: Different assays measure distinct cellular endpoints. For instance, the MTT assay assesses metabolic activity, the LDH assay measures membrane integrity, and the Neutral Red assay evaluates lysosomal function.[7] Employing a panel of assays with diverse endpoints can provide a more comprehensive understanding of the compound's cytotoxic mechanism.

  • Compound Interference: The chemical nature of the test compounds can interfere with certain assay chemistries. For example, colored compounds can interfere with colorimetric assays, and compounds that affect cellular redox potential can interfere with assays like MTT. It is crucial to include appropriate controls to account for such potential interferences.

  • Cell Line Selection: The choice of cell line should be guided by the therapeutic target of the drug discovery program.[8] For general cytotoxicity screening, established cell lines such as human fibroblasts or cell lines derived from relevant organs (e.g., liver, kidney) can be used.[8] It is also advisable to test the compounds on both cancerous and non-cancerous "normal" cell lines to assess for selective cytotoxicity.[8]

I. The MTT Assay: A Measure of Metabolic Viability

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The principle of the assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Scientific Rationale

This assay is particularly useful for screening large numbers of compounds due to its simplicity and high-throughput compatibility. A decrease in the metabolic activity of the cells following exposure to the this compound analogs would result in a reduced amount of formazan, indicating a loss of cell viability.

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottomed plate at a predetermined optimal density (typically 1,000-100,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

  • Compound Treatment: Prepare a serial dilution of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[10][12] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

II. The LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[2][13] LDH is a stable enzyme present in most cell types.[13][14] When the cell membrane is compromised, LDH leaks into the culture supernatant. The amount of LDH released is proportional to the number of dead or damaged cells.

Scientific Rationale

This assay is a direct measure of cytotoxicity resulting from the loss of membrane integrity. It is particularly useful for detecting necrosis.[2] An increase in LDH activity in the culture medium after treatment with this compound analogs would indicate that the compounds induce cell membrane damage.

Caption: Workflow of the Neutral Red uptake assay.

Detailed Protocol: Neutral Red Uptake Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Dye Incubation: After the treatment period, remove the culture medium containing the test compounds. Add 100 µL of pre-warmed medium containing Neutral Red (typically 50 µg/mL) to each well.

  • Dye Uptake: Incubate the plate for 3 hours in a humidified incubator at 37°C with 5% CO₂ to allow for dye uptake by viable cells. [15]4. Washing: Carefully remove the dye-containing medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of the Neutral Red destain solution (e.g., a solution of 50% ethanol, 49% water, and 1% glacial acetic acid) to each well.

  • Extraction Incubation: Incubate the plate on a shaker for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis and Interpretation

For each assay, the raw absorbance or fluorescence data needs to be processed to determine the percentage of cell viability for each concentration of the this compound analogs.

Calculation of Percentage Cell Viability:

  • MTT and Neutral Red Assays: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100 [16]* LDH Assay: % Cytotoxicity = [(Experimental value - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100 % Viability = 100 - % Cytotoxicity

The results are typically plotted as a dose-response curve, with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis. From this curve, the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined. [17][18] Hypothetical Data Summary:

AnalogMTT IC50 (µM)LDH IC50 (µM)Neutral Red IC50 (µM)
Parent Compound 25.3>10030.1
Analog A 10.855.212.5
Analog B >100>100>100
Analog C 5.215.76.8
Positive Control 0.52.10.8

Troubleshooting Common Issues

IssuePossible CauseSolution
High variability between replicate wells Uneven cell seeding, pipetting errors, presence of air bubbles in wells. [19]Ensure a single-cell suspension before seeding, use calibrated pipettes, and carefully inspect plates for bubbles before reading. [19]
Low signal-to-background ratio Suboptimal cell number, incorrect incubation times, or reagent issues.Optimize cell seeding density and incubation times for your specific cell line and assay. Ensure reagents are properly stored and prepared.
Compound interference The compound may absorb light at the assay wavelength or have inherent reducing/oxidizing properties.Run a cell-free control with the compound to check for direct interference with the assay reagents.
Inconsistent results Cell passage number, mycoplasma contamination. [20]Use cells within a consistent passage number range and regularly test for mycoplasma contamination. [20]

Conclusion

The systematic application of in vitro cytotoxicity assays is indispensable for the early-stage evaluation of this compound analogs. By employing a multi-assay approach that interrogates different cellular endpoints, researchers can gain a more nuanced understanding of a compound's cytotoxic potential. The detailed protocols and guidance provided in this document are intended to facilitate the generation of robust and reproducible data, thereby enabling informed decision-making in the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? Retrieved from [Link]

  • Sadornil, C., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(15), 4485. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of various nitroxides. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(21), 15888. Retrieved from [Link]

  • An, N., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 16(5), 6035-6042. Retrieved from [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. In Protocols in Toxicology (pp. 19-24). Humana Press. Retrieved from [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases, 15(4), 040801. Retrieved from [Link]

  • Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Retrieved from [Link]

  • IIVS. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Iranian Journal of Pharmaceutical Research. (2010). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2015). Can someone help me to fix a problem in my lab about a cytotoxicity test? Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2007). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • MDPI. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]

  • YouTube. (2024). MTT assay and IC50 calculation. Retrieved from [Link]

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Application Note: A Robust and Scalable Synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine, a key intermediate in the pharmaceutical and agrochemical industries. The protocol detailed herein is designed for scalability, safety, and high yield, moving from laboratory-scale experiments to pilot-plant production. We will delve into the mechanistic underpinnings of the nitration of 2-amino-4,6-dimethylpyridine, provide a detailed step-by-step protocol, and discuss critical process parameters and safety considerations inherent to industrial-scale nitration reactions.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motifs are found in numerous pharmaceutical candidates and agrochemicals. The presence of the nitro group enhances the molecule's reactivity, making it a versatile intermediate for further chemical transformations.[1] The strategic placement of the amino and methyl groups on the pyridine ring allows for diverse derivatization, contributing to its importance in drug discovery and development.[1]

Mechanistic Insights: The Electrophilic Nitration of an Activated Pyridine Ring

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-amino-4,6-dimethylpyridine. Pyridine itself is generally unreactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.[2] However, the presence of the strongly activating amino group and the moderately activating methyl groups at the 2-, 4-, and 6-positions, respectively, makes the pyridine ring susceptible to nitration.

The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Reaction Equation:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion then attacks the electron-rich pyridine ring, preferentially at the 3-position due to the ortho-, para-directing effects of the amino and methyl groups. The amino group at position 2 and the methyl group at position 4 direct the incoming electrophile to the 3- and 5-positions. The methyl group at position 6 also directs to the 5-position. The 3-position is sterically less hindered and electronically favored, leading to the desired product.

A critical aspect of this reaction is controlling the temperature. Nitration reactions are highly exothermic, and poor temperature control can lead to the formation of undesired byproducts and, more critically, thermal runaway.[3][4]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the scale-up synthesis of this compound.

Scale_Up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Prep Reagent Preparation & Safety Check Reaction Controlled Nitration (Low Temperature) Prep->Reaction Charge Reagents Quench Reaction Quenching (Ice Water) Reaction->Quench Transfer Mixture Neutralize Neutralization (Base Addition) Quench->Neutralize Isolate Product Isolation (Filtration) Neutralize->Isolate Purify Recrystallization Isolate->Purify Analyze QC Analysis (NMR, HPLC, MS) Purify->Analyze

Caption: High-level workflow for the synthesis of this compound.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate engineering controls.

4.1. Materials and Equipment
Reagent/MaterialGradeQuantitySupplier
2-Amino-4,6-dimethylpyridine98%80 gMajor Chemical Supplier
Concentrated Sulfuric Acid (H₂SO₄)98%400 mLMajor Chemical Supplier
Concentrated Nitric Acid (HNO₃)70%80 mLMajor Chemical Supplier
Crushed Ice-2 kg-
Sodium Hydroxide (NaOH)97%As neededMajor Chemical Supplier
Ethanol95%As neededMajor Chemical Supplier
Deionized Water-As needed-

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer with a PTFE-coated paddle

  • Thermometer or thermocouple

  • Dropping funnel

  • Ice-salt bath

  • Large beaker (4 L) for quenching

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Recrystallization apparatus

  • Vacuum oven

4.2. Step-by-Step Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 400 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Slowly add 80 mL of concentrated nitric acid to the cold sulfuric acid via a dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition. This is a highly exothermic step.[5]

  • Once the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.

Step 2: Nitration Reaction

  • To the cold nitrating mixture, slowly add 80 g of 2-amino-4,6-dimethylpyridine in small portions over 1-1.5 hours.

  • Crucially, maintain the internal reaction temperature between 5-10 °C. The rate of addition should be carefully controlled to prevent a temperature spike.

  • After the addition is complete, continue to stir the reaction mixture at 5-10 °C for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or HPLC if desired.

Step 3: Reaction Quenching and Product Isolation

  • Prepare a 4 L beaker containing 2 kg of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will quench the reaction and precipitate the product. This step is also highly exothermic.

  • Once the entire reaction mixture has been added, allow the ice to melt completely.

  • Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide. Monitor the pH closely. The product will precipitate out as a solid. Adjust the final pH to 7-8.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water until the washings are neutral.

  • Press the solid as dry as possible on the filter.

Step 4: Purification and Drying

  • The crude product can be purified by recrystallization from ethanol.

  • Transfer the crude solid to a suitably sized flask and add a minimal amount of hot ethanol to dissolve the solid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

4.3. Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: Yellow crystalline solid

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Safety and Hazard Management: A Pillar of Scale-Up

Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the highly exothermic nature of the reaction.[6][7] A thorough risk assessment is mandatory before commencing any scale-up synthesis.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[5]

  • Ventilation: All operations must be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of toxic fumes.[6]

  • Temperature Control: Strict temperature control is the most critical parameter for safety. A runaway reaction can lead to an explosion.[3] Ensure the cooling bath is adequately sized and maintained.

  • Controlled Addition: The slow and controlled addition of reagents is essential to manage the exotherm.

  • Quenching: The quenching process is also highly exothermic and should be performed with extreme care.

  • Spill Management: Have appropriate spill kits containing a neutralizer (such as sodium bicarbonate) readily available.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system through several key checkpoints:

  • In-Process Controls (IPCs): Regular temperature monitoring throughout the reaction is a critical IPC. For larger-scale production, online monitoring of the reaction progress using techniques like ReactIR can be implemented.

  • Defined pH Ranges: The neutralization step has a defined pH endpoint, ensuring consistent product precipitation and minimizing impurities.

  • Analytical Validation: The final product is rigorously tested against pre-defined specifications for identity, purity, and yield, ensuring batch-to-batch consistency.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the detailed procedure and safety precautions, researchers and process chemists can confidently and safely produce this valuable intermediate on a larger scale. The principles of careful temperature control, controlled reagent addition, and thorough purification are paramount to achieving a high-quality product with a good yield.

References
  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
  • SR Innovations India. (n.d.). 6 Methyl 3 Nitropyridin 2 Amine Acid.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to improve your reaction yields and obtain high-purity product.

I. Overview of the Synthesis: The Chemistry of Nitrating 2-Amino-4,6-dimethylpyridine

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (nitration) of the starting material, 2-amino-4,6-dimethylpyridine. This reaction typically involves the use of a mixed acid system, such as a combination of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of this reaction is a critical factor influencing the yield of the desired product. The pyridine ring is inherently electron-deficient, making electrophilic substitution challenging. However, the presence of the activating amino group (-NH₂) and the two methyl groups (-CH₃) directs the incoming nitro group. The amino group is a strong ortho-, para-director. In the acidic conditions of the nitration, the pyridine nitrogen is protonated, further deactivating the ring. The interplay of these electronic effects governs the position of nitration. The primary isomers formed are the 3-nitro and 5-nitro products.

A Japanese patent describes a multi-step synthesis involving a cyanopyridine intermediate to achieve the 3-nitro substitution pattern, suggesting that direct nitration can lead to mixtures and lower yields of the desired isomer.[1] This guide will focus on addressing the challenges of the direct nitration approach and providing strategies for optimization.

II. Troubleshooting Guide: Addressing Common Issues in Synthesis

This section is formatted as a series of questions and answers to directly address potential problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is very low. What are the most likely causes?

Answer:

Low yields in this nitration are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Reaction Temperature: Nitration reactions are highly exothermic.[2] Poor temperature control can lead to a runaway reaction, resulting in the formation of undesired byproducts and decomposition of both the starting material and the product. It is crucial to maintain a low temperature, typically between 0 and 5°C, during the addition of the nitrating agent.

  • Incorrect Reagent Stoichiometry: An excess of nitric acid can lead to dinitration or oxidative degradation. Conversely, insufficient nitric acid will result in incomplete conversion of the starting material. Careful calculation and precise addition of the nitrating agent are essential.

  • Formation of Isomeric Byproducts: The primary competing reaction is the formation of the 5-nitro isomer. The electronic directing effects of the amino and methyl groups can lead to a mixture of 3-nitro and 5-nitro products.[3] Separating these isomers can be challenging and lead to loss of the desired product.

  • Degradation of the Starting Material: 2-aminopyridines can be susceptible to degradation under harsh acidic conditions, especially if the temperature is not well-controlled.

Question 2: I am getting a mixture of products that are difficult to separate. How can I improve the regioselectivity for the 3-nitro isomer?

Answer:

Improving regioselectivity is key to a successful synthesis. Consider the following strategies:

  • Temperature Control: As mentioned, maintaining a low and consistent reaction temperature is paramount. Lower temperatures can enhance the kinetic control of the reaction, potentially favoring the formation of one isomer over the other.

  • Rate of Addition: A slow, dropwise addition of the nitrating agent to the solution of 2-amino-4,6-dimethylpyridine in sulfuric acid is critical. This helps to maintain a low concentration of the nitronium ion at any given time, which can improve selectivity and prevent localized overheating.

  • Alternative Nitrating Agents: While mixed acid is common, exploring other nitrating systems could offer better regioselectivity. For instance, the use of a milder nitrating agent or a different acid catalyst might alter the isomer distribution.

Question 3: My final product is a dark, oily substance instead of the expected solid. What went wrong?

Answer:

The formation of a dark oil suggests the presence of impurities, which could be due to:

  • Decomposition: Overheating or prolonged reaction times can lead to the formation of polymeric or tar-like byproducts. Ensure the reaction is monitored closely (e.g., by TLC) and quenched as soon as the starting material is consumed.

  • Incomplete Reaction: The presence of unreacted starting material can sometimes result in an oily product.

  • Residual Acid: Incomplete neutralization during the workup can leave acidic residues that may cause the product to appear as an oil. Ensure the pH is carefully adjusted during the workup.

A proper purification procedure, such as column chromatography or recrystallization, will be necessary to isolate the pure, solid product.

Question 4: How do I effectively purify the this compound from the reaction mixture?

Answer:

Purification is a critical step to obtain a high-purity product. Here is a general workflow:

  • Quenching: After the reaction is complete, the mixture should be carefully poured onto crushed ice. This helps to dissipate heat and precipitate the crude product.

  • Neutralization: The acidic solution is then neutralized with a base, such as aqueous ammonia or sodium carbonate, to a neutral or slightly basic pH. This will precipitate the amine product.

  • Extraction: The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer should be washed with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). For difficult separations of isomers, column chromatography on silica gel may be necessary. The use of organic acids like acetic acid in the recrystallization solvent can sometimes be beneficial for amines.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: The yield for the direct nitration of substituted 2-aminopyridines to obtain the 3-nitro isomer is often reported to be low to moderate. For example, the nitration of 2-amino-6-methylpyridine to its 3-nitro derivative has been reported with yields as low as 22-24%.[1] Optimization of the reaction conditions as described in the troubleshooting guide is crucial for maximizing the yield.

Q2: What are the main safety precautions for this reaction?

A2: This synthesis involves the use of strong, corrosive acids and a highly exothermic reaction. Strict safety protocols must be followed:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating agent should be done slowly and at a low temperature to control the exotherm.

  • Have a base bath ready for quenching in case of a runaway reaction.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present (e.g., -NH₂, -NO₂).

  • Melting Point: A sharp melting point is an indicator of high purity.

Q4: Is the starting material, 2-amino-4,6-dimethylpyridine, commercially available?

A4: Yes, 2-amino-4,6-dimethylpyridine is a commercially available starting material. A synthesis method for high-purity 2-amino-4,6-dimethylpyridine has also been described in the patent literature, with a reported total yield of over 70%.[5]

IV. Experimental Protocol and Data

Detailed Experimental Protocol: Nitration of 2-amino-4,6-dimethylpyridine

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-4,6-dimethylpyridine (1.0 eq).

  • Dissolution: Cool the flask in an ice-salt bath to 0°C and slowly add concentrated sulfuric acid (e.g., 5-10 volumes) while maintaining the temperature below 10°C.

  • Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 volumes) at 0°C.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of the starting material from the dropping funnel. The internal temperature must be maintained between 0 and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

    • Neutralize the resulting solution to pH 7-8 by the slow addition of a concentrated aqueous base (e.g., ammonium hydroxide or sodium hydroxide solution), ensuring the temperature is kept low with an ice bath.

    • Collect the precipitated solid by vacuum filtration and wash it with cold water.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to obtain the pure this compound.

Table of Key Reaction Parameters
ParameterRecommended ConditionRationale
Temperature 0-5°CMinimizes side reactions and decomposition.[2]
Nitric Acid (eq) 1.05 - 1.2A slight excess ensures complete reaction, but a large excess can lead to byproducts.
Reaction Time 1-3 hoursShould be monitored by TLC to avoid prolonged exposure to harsh conditions.
Quenching Pouring onto iceSafely dissipates heat from the exothermic neutralization step.
Purification Recrystallization/ChromatographyNecessary to remove isomeric impurities and other byproducts.

V. Mechanistic and Workflow Diagrams

Reaction Mechanism

reaction_mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O SigmaComplex Sigma Complex (Wheland Intermediate) NO2+->SigmaComplex H2O H₂O StartMat 2-Amino-4,6-dimethylpyridine StartMat->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Formation of the nitronium ion and subsequent electrophilic attack on the pyridine ring.

Experimental Workflow

experimental_workflow Start Start: 2-Amino-4,6-dimethylpyridine Dissolve Dissolve in conc. H₂SO₄ at 0°C Start->Dissolve Nitration Add nitrating mixture (HNO₃/H₂SO₄) dropwise at 0-5°C Dissolve->Nitration Stir Stir at 0-5°C for 1-2h (Monitor by TLC) Nitration->Stir Quench Pour onto crushed ice Stir->Quench Neutralize Neutralize with base to pH 7-8 Quench->Neutralize Filter Filter and wash with cold water Neutralize->Filter Dry Dry crude product Filter->Dry Purify Recrystallize or Column Chromatography Dry->Purify End Pure this compound Purify->End

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

VI. References

  • Japanese Patent No. JPH06287176A. (1994). Production of 2-amino-3-nitropyridine.

  • Redhu, M. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Chinese Patent No. CN111303047A. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine.

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Technical Support Center: Solubility of 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-Dimethyl-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As quantitative solubility data for this compound is not extensively documented in public literature, this resource provides a comprehensive framework for systematic solubility determination and troubleshooting.

Structural Analysis and Solubility Prediction

This compound possesses a unique combination of functional groups that dictate its solubility behavior:

  • Pyridine Ring: A heterocyclic aromatic ring that contributes to some degree of polarity.

  • Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor and acceptor, which typically enhances solubility in polar protic solvents.

  • Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group.[1][2] While polar, its overall contribution to aqueous solubility can be complex and is often limited.

  • Methyl Groups (-CH₃): Two non-polar alkyl groups that increase the lipophilicity of the molecule, generally decreasing solubility in polar solvents like water.

Overall Expectation: The presence of both polar (amino, nitro) and non-polar (dimethylated pyridine ring) moieties suggests that this compound is likely a compound with poor aqueous solubility . Its solubility is expected to be higher in polar aprotic solvents and potentially some polar protic organic solvents, while being low in non-polar solvents.

Troubleshooting Guide: Addressing Solubility Issues

This section is structured in a question-and-answer format to directly address common problems encountered during experimental work.

Q1: My this compound is not dissolving in my chosen solvent. What should be my first step?

A1: The first step is to perform a systematic, small-scale solvent screening to identify a suitable solvent or solvent system. Do not commit a large amount of your compound to a single solvent until you have assessed its qualitative solubility. The goal is to test a range of solvents with varying polarities.

A logical workflow for troubleshooting is essential. The following diagram outlines a systematic approach to addressing solubility challenges with this compound.

Solubility_Troubleshooting_Workflow Workflow for Solubility Troubleshooting cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization & Quantification A Start: Undissolved Compound C Select Diverse Solvents (Table 1) A->C Identify potential solvents B Perform Qualitative Solubility Test (Protocol 1) D Compound Dissolves? B->D C->B Test solubility E Proceed with Experiment D->E Yes F Solubility Still Poor D->F No H Perform Quantitative Analysis (Protocol 2 or 3) E->H Optional: Determine max concentration G Consider Solubility Enhancement: - Co-solvents - pH Adjustment - Temperature Change F->G Explore options G->B Re-screen with new conditions G->H Quantify improvement I Record Data (Table 2) H->I J Optimized Conditions Found I->J

Caption: Systematic workflow for addressing solubility issues.

Q2: How do I perform a simple, qualitative solubility test?

A2: A qualitative test provides a quick "soluble" or "insoluble" assessment across multiple solvents without needing precise measurements.

Experimental Protocol 1: Qualitative Solubility Screening

Objective: To visually assess the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Small vials or test tubes

  • Graduated cylinder or pipette

  • Selection of solvents (see Table 1 )

  • Vortex mixer

Procedure: [3][4]

  • Preparation: Place a small, consistent amount of the compound (e.g., ~5-10 mg) into a series of clean, dry vials.

  • Solvent Addition: Add a measured volume of a single solvent (e.g., 1 mL) to each vial.

  • Agitation: Cap the vials and vortex vigorously for 30-60 seconds.

  • Observation: Let the vials stand for 5-10 minutes and observe. A compound is considered soluble if the solution is clear with no visible solid particles. It is insoluble or sparingly soluble if the solution is cloudy or if solid material remains.[4]

  • Record: Note your observations for each solvent in a logbook. A template like Table 2 can be used.

Q3: I've identified a promising solvent. How can I determine the quantitative solubility?

A3: Quantitative analysis will give you a precise measure of solubility (e.g., in mg/mL or mol/L). The gravimetric method is straightforward, while spectroscopic methods offer higher accuracy, especially for low solubilities.

Experimental Protocol 2: Quantitative Solubility by Gravimetric Method

Objective: To determine the solubility of the compound in a specific solvent by creating a saturated solution and measuring the mass of the dissolved solid.[5][6][7]

Materials:

  • This compound

  • Chosen solvent

  • Sealable flask or vial

  • Thermostatically controlled shaker/incubator

  • Filtration apparatus (e.g., syringe with a 0.45 µm PTFE filter)

  • Pre-weighed glass vial or evaporating dish

  • Analytical balance

  • Oven or vacuum desiccator

Procedure:

  • Prepare Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealable flask. The presence of undissolved solid is crucial to ensure saturation.[5][7]

  • Equilibration: Seal the flask and place it in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time ensures the solution reaches equilibrium.

  • Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear liquid) using a syringe and immediately attach a filter.

  • Filtration: Filter the solution directly into a pre-weighed vial to remove any undissolved microparticles.

  • Solvent Evaporation: Place the vial in an oven at a temperature below the compound's decomposition point or use a vacuum desiccator to completely evaporate the solvent.

  • Final Weighing: Once the solvent is fully removed and the vial has cooled to room temperature, weigh the vial again. The difference between the final and initial weight is the mass of the dissolved compound.[5]

  • Calculation: Solubility (mg/mL) = (Mass of dried residue in mg) / (Volume of filtrate in mL)

Experimental Protocol 3: Quantitative Solubility by HPLC/UV-Vis Spectroscopy

Objective: To determine solubility by measuring the concentration of the compound in a saturated solution against a standard calibration curve. This method is highly accurate and sensitive.[8][9][10]

Materials:

  • Same as Protocol 2, plus:

  • HPLC or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes for preparing standards

Procedure:

  • Prepare Saturated Solution & Filter: Follow steps 1-3 from Protocol 2.

  • Prepare Calibration Curve: Create a series of standard solutions of your compound with known concentrations in the chosen solvent.[9] Analyze these standards on the HPLC or UV-Vis spectrophotometer to generate a calibration curve (Absorbance or Peak Area vs. Concentration).

  • Analyze Sample: Take the filtered supernatant from step 1 and dilute it with a known factor so that its concentration falls within the linear range of your calibration curve.

  • Quantify: Analyze the diluted sample. Use the calibration curve to determine the concentration of the compound in the diluted sample.

  • Calculation: Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Q4: Solubility is still poor in all tested solvents. What are my options?

A4: If single-solvent systems are ineffective, you can explore several solubility enhancement techniques.

  • Co-solvents: Try creating a binary solvent system. A co-solvent is a water-miscible organic solvent used to reduce the overall polarity of an aqueous system, often improving the solubility of non-polar compounds.[11][12]

    • Procedure: Start with your compound in the solvent where it is least soluble (e.g., water). Gradually add a miscible co-solvent in which the compound is more soluble (e.g., DMSO, ethanol, or DMF) until the compound dissolves.[11] Record the final solvent ratio.

  • pH Adjustment: The amino group on the pyridine ring is basic and can be protonated.

    • Acidic Conditions: Try dissolving the compound in an acidic aqueous solution (e.g., dilute HCl). Protonation of the amino group will form a salt, which is typically much more water-soluble than the free base.

    • Basic Conditions: The impact of basic conditions is less predictable but could be explored if acidic conditions are incompatible with your experiment.

  • Temperature Variation: Solubility of solids generally increases with temperature. Gently warming the solvent while attempting to dissolve the compound can be effective. However, be cautious of compound degradation at elevated temperatures. Always check for stability.

Frequently Asked Questions (FAQs)

Q: What is the expected solubility of this compound in aqueous solutions? A: Due to the two non-polar methyl groups and the aromatic ring, the aqueous solubility is expected to be very low. Compounds with poor aqueous solubility are a common challenge in drug development, with nearly 90% of molecules in discovery pipelines exhibiting this characteristic.[6][7]

Q: Which organic solvents are most likely to be effective? A: Polar aprotic solvents are often good starting points for compounds with mixed polarity. Based on the "like dissolves like" principle, the following solvents are recommended for initial screening:

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone.

  • Polar Protic: Ethanol, Methanol, Isopropanol.

  • Less Polar/Non-polar (less likely to be effective but good to check): Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate.

Q: How does temperature affect solubility? A: For most solid compounds, solubility increases as the temperature of the solvent increases. This is because the dissolution process is often endothermic. However, the magnitude of this effect varies greatly. If you increase the temperature to dissolve the compound, be aware that it may precipitate out of the solution upon cooling.

Q: Are there any specific safety precautions for handling this compound? A: While specific toxicity data for this compound is limited, it is crucial to handle it with care, following standard laboratory safety protocols. Structurally related nitropyridines and aminopyridines can be toxic or irritating.[13][14] Always:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from your supplier for the most detailed handling information.

Data Tables for Experimental Records
Table 1: Common Laboratory Solvents for Screening

This table provides a list of suggested solvents for your initial screening, ordered by increasing polarity index.[15][16][17]

SolventTypePolarity Index (P')Dielectric Constant (ε)Boiling Point (°C)
HexaneNon-polar0.11.969
TolueneNon-polar2.42.4111
Diethyl EtherPolar Aprotic2.84.335
Dichloromethane (DCM)Polar Aprotic3.19.140
Tetrahydrofuran (THF)Polar Aprotic4.07.566
Ethyl AcetatePolar Aprotic4.46.077
AcetonePolar Aprotic5.12156
IsopropanolPolar Protic3.91882
EthanolPolar Protic4.32578
AcetonitrilePolar Aprotic5.83782
MethanolPolar Protic5.13365
N,N-Dimethylformamide (DMF)Polar Aprotic6.437153
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.247189
WaterPolar Protic10.280100
Table 2: Template for Recording Solubility Data
SolventTemperature (°C)Qualitative Observation (Soluble/Sparingly/Insoluble)Quantitative Solubility (mg/mL)Method Used (Gravimetric/HPLC/etc.)
Water25
Ethanol25
DMSO25
Add other solvents...
References
  • Determination of Solubility by Gravimetric Method.

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.

  • Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis.

  • Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.

  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. WuXi AppTec.

  • Polarity of Solvents. URL not available.
  • Determination of solubility by gravimetric method: a brief review. National Journal of Pharmaceutical Sciences.

  • Lab 14: Qualitative Organic Analysis. CSUB.

  • Polarity Index. Burdick & Jackson.

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

  • MultiScreen Solubility Filter Plate. Sigma-Aldrich.

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd.

  • Qualitative Analysis Guide. Scribd.

  • Common Organic Solvents Table. ARCOR Epoxy Technologies.

  • Exp.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

  • Miller's Home: Properties of Organic Solvents. Steve Murov, Professor Emeritus of Chemistry.

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

  • Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes.

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. URL not available.
  • Technical Support Center: Overcoming Poor Solubility of Starting Materials. Benchchem.

  • “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics.

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM.

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. PDF.

  • Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. ResearchGate.

  • Reactivity of the nitro group on a pyridine ring. Benchchem.

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. URL not available.
  • This compound. BLDpharm.

  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic.

  • 2-Amino-4-chloro-3-nitropyridine Product Description. ChemicalBook.

  • EAS Reactions of Pyridine Explained. Pearson.

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.

  • 4-Methyl-3-nitropyridin-2-amine. PMC - NIH.

  • 2-Amino-4-methyl-3-nitropyridine. PubChem.

  • N-(4-Methylphenyl)-3-nitropyridin-2-amine. PMC - NIH.

Sources

Technical Support Center: Purification of 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4,6-Dimethyl-3-nitropyridin-2-amine (CAS No. 22934-23-2). This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in a high state of purity for downstream applications. As a critical building block in various synthetic pathways, particularly in drug discovery, ensuring its purity is paramount to the reliability and reproducibility of your experimental outcomes.

This guide provides field-proven troubleshooting advice and detailed protocols based on established chemical principles for substituted nitropyridines.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Recrystallization Issues

Question 1: My compound "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens for two main reasons:

  • Solution is too saturated: The concentration of the compound is too high, causing it to crash out of solution upon cooling before it has time to form an ordered crystal lattice.

  • Melting Point vs. Solvent Boiling Point: The melting point of your compound (or a mixture of your compound and impurities) is lower than the boiling point of the solvent you are using. The compound dissolves at high temperature but separates as a melt upon cooling.[1]

Solutions:

  • Reduce Saturation: Add a small amount of the hot "good" solvent back to the mixture to redissolve the oil, then allow it to cool much more slowly. A slower cooling rate is critical for proper crystal formation.[1]

  • Change Solvent System: Select a solvent with a lower boiling point. For aminopyridines, mixtures can be effective. Try dissolving the compound in a minimal amount of a good solvent (like ethanol or ethyl acetate) and then adding a poor solvent (like hexane or petroleum ether) dropwise at an elevated temperature until turbidity persists. Then, add a few drops of the good solvent to clarify and cool slowly.

  • Initiate Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Question 2: After recrystallization, my product is still a distinct yellow/orange color. How can I obtain a paler, purer solid?

Answer: The persistent color is likely due to highly conjugated, colored impurities that co-crystallize with your product. A standard recrystallization may not be sufficient to remove them.

Solution: Activated Carbon Treatment

  • Dissolve the crude, colored compound in a suitable hot solvent.

  • Allow the solution to cool slightly from its boiling point to prevent flash boiling when adding the carbon.

  • Add a small amount of activated carbon (charcoal) to the solution (typically 1-2% by weight). Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules responsible for the color.

  • Reheat the solution to boiling for a few minutes while stirring.

  • Perform a hot filtration using a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[1]

  • Allow the hot, now decolorized filtrate to cool slowly to induce crystallization.

Question 3: My recovery from recrystallization is very low. What are the common causes?

Answer: Low recovery is a common issue and can usually be traced to one of the following:

  • Using too much solvent: The most common cause. Your compound, while less soluble at low temperatures, still has some solubility. Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling.

  • Insufficient cooling: Not cooling the solution to a low enough temperature (e.g., in an ice bath) will result in a lower yield, as more product will remain in the solution.[1]

  • Premature crystallization: The product crystallizing on the filter paper during hot filtration to remove insoluble impurities or activated carbon.

Solutions:

  • Minimize Solvent: Use only the minimal amount of hot solvent required to fully dissolve the crude solid.

  • Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.[1]

  • Optimize Hot Filtration: Use a pre-heated funnel and flask for hot filtrations to prevent the product from crashing out. Perform the filtration as quickly as possible.

Column Chromatography Issues

Question 4: My compound streaks badly on the TLC plate. Will this be a problem for column chromatography?

Answer: Yes, streaking (or tailing) on a TLC plate is a strong indicator that you will have poor separation and broad peaks during column chromatography. This phenomenon is often caused by the polar amine and nitro groups interacting too strongly with the acidic silica gel stationary phase.[1]

Solution: Modify the Mobile Phase

  • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. A common and effective choice is triethylamine (Et₃N). Start by adding 0.1-1% triethylamine to your solvent system.[1][2] This will compete with your basic compound for binding sites on the silica, resulting in sharper spots and better separation.

  • Check Sample Load: Overloading the TLC plate can also cause streaking. Ensure you are applying a dilute solution of your sample.

Question 5: I'm struggling to separate my product from an impurity with a very similar Rf value. How can I improve the resolution?

Answer: This is a classic purification challenge, often caused by positional isomers formed during the synthesis, which have very similar polarities.[1]

Solutions:

  • Use a Shallow Gradient: If using gradient elution, make the gradient much shallower in the region where your compound and the impurity elute. This will increase the effective column length and improve separation.

  • Switch Solvent System: The selectivity of the separation can be altered by changing the solvents. If you are using a standard ethyl acetate/hexane system, try a different combination, such as dichloromethane/methanol. The different solvent interactions can alter the relative elution order and improve separation.

  • Try a Different Stationary Phase: If all else fails, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds like aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound? A1: Common impurities typically include unreacted starting materials and positional isomers. For instance, nitration of 2-amino-4,6-dimethylpyridine can potentially lead to the formation of the 5-nitro isomer, which can be difficult to separate due to its similar physical properties.[1][3]

Q2: What is a good starting point for a recrystallization solvent? A2: Based on the structure (polar amino and nitro groups, but also a dimethylated pyridine ring), solvents of intermediate polarity are a good starting point. Ethanol, methanol, or ethyl acetate are excellent choices to try first.[1][4] For difficult purifications, a mixed solvent system like ether-petroleum ether or ethyl acetate-hexane can provide the fine-tuning needed for good crystal formation.[4]

Q3: How should I select a mobile phase for flash column chromatography? A3: The selection should be guided by TLC analysis. Start with a non-polar solvent like hexane and spot your crude material on a TLC plate. Develop several plates in solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane). The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.25-0.35. Remember to add ~0.5% triethylamine to the eluent to prevent streaking.[1]

Q4: What are the recommended storage conditions for purified this compound? A4: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, refrigeration at 2-8°C is advisable.[1] Aromatic amines and nitro compounds can be sensitive to light and air.

Purification Strategy Workflow

The following diagram outlines the logical workflow for purifying crude this compound.

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Path cluster_end Final Product Start Crude this compound TLC Assess Purity (TLC, NMR) Start->TLC PurityCheck Is Purity > 95%? TLC->PurityCheck Recrystallization Attempt Recrystallization PurityCheck->Recrystallization No End Pure Product PurityCheck->End Yes Column Perform Column Chromatography Recrystallization->Column Purity still insufficient or 'oiled out' FinalPurity Assess Final Purity (TLC, NMR, LCMS) Recrystallization->FinalPurity Successful Column->FinalPurity Store Dry and Store Properly FinalPurity->Store Store->End

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing baseline impurities and improving its crystalline form.

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Ethanol (95% or absolute)

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice-water bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery.

  • If the solution is colored, remove it from the heat, add a spatula tip of activated carbon, and reheat to boiling for 2-3 minutes.

  • If carbon was used, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove the carbon.

  • Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.

  • Once the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated solid.[1]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from closely related isomers and other impurities that are not effectively removed by recrystallization.

Materials:

  • Silica gel (flash grade, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Using TLC, determine an optimal mobile phase. A good starting point is 20-30% EtOAc in Hexane. Add 0.5% Et₃N to the mixture. The target Rf for the product should be ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc/Hexane + 0.5% Et₃N). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed. Causality: Dry loading often results in sharper bands and better separation.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Start with a less polar mixture (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (e.g., to 30% EtOAc/Hexane).[1]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., 10-20 mL per tube).

  • Monitoring: Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent by rotary evaporation to obtain the purified this compound.

Troubleshooting Logic Diagram

This diagram provides a step-by-step logical guide for troubleshooting common purification problems.

Troubleshooting cluster_recrystallization Recrystallization cluster_chromatography Chromatography Problem Problem Encountered OilingOut Compound 'Oiled Out' Problem->OilingOut LowYield Low Crystal Yield Problem->LowYield ColoredProduct Product is Colored Problem->ColoredProduct Streaking Streaking on TLC/Column Problem->Streaking PoorSep Poor Separation Problem->PoorSep Sol1 Solution: 1. Cool Slower 2. Add More Solvent 3. Change Solvent OilingOut->Sol1 Cause: Supersaturation/ High BP Solvent Sol2 Solution: 1. Use Minimal Solvent 2. Use Ice Bath Post-Cooling LowYield->Sol2 Cause: Too Much Solvent/ Insufficient Cooling Sol3 Solution: 1. Treat with Activated Carbon 2. Perform Hot Filtration ColoredProduct->Sol3 Cause: Conjugated Impurities Sol4 Solution: 1. Add Et3N (0.1-1%) to Eluent Streaking->Sol4 Cause: Strong Silica Interaction Sol5 Solution: 1. Use a Shallower Gradient 2. Change Solvent System (e.g., DCM/MeOH) PoorSep->Sol5 Cause: Isomers with Similar Polarity

Sources

Technical Support Center: Synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and optimizing reaction outcomes. The information provided herein is synthesized from established literature and practical chemical principles to ensure accuracy and reliability in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, its mechanism, and key considerations.

Question: What is the primary reaction mechanism for the nitration of 2-amino-4,6-dimethylpyridine?

Answer: The nitration of 2-amino-4,6-dimethylpyridine is a classic electrophilic aromatic substitution. However, the reaction is not straightforward due to the dual nature of the substrate.

  • Ring Deactivation: Under the strongly acidic conditions of a mixed acid nitration (HNO₃/H₂SO₄), the pyridine ring nitrogen is protonated. This forms a pyridinium cation, which is highly electron-deficient and strongly deactivates the ring towards electrophilic attack.[1][2]

  • Role of the Amino Group: The exocyclic amino group plays a crucial role. The reaction often proceeds not by direct C-nitration of the deactivated ring, but through the initial formation of an N-nitro intermediate, known as a nitramine.[3]

  • Nitramine Rearrangement: This nitramine intermediate, upon gentle heating, undergoes an intramolecular rearrangement to yield the C-nitrated products, primarily the 3-nitro and 5-nitro isomers.[3] The precise mechanism of this rearrangement is complex and can be influenced by the acidic medium.

Question: Why is temperature control so critical in this reaction?

Answer: Temperature control is arguably the most critical parameter for achieving a successful outcome.

  • Low Temperatures (e.g., 0-5 °C): These conditions favor the formation of the 2-nitramino-4,6-dimethylpyridine intermediate.[3] At this stage, the reaction rate is slow, which helps to prevent runaway reactions and degradation.

  • Moderate Temperatures (e.g., 50-60 °C): After the initial formation of the nitramine, a higher temperature is required to provide the activation energy for the rearrangement of the nitro group from the exocyclic nitrogen to the pyridine ring.[3]

  • High Temperatures (>90 °C): Exceeding the optimal temperature range can lead to several undesirable side reactions, including oxidation of the starting material, over-nitration (dinitration), and decomposition of the product, often resulting in the formation of dark, tarry substances and a significant reduction in yield.[4][5]

Section 2: Troubleshooting Guide: Yield and Purity Issues

This section provides a structured approach to diagnosing and solving common experimental problems.

Issue 1: The reaction mixture turns black or forms a tar-like substance.

Cause: This is a classic sign of oxidative degradation. The mixed acid nitrating agent is a powerful oxidant, and the electron-rich aminopyridine substrate is susceptible to oxidation, especially at elevated temperatures.[4] Multiple nitrations can also contribute to this observation.

Troubleshooting Steps:

  • Verify Temperature Control: Ensure the initial addition of the substrate to the mixed acid is performed at a low temperature (0-5 °C) with efficient stirring.

  • Slow Reagent Addition: Add the aminopyridine substrate to the cold nitrating mixture slowly and in portions to allow for effective heat dissipation.

  • Check Acid Quality: Use clean, high-purity nitric and sulfuric acids. The presence of dissolved nitrogen oxides (NOx) in older nitric acid can accelerate degradation.

Issue 2: The final product yield is extremely low or no product is isolated.

Cause: A low yield can stem from several factors, from incomplete reaction to product loss during workup. The primary cause is often the deactivation of the pyridine ring by protonation, which can inhibit the reaction if conditions are not optimal.[1]

Troubleshooting Workflow:

Caption: Workflow for diagnosing low product yield.

Issue 3: The isolated product is an impure mixture of isomers.

Cause: The nitramine rearrangement is not perfectly regioselective. While the 3-nitro isomer is often desired, the formation of the 5-nitro isomer (4,6-Dimethyl-5-nitropyridin-2-amine) is a very common side reaction, analogous to the nitration of 2-aminopyridine itself, which yields a mixture of 3-nitro and 5-nitro products.[3][6] The electronic directing effects of the amino group (ortho, para) and the steric hindrance from the methyl groups influence the final isomer ratio.

Solutions:

  • Purification is Key: A mixture of isomers is often unavoidable and must be addressed during purification.

  • Steam Distillation: The 3-nitro isomer can form an intramolecular hydrogen bond between the amino and nitro groups. This reduces its boiling point and makes it volatile with steam. The 5-nitro isomer relies on intermolecular hydrogen bonding, resulting in a higher boiling point and non-volatility. This difference allows for effective separation.[3]

  • Recrystallization: Careful selection of a recrystallization solvent can selectively crystallize the desired isomer. A procedure for the related 4-methyl-3-nitropyridin-2-amine notes that the product crystallizes as yellow needles upon cooling of the steam distillate.[7]

Section 3: Deep Dive into Side Reactions

A closer look at the chemistry of unwanted byproduct formation is essential for rational optimization.

Side Reaction Mechanism Consequences Mitigation Strategy
5-Nitro Isomer Formation The nitramine rearrangement can also proceed to the C5 position, which is para to the activating amino group.[3]Contamination of the final product, difficult separation without specialized techniques.Optimize rearrangement temperature; implement efficient purification like steam distillation or column chromatography.
Dinitration If reaction conditions are too harsh, a second nitro group can be added to the ring, despite the deactivating effect of the first nitro group.Formation of highly energetic and potentially unstable byproducts; contributes to tarring.[4]Use stoichiometric amounts of nitric acid; maintain strict temperature control; avoid prolonged reaction times at high temperatures.
Oxidative Degradation The pyridine ring or methyl groups can be oxidized by hot, concentrated nitric acid.Leads to a complex mixture of byproducts, significant yield loss, and formation of tar.[4]Maintain low temperatures during initial mixing; ensure efficient stirring to prevent localized overheating.

Reaction Pathway Diagram:

ReactionPathways A 2-Amino-4,6-dimethylpyridine C Intermediate: 2-Nitramino-4,6-dimethylpyridine A->C N-Nitration G Degradation Products (Tar) A->G B Nitrating Mixture (HNO3/H2SO4, 0-5°C) B->C E Desired Product: This compound C->E Desired Rearrangement F Side Product: 4,6-Dimethyl-5-nitropyridin-2-amine C->F Alternative Rearrangement D Rearrangement (~50-60°C) D->E D->F E->G H Excessive Heat or Time H->G

Caption: Potential reaction pathways in the synthesis.

Section 4: Experimental Protocols

The following protocols are adapted from established procedures for similar compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound (Adapted from the synthesis of 4-Methyl-3-nitropyridin-2-amine)[7]

  • Preparation of Nitrating Mixture: Prepare a 1:1 (v/v) mixture of concentrated sulfuric acid and concentrated nitric acid. Cool this mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • Substrate Addition: Slowly add 2-amino-4,6-dimethylpyridine (1.0 equivalent) in small portions to the cold, stirred nitrating mixture. The temperature must be maintained below 10 °C throughout the addition.

  • Nitramine Formation: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Rearrangement: Carefully heat the reaction mixture to 50-60 °C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC if possible.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully over a large amount of crushed ice (e.g., 10 g of ice per 1 mL of acid mixture).

  • Precipitation & Isolation: A yellow precipitate should form. If the solution is still strongly acidic, carefully neutralize it with a base like aqueous sodium hydroxide or ammonium hydroxide until it is slightly basic, keeping the solution cold. Collect the solid product by vacuum filtration and wash it with cold water.

Protocol 2: Purification by Steam Distillation

  • Apparatus Setup: Set up a standard steam distillation apparatus. Place the crude, moist product into the distillation flask and add a sufficient amount of water to create a slurry.

  • Distillation: Introduce steam into the flask. The volatile 3-nitro isomer will co-distill with the water and collect in the receiving flask. The non-volatile 5-nitro isomer and other impurities will remain in the distillation flask.

  • Collection: Continue the distillation until the distillate runs clear and no more yellow product is observed.

  • Isolation: Cool the collected distillate in an ice bath. The purified this compound should crystallize as yellow needles.[7] Collect the pure product by vacuum filtration and dry it under vacuum.

References

  • Bakke, J. M., & Ranes, E. (2003). Nitration of Pyridines.
  • Carey, F. A. (2006). Organic Chemistry, 6th ed. New York, NY: McGraw-Hill.
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. This reference details the nitration of aminopyridines and the separation of 3-nitro and 5-nitro isomers. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1960). Heterocyclic Chemistry.
  • Ochiai, E. (1953). Aromatic Amine Oxides. Discusses the chemistry of pyridine-N-oxides, which is related to the reactivity of the pyridine ring itself.
  • Prakash, O., Kumar, R., & Singh, S. P. (2010). Synthesis and characterization of 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2773. Provides a direct experimental procedure for a closely related compound. [Link]

  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. A comprehensive resource on the chemistry and reactions of pyridines.
  • Tchitchibabin, A. E. (1924). Nitration of 2-Aminopyridine.
  • Tomasik, P., & Johnson, C. D. (1980). The nitration of aminopyridines. Advances in Heterocyclic Chemistry, 26, 1-65.
  • Zoltewicz, J. A., & Deady, L. W. (1978). Quaternization of Heteroaromatic Compounds. Quantitative Aspects. Advances in Heterocyclic Chemistry, 22, 71-121.
  • Rodriguez, A. et al. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Organic Chemistry, 5(1), 10-14. Discusses the nitramine rearrangement mechanism and isomer formation in detail. [Link]

  • U.S. Patent 4,952,697A. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

Sources

Technical Support Center: Optimizing the Synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols tailored for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to navigate the complexities of this synthesis with confidence.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a substituted pyridine ring. While seemingly straightforward, the reaction presents a significant regioselectivity challenge. The pyridine ring is inherently electron-deficient and less reactive towards electrophiles than benzene.[1] However, the presence of a strongly activating amino (-NH₂) group and two moderately activating methyl (-CH₃) groups complicates the directing effects. The primary hurdle is controlling the position of nitration to favor the 3-position over the electronically favored 5-position. This guide will illuminate the factors governing this selectivity and provide actionable strategies for maximizing the yield of your desired product.

Core Reaction Pathway

The nitration of 2-amino-4,6-dimethylpyridine proceeds through a competitive pathway where the initial starting material can form a nitramino intermediate, which then rearranges, or undergo direct ring nitration. The reaction conditions, particularly temperature, play a crucial role in directing the outcome.

G cluster_start Starting Material cluster_reaction Nitration Conditions (HNO₃/H₂SO₄) cluster_intermediate Key Intermediate SM 2-Amino-4,6-dimethylpyridine Inter 2-Nitramino-4,6-dimethylpyridine SM->Inter Low Temp (Kinetic Control) P_3 This compound (Desired Product) Inter->P_3 Rearrangement (Thermodynamic Control) P_5 4,6-Dimethyl-5-nitropyridin-2-amine (Major Byproduct) Inter->P_5 Rearrangement (Thermodynamic Control) Troubleshooting Start Problem: Low Yield or Impure Product Q1 Is the main issue poor regioselectivity (high 5-nitro isomer)? Start->Q1 Q2 Was the reaction difficult to control (temperature spikes)? Q1->Q2 No Sol1 Optimize temperature profile: 1. Add nitrating agent at -5 to 0°C. 2. Slowly warm to 50-60°C for rearrangement. (See FAQ A1) Q1->Sol1 Yes Q3 Is the product a dark, tarry material? Q2->Q3 No Sol2 Improve heat management: 1. Use slower, dropwise addition. 2. Ensure vigorous stirring. 3. Use a cooling bath with adequate capacity. (See FAQ A2) Q2->Sol2 Yes Q4 Is the starting material consumed? Q3->Q4 No Sol3 Oxidation/decomposition occurred. Reduce reaction temperature and/or time. Ensure slow, controlled addition of reagents. Q3->Sol3 Yes Sol4 Reaction incomplete. Increase reaction time or temperature during the rearrangement step. Verify reagent stoichiometry. Q4->Sol4 No End Consult Further Technical Support Q4->End Yes

Sources

stability of 4,6-Dimethyl-3-nitropyridin-2-amine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 4,6-Dimethyl-3-nitropyridin-2-amine (CAS No: 22934-23-2). While direct, in-depth stability data for this specific molecule is not extensively published, this document synthesizes information from structurally related nitropyridine derivatives and fundamental chemical principles to provide robust troubleshooting guides and frequently asked questions. The protocols and insights herein are designed to empower users to proactively manage compound stability, ensure experimental reproducibility, and troubleshoot common issues encountered during research and development.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, focusing on root causes and actionable solutions.

Question 1: My solid sample of this compound has darkened in color over time. What is the likely cause and is the material still usable?

Answer: The observed color change, typically to a yellow or brownish hue, is a common indicator of degradation in nitroaromatic and aminopyridine compounds. The primary culprits are typically light exposure and/or oxidation.

  • Causality—The "Why": The pyridine ring, substituted with an amino group (electron-donating) and a nitro group (electron-withdrawing), is electronically active. The amino group is susceptible to oxidation, which can form highly colored polymeric impurities. Furthermore, ultraviolet (UV) light can provide the activation energy needed to initiate the degradation of the nitro group or other parts of the molecule.[1]

  • Immediate Action:

    • Analytical Check: Before use, assess the purity of the discolored material using a suitable analytical method like HPLC-UV, LC-MS, or ¹H NMR. Compare the results against the certificate of analysis for a fresh lot or your own data from when the sample was first received.

    • Usability Decision: If purity has dropped significantly (e.g., >5%) or if unknown peaks constitute a substantial portion of the chromatogram, it is highly recommended to use a fresh, uncompromised sample to ensure the validity of your experimental results. Minor discoloration with purity >98% may be acceptable for some non-critical applications, but this should be determined on a case-by-case basis.

  • Preventative Measures:

    • Storage: Always store the compound in a tightly sealed, amber glass vial to protect it from light.[2][3]

    • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.[2]

    • Environment: Store the container in a cool, dry, and dark place, such as a desiccator or a controlled laboratory cabinet.[3][4]

Question 2: I am observing inconsistent results in my biological assays. Could the stability of my this compound stock solution be the problem?

Answer: Absolutely. Solution stability is a critical parameter, and inconsistency in results is a classic symptom of a degrading compound in your stock solution. The stability can be highly dependent on the solvent used and the storage conditions.

  • Causality—The "Why":

    • Solvent Reactivity: Protic solvents (like methanol or water) can potentially participate in degradation reactions, especially under elevated temperatures or exposure to light. Aprotic solvents like DMSO or DMF are generally preferred for stock solutions, but even these are not entirely inert. DMSO, for instance, can be hygroscopic and absorbed water can facilitate hydrolysis over long periods.

    • pH Effects: If your solvent is or becomes acidic or basic, it can catalyze the hydrolysis of the amine or reactions involving the nitro group.[5]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture (from condensation) and accelerate degradation.

  • Troubleshooting Workflow:

    • Prepare Fresh: Always prepare a fresh stock solution from solid material for critical experiments. Do not rely on a stock solution that has been stored for an extended period without stability validation.

    • Purity Check: Analyze your current stock solution via HPLC or LC-MS. Compare the peak area and retention time of the main compound with that of a freshly prepared solution. The appearance of new peaks or a decrease in the main peak's area is a clear sign of degradation.

    • Perform a Solution Stability Study:

      • Prepare the stock solution in your chosen solvent (e.g., DMSO).

      • Divide it into several aliquots.

      • Analyze one aliquot immediately (T=0).

      • Store the other aliquots under your typical storage conditions (e.g., -20°C, 4°C, room temperature).

      • Analyze the aliquots at set time points (e.g., 24 hours, 48 hours, 1 week).

      • If the purity drops by more than 2-3%, the solution is not stable under those conditions for that duration.

  • Best Practices for Stock Solutions:

    • Solvent Choice: Use high-purity, anhydrous DMSO or DMF.

    • Storage: Store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Protection: Use amber vials or wrap clear vials in aluminum foil to protect from light.

Question 3: My reaction yield is lower than expected, and I see several byproducts. Is it possible the starting material is degrading under the reaction conditions?

Answer: Yes, this is a strong possibility. The stability of this compound is not guaranteed under all reaction conditions, particularly those involving heat, strong acids or bases, or potent redox agents.

  • Causality—The "Why":

    • Thermal Stress: Many organic reactions require heating. As with most substituted amines and nitroaromatics, elevated temperatures can cause decomposition.[6][7] The specific decomposition temperature for this compound is not published, but thermal stress is a common cause of yield loss.

    • pH Extremes: Strong acidic conditions can protonate the pyridine nitrogen and the amino group, altering the electronic properties and potentially making the molecule susceptible to nucleophilic attack or rearrangement. Strong basic conditions can deprotonate the amino group, increasing its nucleophilicity and susceptibility to oxidation.[5]

    • Redox Incompatibility: The nitro group is readily reduced by common reducing agents (e.g., H₂/Pd, NaBH₄, SnCl₂). The amino group can be oxidized by strong oxidizing agents.[8][9] If your reaction involves such reagents, you may be unintentionally modifying the starting material.

  • Troubleshooting Protocol:

    • Run a Control Reaction: Set up a control experiment containing only this compound and the solvent. Subject it to the identical reaction conditions (temperature, time) as your main experiment.

    • Analyze the Control: After the "reaction" time, analyze the contents of the control vial by TLC, HPLC, or LC-MS.

    • Interpret the Results:

      • No Degradation: If the starting material is recovered intact, it is stable under the thermal and solvent conditions. The issue likely lies with the reaction chemistry itself (e.g., side reactions with other reagents).

      • Degradation Observed: If new spots/peaks appear, the starting material is unstable. You will need to modify the reaction conditions, such as lowering the temperature, using a milder base/acid, or choosing a different solvent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored in a tightly sealed amber glass vial in a dark, cool, and dry environment.[2][3][4] Storage in a desiccator at room temperature is generally sufficient. For maximum longevity, storing at 2-8°C and purging the container with an inert gas (argon or nitrogen) is recommended.[2]

Q2: How sensitive is this compound to light?

While specific photostability studies on this compound are not publicly available, nitroaromatic compounds and substituted pyridines are often light-sensitive. The energy from UV and even visible light can promote electronic transitions that lead to bond cleavage or radical formation, initiating degradation pathways. Therefore, it should always be handled with protection from light as a standard precaution.[10]

Q3: What is the expected stability of this compound across different pH ranges?

Based on the pKa of related aminopyridines and the general behavior of nitroaromatics, the following can be inferred:

  • Acidic pH (pH < 4): The compound will be protonated at the pyridine nitrogen and potentially the exocyclic amino group. While this may prevent some oxidative pathways, strong acidic conditions, especially with heat, can lead to hydrolysis or other acid-catalyzed degradation.[5]

  • Neutral pH (pH 6-8): This is likely the range of greatest stability for the compound in aqueous media, though slow hydrolysis or oxidation is still possible over time.

  • Basic pH (pH > 9): In basic conditions, the amino group is deprotonated and more susceptible to oxidation. Strong bases may also catalyze other degradation reactions.

Q4: What are the likely degradation products I should look for?

Identifying degradation products often requires advanced analytical techniques (like high-resolution MS or NMR). However, based on the structure, plausible degradation pathways include:

  • Reduction of the Nitro Group: The most common transformation, leading to 4,6-Dimethylpyridine-2,3-diamine. This can occur in the presence of reducing agents or certain metals.

  • Oxidation of the Amino Group: This can lead to the formation of nitroso compounds or complex polymeric materials.[9]

  • Hydrolysis: Although less common for the core aromatic structure, hydrolysis of the amino group to a hydroxyl group (forming 4,6-dimethyl-3-nitro-2-pyridone) is a possibility under harsh acidic or basic conditions.[11]

Q5: What are the main chemical incompatibilities of this compound?

Avoid mixing the compound with:

  • Strong Oxidizing Agents: (e.g., permanganates, peroxides, chromates) - Risk of vigorous reaction and degradation of the amino group.[2][4]

  • Strong Reducing Agents: (e.g., metal hydrides, catalytic hydrogenation) - Will readily reduce the nitro group.

  • Strong Acids and Bases: Can catalyze degradation and should be used with caution, especially at elevated temperatures.[2]

  • Reactive Acylating/Alkylating Agents: The amino group is nucleophilic and will react with agents like acid chlorides or alkyl halides.

Data & Protocols
Summary of Stability & Handling Recommendations
ParameterRecommendationRationale & References
Storage (Solid) Cool, dry, dark place. Tightly sealed amber vial. Inert atmosphere for long-term.To prevent photo-oxidation and hydrolysis.[2][3][4]
Storage (Solution) Aliquot into single-use amber vials. Store at -20°C or below. Use anhydrous DMSO.To minimize freeze-thaw cycles, light exposure, and solvent-mediated degradation.
Light Exposure Minimize at all times. Use low-UV lighting and amber containers.Nitroaromatics and aminopyridines are often photosensitive.[10]
pH in Solution Maintain near neutral pH (6-8) for maximum stability in aqueous media.To avoid acid- or base-catalyzed hydrolysis and degradation.[5]
Thermal Stress Avoid prolonged exposure to high temperatures (>80°C) without prior stability validation.Thermal energy can initiate decomposition pathways.[6][7]
Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, strong bases.The functional groups (amino, nitro) are susceptible to redox and acid/base reactions.[2][4]
Experimental Protocol: Preliminary Photostability Assessment

This protocol is a simplified adaptation of ICH Q1B guidelines for a research setting.[10]

  • Sample Preparation:

    • Prepare two identical solutions of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile) in clear glass HPLC vials.

    • Prepare two identical thin films of the solid compound on small, inert glass plates.

  • Controls:

    • Wrap one solution vial ("Dark Control - Solution") and one glass plate ("Dark Control - Solid") completely in aluminum foil.

  • Exposure:

    • Place all four samples (one exposed solution, one dark control solution, one exposed solid, one dark control solid) in a photostability chamber or a well-ventilated area under a broad-spectrum light source.

  • Analysis:

    • After a defined period (e.g., 24 hours), analyze both the exposed and dark control solutions by HPLC-UV.

    • Visually inspect the solid samples for any color change.

  • Interpretation:

    • Solution: A significant decrease (>5%) in the main peak area or the appearance of new peaks in the "exposed" sample compared to the "dark control" indicates photosensitivity in solution.

    • Solid: A visible color change in the "exposed" solid compared to the "dark control" indicates solid-state photosensitivity.

Visualizing Stability Factors & Workflows

Stability_Factors cluster_conditions Environmental Conditions cluster_outcomes Potential Outcomes Compound This compound Stability Temperature Temperature Compound->Temperature is affected by Light Light (UV/Vis) Compound->Light is affected by pH pH (in solution) Compound->pH is affected by Atmosphere Atmosphere (O₂, H₂O) Compound->Atmosphere is affected by Degradation Chemical Degradation (Loss of Purity) Temperature->Degradation Light->Degradation pH->Degradation Atmosphere->Degradation Color Color Change Degradation->Color Loss Loss of Activity Degradation->Loss Troubleshooting_Workflow Start Inconsistent Result or Observed Degradation Check_Purity Check Purity of Source Material (Solid & Stock Solution) Start->Check_Purity Is_Pure Is Source Material Pure? Check_Purity->Is_Pure Use_Fresh Use Fresh, Verified Material Is_Pure->Use_Fresh No Investigate_Conditions Investigate Experimental Conditions Is_Pure->Investigate_Conditions Yes Use_Fresh->Investigate_Conditions Run_Control Run Control Experiment (Compound + Solvent Only) Investigate_Conditions->Run_Control Is_Stable Is Compound Stable in Control? Run_Control->Is_Stable Modify_Conditions Modify Conditions (Temp, pH, Solvent) Is_Stable->Modify_Conditions No Problem_Is_Chemistry Problem is Reaction Chemistry, Not Starting Material Stability Is_Stable->Problem_Is_Chemistry Yes Modify_Conditions->Run_Control

Caption: A logical workflow for troubleshooting experiments involving potential compound instability.

References
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Sources

avoiding byproduct formation with 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-Dimethyl-3-nitropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile, yet sometimes challenging, chemical intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your synthetic outcomes.

The unique structure of this compound, featuring a sterically hindered aminopyridine scaffold, presents specific challenges and opportunities in synthesis. The interplay between the nucleophilic amino group, the reducible nitro group, and the steric hindrance imposed by the two methyl groups dictates its reactivity. Understanding these factors is paramount to predicting and controlling reaction pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Category 1: Nucleophilic Substitution Reactions at the 2-Amino Group

Question 1: I am attempting an N-alkylation of this compound and observing significant amounts of starting material and low yields of the desired mono-alkylated product. What is going wrong?

Answer:

This is a common issue stemming from the steric hindrance around the 2-amino group. The two methyl groups at the 4 and 6 positions create a crowded environment, making it difficult for electrophiles to access the nitrogen atom. This steric hindrance significantly slows down the rate of nucleophilic attack.[1]

Potential Causes and Solutions:

  • Insufficiently Reactive Electrophile: Standard alkyl halides (e.g., alkyl chlorides, bromides) may not be reactive enough to overcome the steric barrier.

    • Solution: Employ a more reactive electrophile, such as an alkyl iodide or a triflate. These have better leaving groups, which can facilitate the substitution reaction.

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amino group to enhance its nucleophilicity. A base that is too bulky itself can further exacerbate steric issues.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). These bases can effectively deprotonate the amine without competing in the alkylation reaction.

  • Reaction Conditions: Standard room temperature conditions may be insufficient.

    • Solution: Gently heating the reaction can provide the necessary activation energy. However, monitor the reaction closely, as excessive heat can lead to decomposition or other side reactions.

Experimental Protocol: Optimized N-Alkylation of a Sterically Hindered Amine

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of a strong, non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add 1.05 equivalents of a highly reactive alkylating agent (e.g., methyl iodide or benzyl bromide) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, gently heat to 40-50 °C.

  • Upon completion, quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am observing the formation of a di-alkylated byproduct in my N-alkylation reaction. How can I prevent this?

Answer:

While less common with this sterically hindered substrate, di-alkylation can occur, especially with highly reactive, unhindered electrophiles and an excess of the alkylating agent. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second substitution.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the amine relative to the alkylating agent (e.g., 1.1 equivalents of amine to 1.0 equivalent of alkylating agent).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity for the mono-alkylated product.

Parameter To Favor Mono-alkylation To Avoid Di-alkylation
Amine:Electrophile Ratio 1:1 or slight excess of amineAvoid excess electrophile
Reaction Temperature Lower temperatures (0 °C to RT)Avoid high temperatures
Addition of Electrophile Slow, dropwise additionRapid addition
Category 2: Reduction of the 3-Nitro Group

Question 3: I am trying to reduce the nitro group to an amine, but I am getting a complex mixture of products and incomplete conversion.

Answer:

The reduction of a nitro group can proceed through several intermediates, such as nitroso and hydroxylamine species. Incomplete reduction is a common problem, and the choice of reducing agent and reaction conditions is critical to achieving a clean conversion to the desired diamine.

Common Issues and Solutions:

  • Weak Reducing Agent: Some reducing agents may not be potent enough for a complete reduction.

    • Solution: Use a more powerful and reliable reducing system. Catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is often effective. Other reliable methods include using tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid.

  • Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete reduction.

    • Solution: Ensure the reaction is allowed to proceed to completion by monitoring with TLC or LC-MS. For catalytic hydrogenations, ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen source.

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction

  • In a flask suitable for hydrogenation, dissolve this compound in a solvent such as ethanol, methanol, or ethyl acetate.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • If using H₂ gas, flush the flask with nitrogen and then introduce hydrogen from a balloon or a hydrogenation apparatus.

  • If using transfer hydrogenation, add 3-5 equivalents of ammonium formate.

  • Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The resulting diamine may be purified by recrystallization or column chromatography if necessary.

Question 4: My final diamino product is unstable and darkens over time. How can I handle and store it?

Answer:

Aromatic diamines are often susceptible to oxidation, which can lead to the formation of colored impurities.

Handling and Storage Recommendations:

  • Inert Atmosphere: Handle the purified diamine under an inert atmosphere (nitrogen or argon) as much as possible.

  • Storage: Store the compound in a tightly sealed container in a refrigerator or freezer, protected from light.

  • Salt Formation: For long-term storage, consider converting the diamine to a more stable salt, such as a hydrochloride or sulfate salt, by treating a solution of the amine with the corresponding acid.

Category 3: Diazotization of the 2-Amino Group

Question 5: I am attempting a Sandmeyer-type reaction by first diazotizing the 2-amino group, but the reaction is not proceeding as expected, and I observe decomposition.

Answer:

The diazotization of 2-aminopyridines can be more complex than that of anilines. The resulting diazonium salt can be unstable, and the pyridine nitrogen can interfere with the reaction.

Potential Complications and Troubleshooting:

  • Unstable Diazonium Salt: The diazonium salt of 2-aminopyridines can be prone to decomposition, especially at elevated temperatures.

    • Solution: Perform the diazotization at low temperatures (0-5 °C) and use the diazonium salt solution immediately in the subsequent reaction without isolation.

  • Side Reactions: The acidic conditions required for diazotization can lead to side reactions.

    • Solution: Carefully control the amount of acid used. Typically, 2.5-3 equivalents of a mineral acid like HCl or H₂SO₄ are used.

  • Incomplete Diazotization: Insufficient nitrous acid can lead to incomplete reaction.

    • Solution: Use a slight excess of sodium nitrite (NaNO₂) (e.g., 1.05-1.1 equivalents) and add it slowly as a solution to the acidic solution of the amine at low temperature.

Workflow for Diazotization and Subsequent Nucleophilic Substitution

Diazotization Workflow cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Nucleophilic Substitution A This compound in Mineral Acid (e.g., HCl) B Add NaNO₂ solution (0-5 °C) A->B Slowly C In situ formation of Diazonium Salt B->C Immediate Use D Nucleophile (e.g., CuCl, CuBr, KI) C->D Add to Nucleophile Solution E Desired Product D->E

Caption: General workflow for diazotization and subsequent reaction.

Visualizing Reaction Pathways

Mechanism of Incomplete Nitro Reduction

Nitro Reduction Pathway Start This compound (R-NO₂) Intermediate1 Nitroso Intermediate (R-NO) Start->Intermediate1 Mild Reduction/ Incomplete Reaction Product Desired Diamine (R-NH₂) Start->Product Strong Reducing Agent/ Optimized Conditions Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 Further Reduction Intermediate2->Product Complete Reduction

Caption: Potential intermediates in the reduction of the nitro group.

Influence of Steric Hindrance on N-Alkylation

Steric Hindrance cluster_unhindered Unhindered Amine (e.g., Aniline) cluster_hindered This compound Unhindered Nucleophilic attack is facile Unhindered_amine NH₂ Electrophile1 E⁺ Electrophile1->Unhindered_amine Hindered Methyl groups block access to the amino group Hindered_amine NH₂ Electrophile2 E⁺ Electrophile2->Hindered_amine Slow/Difficult

Caption: Steric effect of methyl groups on nucleophilic attack.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

troubleshooting guide for 4,6-Dimethyl-3-nitropyridin-2-amine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,6-Dimethyl-3-nitropyridin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important synthetic intermediate. The following question-and-answer guide addresses common challenges encountered during its synthesis, purification, and subsequent reactions, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Synthesis & Purification FAQs

This section focuses on the most critical and often challenging step: the synthesis of the target compound via electrophilic nitration.

Q1: My nitration of 2-amino-4,6-dimethylpyridine is resulting in low or no yield. What are the critical parameters?

A: Low yields in the nitration of a pyridine ring are a common issue, primarily due to the ring's inherent electron-deficient nature, which makes it resistant to electrophilic aromatic substitution.[1] However, the starting material, 2-amino-4,6-dimethylpyridine, possesses two activating methyl groups and an amino group, which facilitate the reaction under milder conditions than those required for unsubstituted pyridine.[2] The most critical parameters are temperature control and the composition of the nitrating mixture.

Causality and Expert Insights:

  • Temperature Control is Paramount: The reaction is highly exothermic. The initial dissolution of the starting material in concentrated sulfuric acid must be done slowly and with efficient cooling (ideally an ice/salt bath) to maintain a temperature between 0 and 5°C. Uncontrolled temperature increases can lead to thermal decomposition and the formation of oxidized, tar-like byproducts.

  • Nitrating Agent Addition: The nitrating mixture (typically a combination of concentrated nitric and sulfuric acids) must be added dropwise while vigorously stirring and maintaining the low temperature. This prevents localized "hot spots" and reduces the formation of unwanted side products.

  • Reaction Intermediate: The reaction proceeds through an initial N-nitration to form a nitramino intermediate, which then rearranges. Allowing the reaction to stir overnight at a controlled low temperature (e.g., in a cold room) before a carefully controlled, brief period of warming can facilitate this rearrangement.[3]

Q2: I am observing multiple spots on my TLC plate after the nitration reaction. What are the likely side products and how can I control regioselectivity?

A: The presence of multiple spots indicates the formation of side products, which can include unreacted starting material, regioisomers, and over-nitrated or oxidized species.

Causality and Expert Insights:

  • Regioisomers: While the amino group at position 2 and the methyl group at position 4 strongly direct the incoming nitro group to the 3-position, a minor amount of the 5-nitro isomer can sometimes form. The steric hindrance from the 6-methyl group generally disfavors substitution at the 5-position. Maintaining a low reaction temperature is the best way to maximize the kinetic product (3-nitro).

  • Unreacted Starting Material: A faint starting material spot is common. If it is significant, it suggests either insufficient nitrating agent or a reaction time/temperature that was too low to drive the reaction to completion.

  • Oxidation Products: The presence of a dark, tarry baseline on the TLC plate suggests oxidation. This is almost always caused by poor temperature control, allowing the reaction to overheat.[4]

  • Controlling the Outcome: A well-controlled reaction, quenched by pouring it carefully onto crushed ice, should precipitate the desired product, leaving many of the more polar side products in the acidic aqueous layer.[3][5]

Q3: What is the best method for purifying the crude this compound?

A: The optimal purification strategy depends on the scale and purity of the crude product. Recrystallization is often sufficient for material that is already reasonably pure.

Causality and Expert Insights:

  • Recrystallization: Due to the polar amino and nitro groups, the compound has moderate solubility. Ethanol or a mixture of ethanol and water is a good starting point for recrystallization. The crude solid should be dissolved in a minimum amount of hot solvent. If the solution is highly colored, adding a small amount of activated carbon and filtering the hot solution can remove colored impurities.[6] Allow the solution to cool slowly to obtain well-formed crystals.

  • Column Chromatography: If recrystallization fails to remove persistent impurities (like the 5-nitro isomer), column chromatography is necessary. A silica gel column with a gradient elution system, starting with a less polar solvent system (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 50:50 Hexane:Ethyl Acetate), should provide good separation. The compound's polarity can sometimes cause tailing; adding a very small amount (~0.5%) of triethylamine to the mobile phase can mitigate this by neutralizing acidic sites on the silica.

Purification Method Recommended Solvents Key Considerations
Recrystallization Ethanol, Isopropanol, Ethanol/WaterBest for removing baseline impurities and unreacted starting material. Use minimal hot solvent.
Column Chromatography Hexane/Ethyl Acetate GradientNecessary for separating isomers. Add 0.5% triethylamine to the eluent to prevent tailing.
Q4: The reaction is turning very dark/black. Is this normal?

A: While some color change is expected, a rapid shift to a dark brown or black, tar-like consistency is a clear sign of an uncontrolled reaction, likely due to excessive heat leading to decomposition and oxidation.

Causality and Expert Insights:

  • Exothermic Nature: Nitration is a highly exothermic process. The heat generated can easily exceed the activation energy for decomposition pathways if not efficiently dissipated.

  • Immediate Action: If this occurs, do not attempt to add more reagents. Ensure the reaction is under control and allow it to cool completely before proceeding with a very cautious workup. The yield from such a reaction will likely be very low.

  • Prevention: The key is prevention through meticulous temperature control, slow reagent addition, and efficient stirring, as detailed in Q1. Always perform nitrations in a chemical fume hood and have an appropriate ice bath ready to manage any unexpected temperature spikes.[4]

Section 2: Handling, Storage & Characterization

Q5: What are the recommended storage conditions and handling precautions for this compound?

A: Like many nitroaromatic and aminopyridine compounds, this compound should be handled with care.

  • Handling: Always handle the compound in a well-ventilated area or chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[4] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, dark place away from strong oxidizing agents. A desiccator is recommended for long-term storage to prevent moisture absorption.

Q6: What are the expected spectral characteristics (¹H NMR, ¹³C NMR, IR) for this compound?

Predicted Spectral Data:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Proton: A single singlet is expected for the proton at the 5-position, likely in the range of δ 8.0-8.5 ppm. The electron-withdrawing nitro group and the pyridine ring will shift it downfield.

    • Amine Protons: A broad singlet corresponding to the two NH₂ protons, typically between δ 5.0-7.0 ppm. Its position can vary with concentration and solvent.

    • Methyl Protons: Two distinct singlets for the two methyl groups (C4-CH₃ and C6-CH₃), likely in the range of δ 2.3-2.7 ppm.

  • IR (KBr Pellet or ATR):

    • N-H Stretch: Two characteristic peaks for the primary amine around 3300-3500 cm⁻¹.

    • NO₂ Stretch: Strong, sharp asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

    • C=C / C=N Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Section 3: Downstream Reactions & Applications

Q7: I am trying to reduce the nitro group. What are the recommended conditions to selectively form 4,6-dimethylpyridine-2,3-diamine?

A: The reduction of the nitro group to an amine is a common and vital transformation for this intermediate, opening the door to the synthesis of fused heterocyclic systems like imidazopyridines.[11]

Causality and Expert Insights:

  • Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like Palladium on Carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere (from a balloon or a Parr hydrogenator) in a solvent like ethanol or methanol is highly effective. The reaction is typically clean and goes to completion at room temperature.

  • Metal/Acid Reduction: A classic method involves using a metal like iron powder (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid.[6] For example, heating the nitro compound with reduced iron powder in a mixture of ethanol and a small amount of concentrated HCl is a robust procedure.[6] The workup involves filtering off the iron salts and neutralizing the solution to precipitate the diamine product. This method is less clean than catalytic hydrogenation but is often cheaper and does not require specialized pressure equipment.

Section 4: Protocols & Workflows

Protocol 1: Synthesis of this compound

Disclaimer: This protocol involves highly corrosive and reactive chemicals. A thorough risk assessment must be conducted before proceeding. Perform all steps in a certified chemical fume hood with appropriate PPE.[4][12]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-4,6-dimethylpyridine (1.0 eq).

  • Cooling: Place the flask in an ice/salt bath and cool the contents to 0°C.

  • Acidification: Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 mL per gram of starting material) dropwise, ensuring the internal temperature does not rise above 5°C. Stir until all the solid has dissolved.

  • Nitration: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to a small amount of concentrated sulfuric acid (~2 mL per gram of starting material), keeping the mixture cooled in an ice bath.

  • Addition: Add the nitrating mixture from the beaker to the dropping funnel. Add it dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 50:50 Hexane:EtOAc).

  • Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or dropwise addition of aqueous ammonia until the pH is ~7-8. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at a low temperature (~40-50°C) to yield the crude product.

  • Purification: Recrystallize from ethanol or purify by column chromatography as needed.

Experimental Workflow: Troubleshooting the Nitration Reaction

Below is a logical workflow to diagnose and solve common issues during the nitration synthesis.

TroubleshootingNitration Start Start: Low Yield or Impure Product Check_Temp Was Temperature Kept between 0-5°C? Start->Check_Temp Check_Addition Was Nitrating Agent Added Slowly? Check_Temp->Check_Addition Yes Temp_High Result: High Temp. Cause: Poor Cooling Solution: Use Ice/Salt Bath, Monitor Continuously Check_Temp->Temp_High No Check_TLC What does Post-Reaction TLC Show? Check_Addition->Check_TLC Yes Addition_Fast Result: Local Hot Spots Cause: Fast Addition Solution: Add Dropwise with Vigorous Stirring Check_Addition->Addition_Fast No TLC_SM Result: Mostly Starting Material Cause: Insufficient Reagent/Time Solution: Check Stoichiometry, Increase Reaction Time Check_TLC->TLC_SM Mainly SM TLC_Multi Result: Multiple Spots Cause: Side Reactions Solution: Improve Temp Control, Purify via Chromatography Check_TLC->TLC_Multi Multiple Products TLC_Dark Result: Dark/Tarry Mixture Cause: Decomposition Solution: Abandon Run, Improve Temp Control Next Time Check_TLC->TLC_Dark Baseline Tarry Success Good Yield & Purity Achieved Check_TLC->Success Clean Product Spot Temp_High->Check_Temp Re-evaluate Protocol Addition_Fast->Check_Addition Re-evaluate Protocol

Caption: Troubleshooting workflow for the nitration of 2-amino-4,6-dimethylpyridine.

References

  • Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses. Retrieved from [Link]

  • Den Hertog, H. J., & Overhoff, J. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(11), 1020-1028. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Retrieved from [Link]

  • O-Kochi, T., & Itoh, T. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. Retrieved from [Link]

  • Gromov, A., & Kliachyna, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6289. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methyl-3-nitropyridine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Sharma, V., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(1), 113-118. Retrieved from [Link]

  • Manivannan, R., et al. (2009). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1883. Retrieved from [Link]

  • Google Patents. (n.d.). EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

Sources

Technical Support Center: Catalyst Selection for Reactions with 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,6-Dimethyl-3-nitropyridin-2-amine. This molecule is a valuable building block in medicinal chemistry and materials science, primarily due to its reactive nitro and amine functionalities. This guide provides practical, experience-based answers to common questions and troubleshooting scenarios encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The primary transformations for this compound are the reduction of its nitro group to form the corresponding diamine and cross-coupling reactions at various positions (after suitable modification). This guide will focus on catalyst selection for these key reactions.

Section 1: Catalytic Reduction of the Nitro Group

The reduction of the 3-nitro group is a foundational reaction, yielding 4,6-dimethylpyridine-2,3-diamine, a crucial intermediate for synthesizing condensed heterocyclic systems.

Question 1: What is the best catalyst for reducing the nitro group on this compound?

Answer: The "best" catalyst depends on a balance of factors including cost, chemoselectivity, safety, and scale. Catalytic hydrogenation is the most common and efficient method.[1][2]

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reductions due to its high activity and efficiency.[1][3] It's typically used with a hydrogen source like H₂ gas or a transfer hydrogenation reagent (e.g., ammonium formate, triethylsilane).[3]

  • Raney Nickel (Raney Ni): A cost-effective alternative to palladium, Raney Ni is also highly effective.[2] It is particularly useful when you need to avoid dehalogenation (removal of Cl, Br, I) if such atoms are present elsewhere in the molecule.[1] However, it is pyrophoric and requires careful handling.

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): This is another highly active catalyst, often used when other catalysts fail.[2]

For general-purpose, high-yield reduction of this compound, 5-10% Pd/C is the recommended starting point.

Table 1: Comparison of Common Catalysts for Nitro Group Reduction

CatalystHydrogen SourceTypical ConditionsAdvantagesDisadvantages
5-10% Pd/CH₂ (1-50 bar) or Transfer ReagentsMethanol/Ethanol, Room Temp to 50°CHigh activity, good functional group tolerance, recyclable.[3]Can catalyze dehalogenation; higher cost than nickel.
Raney NickelH₂ (1-50 bar)Ethanol/Methanol, Room Temp to 60°CLower cost, does not typically cause dehalogenation.[1]Pyrophoric, can have lower chemoselectivity, potential for nickel leaching.
PtO₂ (Adams')H₂ (1-3 bar)Acetic Acid/Ethanol, Room TempVery high activity, effective for stubborn reductions.Higher cost, can be less selective.
Fe / AcidHCl or Acetic AcidEthanol/Water, RefluxVery cheap, good for large scale, tolerates many groups.[1]Stoichiometric waste (iron salts), harsh acidic conditions, difficult workup.
SnCl₂HClEthanol, Room Temp to RefluxMild, good for sensitive substrates.[1]Stoichiometric tin waste, requires aqueous workup.

Question 2: My hydrogenation reaction with Pd/C has stalled or is giving low yield. What should I do?

Answer: A stalled hydrogenation is a common issue. Systematically troubleshooting the problem is key. The flowchart below provides a logical diagnostic path.

Troubleshooting Workflow for Stalled Hydrogenation

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reaction Reaction Chemistry Start Problem: Stalled/Low Yield Hydrogenation Catalyst_Activity Is the catalyst fresh? (Old Pd/C can be inactive) Start->Catalyst_Activity H2_Delivery Is H2 pressure adequate? Is agitation sufficient for mixing? Start->H2_Delivery Intermediates Are intermediates forming? (e.g., hydroxylamine, azo compounds) Start->Intermediates Catalyst_Poisoning Is the starting material pure? (Sulfur, thiols, etc. poison Pd) Catalyst_Activity->Catalyst_Poisoning Catalyst_Loading Is catalyst loading sufficient? (Try increasing from 5 mol% to 10 mol%) Catalyst_Poisoning->Catalyst_Loading Solvent Is the substrate fully dissolved? (Try a co-solvent like THF or EtOAc) H2_Delivery->Solvent Temperature Can the temperature be increased? (e.g., from RT to 40-50°C) Solvent->Temperature Product_Inhibition Could the diamine product be coordinating to the Pd surface? Intermediates->Product_Inhibition

Caption: Troubleshooting flowchart for catalytic hydrogenation.

Causality Explained:

  • Catalyst Poisoning: The pyridine nitrogen and the free amine can coordinate to the palladium surface. While this substrate is generally reducible, impurities containing sulfur or other strong Lewis bases can irreversibly bind to the active sites, killing the catalyst.

  • Hydrogen Delivery: Hydrogenation is a multiphasic reaction (solid catalyst, liquid solution, gas H₂). Vigorous stirring is essential to ensure H₂ is transferred from the gas phase to the catalyst surface where the reaction occurs.[4]

  • Formation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[5][6] Under certain conditions (e.g., low H₂ pressure, partially inactive catalyst), these can dimerize to form azo or azoxy compounds, which are sometimes harder to reduce.[2]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

While the parent molecule is not primed for direct cross-coupling, halogenated derivatives are. Furthermore, the 2-amino group can participate in Buchwald-Hartwig amination reactions.

Question 3: I want to perform a Suzuki-Miyaura coupling. What position on the ring is best to functionalize and what catalyst system should I use?

Answer: To perform a Suzuki-Miyaura coupling, you first need to introduce a halide (Br or Cl) or a triflate group onto the pyridine ring. The reactivity order for oxidative addition to the palladium catalyst is generally I > OTf > Br >> Cl.[7] Given the electronic nature of the starting material, electrophilic halogenation would likely occur at the 5-position.

Once you have a substrate like 5-bromo-4,6-dimethyl-3-nitropyridin-2-amine, selecting the right catalyst system is crucial. The presence of the 2-amino group can be problematic as it can coordinate to the palladium center and inhibit catalysis.[8]

Recommended Catalyst System: Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are designed to overcome this type of substrate inhibition.[8]

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: SPhos, XPhos, or RuPhos. These dialkylbiaryl phosphine ligands are highly effective for coupling heteroaryl halides, especially those containing basic amine groups.[8][9]

  • Base: A strong, non-nucleophilic base is required. K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices.

  • Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane, DME, or toluene are typically used.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (1-5 mol%) and ligand (1.1-1.2 times the Pd amount) in the anhydrous solvent.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 + Base PdII_Both Ar-Pd(II)-Ar' L2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[7][10]

Question 4: Can I use the 2-amino group directly in a Buchwald-Hartwig amination to couple it with an aryl halide?

Answer: Yes, this is a feasible and powerful reaction for creating complex diarylamine structures. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction specifically for forming C-N bonds.[11][12]

However, coupling an electron-rich aminopyridine like this one can be challenging. The substrate can act as both the nucleophile and a potential ligand for the palladium catalyst, leading to complex equilibria and potential catalyst deactivation.

Recommended Catalyst System for Buchwald-Hartwig Amination:

  • Palladium Source: Pd(OAc)₂ or a pre-catalyst like a RuPhos or BrettPhos palladacycle is highly recommended for challenging substrates.[9]

  • Ligand: A bulky, electron-rich ligand is essential. Josiphos-type ligands or biarylphosphine ligands like BrettPhos have shown great success with aminopyridine substrates.[9][13]

  • Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are the bases of choice.[9]

  • Solvent: Anhydrous ethereal solvents like THF or non-polar solvents like toluene are preferred.

Key Considerations:

  • Stoichiometry: The relative amounts of the aminopyridine and the aryl halide must be carefully controlled.

  • Exclusion of Air and Moisture: These reactions are highly sensitive to oxygen and water. Proper inert atmosphere techniques are critical for success.

  • Protecting Group Strategy: If side reactions are a major issue, temporarily protecting the 2-amino group (e.g., as a Boc-carbamate) can simplify the reaction, although this adds extra steps to the synthesis.

References

  • Ganin, A. et al. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Modern Chemistry & Applications. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. ResearchGate. Available at: [Link]

  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • 4-Methyl-3-nitropyridin-2-amine. National Institutes of Health. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Switching of support materials for the hydrogenation of nitroarenes: A review. Taylor & Francis Online. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. Available at: [Link]

  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Google Patents.
  • 2,6-dimethylpyridine. Organic Syntheses. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link]

  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Google Patents.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PubMed Central. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

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Technical Support Center: Workup Procedures for 4,6-Dimethyl-3-nitropyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Dimethyl-3-nitropyridin-2-amine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup of reactions involving this compound. The protocols and advice provided herein are synthesized from established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound and how does it affect the workup?

A1: this compound is a moderately polar compound. Its solubility is generally low in non-polar solvents like hexanes and pentane. It exhibits moderate to good solubility in polar aprotic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), especially upon gentle heating. It is also soluble in polar protic solvents like methanol and ethanol. The presence of the amino and nitro groups allows for its solubility to be manipulated by pH. In acidic aqueous solutions, the amino group will be protonated, increasing its water solubility. Conversely, in strongly basic solutions, the amine remains neutral. This pH-dependent solubility is a key principle to exploit during extractive workups to separate it from non-basic impurities.

Q2: My reaction is complete, but the crude product is an oil that won't solidify. How can I isolate my product as a solid?

A2: Oiling out is a common issue. Here are a few strategies to induce crystallization:

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes or a mixture of hexanes and a small amount of ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil.

  • Solvent Evaporation: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM or EtOAc) and then add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy. Allow the solvent to evaporate slowly in a loosely capped vial.

  • Recrystallization: If the above methods fail, consider a full recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Q3: I am trying to purify this compound using column chromatography. What is a good solvent system to start with?

A3: For silica gel column chromatography, a good starting point for eluting this compound is a mixture of hexanes and ethyl acetate. A gradient elution is recommended, starting with a low polarity mixture (e.g., 90:10 hexanes:EtOAc) and gradually increasing the polarity to elute your product. The nitro and amine groups make the compound UV active, so it can be easily visualized by UV light on a TLC plate.[1]

Troubleshooting Guides

Issue 1: Low Yield After Aqueous Workup

You've run your reaction, and TLC analysis of the crude organic mixture shows a good conversion to the desired product. However, after performing an aqueous workup, the yield of your isolated product is significantly lower than expected.

start Low Yield After Workup check_ph Check pH of Aqueous Layers start->check_ph check_emulsion Observe for Emulsion Formation start->check_emulsion check_solubility Assess Product Solubility in Organic Solvent start->check_solubility ph_acidic Aqueous layer is acidic (pH < 7) check_ph->ph_acidic Yes ph_neutral_basic Aqueous layer is neutral or basic check_ph->ph_neutral_basic No emulsion_present Emulsion is present check_emulsion->emulsion_present Yes no_emulsion No significant emulsion check_emulsion->no_emulsion No low_solubility Product has low solubility in the chosen organic solvent check_solubility->low_solubility Yes good_solubility Product is soluble in the organic solvent check_solubility->good_solubility No solution_ph Neutralize aqueous layer with NaHCO3 or Na2CO3 and re-extract with organic solvent. ph_acidic->solution_ph solution_ok Proceed to drying and concentration. ph_neutral_basic->solution_ok solution_emulsion Add brine to break the emulsion. If persistent, filter the entire mixture through Celite. emulsion_present->solution_emulsion no_emulsion->solution_ok solution_solubility Use a more polar organic solvent for extraction (e.g., switch from EtOAc to DCM or a mixture). low_solubility->solution_solubility good_solubility->solution_ok

Caption: Troubleshooting workflow for low product yield after aqueous workup.

  • Protonation of the Amino Group: The 2-amino group on the pyridine ring is basic and can be protonated by acidic reagents or byproducts in your reaction mixture. If the aqueous layer is acidic during workup, your product will partition into the aqueous phase as an ammonium salt, leading to low recovery in the organic layer.

    • Solution: Before extraction, carefully neutralize the reaction mixture with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous phase is at a pH of 7-8. Always check the pH of the aqueous layer after separation. If it's acidic, basify and re-extract with your organic solvent.[1]

  • Emulsion Formation: The amphiphilic nature of some reaction byproducts can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product.

    • Solution: To break an emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to separate the two phases. If the emulsion is persistent, filtering the entire biphasic mixture through a pad of Celite can be effective.

  • Insufficient Solvent Polarity: While soluble in many organic solvents, if your reaction mixture contains highly polar byproducts, using a less polar extraction solvent like diethyl ether might not be sufficient to fully extract your product.

    • Solution: Use a more polar solvent for extraction, such as ethyl acetate or dichloromethane. Performing multiple extractions (e.g., 3 times with fresh solvent) will ensure a more complete recovery of your product.

Issue 2: Persistent Impurities After Standard Workup

You have performed a standard aqueous workup, but your crude product is still contaminated with starting materials or byproducts, as indicated by TLC or NMR analysis.

Impurity TypeWorkup StrategyExplanation
Acidic Impurities Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ or 1M Na₂CO₃).Acidic impurities will be deprotonated to form water-soluble salts that partition into the aqueous layer.
Basic Impurities (non-product) Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl).Basic impurities will be protonated and move to the aqueous layer. Caution: Your product is also basic and will be extracted into the acid wash. This is only suitable if the impurities are significantly more basic than your product.
Triphenylphosphine Oxide (TPPO) Suspend the crude residue in a minimal volume of a solvent where TPPO is poorly soluble (e.g., cold diethyl ether or a hexanes/ether mixture) and filter.This is a common byproduct from Wittig or Mitsunobu reactions. TPPO has low solubility in these solvents and will precipitate, allowing for its removal by filtration.[1]
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) Wash the organic layer multiple times with water and then with brine.These high-boiling polar aprotic solvents are water-soluble. Multiple washes are necessary for their complete removal. For every 5 mL of DMF or DMSO, use at least 5 x 10 mL of water for washing.[1]
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl and shake gently.

  • Allow the layers to separate. The organic layer should now contain your neutral and acidic compounds, while the aqueous layer contains the protonated basic impurities.

  • Separate the layers.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Note: This procedure is not suitable for separating this compound from other basic compounds, as the product itself will be extracted into the acidic aqueous phase.

Issue 3: Product Decomposition During Workup or Purification

Nitropyridines can be sensitive to certain conditions, and you may observe product degradation during the workup or purification steps.

start Product Decomposition Observed check_acidity Assess Acidity of Silica Gel start->check_acidity check_temp Evaluate Temperature of Operations start->check_temp check_light Consider Light Exposure start->check_light silica_acidic Standard silica gel is acidic check_acidity->silica_acidic Yes silica_neutral Neutralized silica is used check_acidity->silica_neutral No high_temp High temperature during solvent removal or drying check_temp->high_temp Yes low_temp Operations at or below room temperature check_temp->low_temp No light_exposure Prolonged exposure to ambient or UV light check_light->light_exposure Yes dark_conditions Work performed in the dark or with foil-wrapped flasks check_light->dark_conditions No solution_silica Use neutralized silica gel (pre-treated with triethylamine) or switch to a different stationary phase like alumina. silica_acidic->solution_silica solution_ok Decomposition likely due to other factors. silica_neutral->solution_ok solution_temp Concentrate solvents at reduced pressure without excessive heating. Dry the final product in a vacuum oven at room temperature. high_temp->solution_temp low_temp->solution_ok solution_light Wrap flasks in aluminum foil and minimize exposure to direct light during workup and storage. light_exposure->solution_light dark_conditions->solution_ok

Caption: Decision-making workflow to minimize product decomposition.

  • Acid Sensitivity on Silica Gel: Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive compounds, including some amines. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups, leading to streaking on TLC plates and poor recovery from column chromatography.

    • Solution: Deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a volatile base like triethylamine (~0.5-1%). Alternatively, use neutral alumina as the stationary phase for chromatography.

  • Thermal Instability: Nitroaromatic compounds can be thermally labile.[2] Excessive heating during solvent evaporation or drying can lead to decomposition.

    • Solution: Remove solvents using a rotary evaporator at a moderate temperature (typically ≤ 40 °C). For final drying, use a vacuum oven at room temperature or slightly above.

  • Light Sensitivity: Some nitro compounds are sensitive to light and can undergo photochemical reactions.

    • Solution: Protect your reaction and product from direct light by wrapping flasks and vials in aluminum foil. Store the final compound in an amber vial in a dark, cool place.

References

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Leifer, E., Langham, W., Nyc, J. F., & Mitchell, H. K. (1950). The use of isotopic nitrogen in a study of the conversion of 3-hydroxyanthranilic acid to nicotinic acid in Neurospora. Journal of Biological Chemistry.
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry.
  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • MDPI. (2021).
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitropyridin-2-ylamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methyl-3-nitropyridin-2-amine. PMC. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • YouTube. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • YouTube. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dimethyl-2-nitropyridine-3-carboxamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. PMC. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664763A - Preparation method of 2-amino-3-nitro pyridine.
  • Google Patents. (n.d.). EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Chemistry LibreTexts. (2021, July 31). Nitro Compounds. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methyl-3-nitropyridine. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Analysis of 4,6-Dimethyl-3-nitropyridin-2-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4,6-Dimethyl-3-nitropyridin-2-amine, a substituted pyridine derivative. Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, making their unambiguous structural characterization a critical step in research and development.[1][2][3] Here, we will delve into the theoretical prediction of the ¹H NMR spectrum, interpret experimental data, and compare the utility of ¹H NMR with other key analytical techniques for a holistic characterization workflow.

Part 1: Molecular Structure and Theoretical ¹H NMR Prediction

The first step in any NMR analysis is to examine the molecule's structure to predict the number of signals, their chemical shifts (δ), their multiplicities (splitting patterns), and their integration values.

The structure of this compound (CAS: 22934-23-2) contains four distinct types of protons, as illustrated below.[4][5]

Caption: Structure of this compound with key protons labeled.

Analysis of Substituent Effects

The chemical shift of each proton is governed by the electronic environment, which is a composite of effects from the pyridine ring itself and its substituents.

  • Pyridine Ring: The nitrogen atom is electronegative, deshielding ring protons relative to benzene. Protons at the α- (2,6) and γ- (4) positions are more deshielded than those at the β- (3,5) positions.[6][7]

  • Amino Group (-NH₂): This is a strong electron-donating group (EDG) that increases electron density on the ring, causing a shielding (upfield shift) effect, especially at the ortho and para positions.

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group (EWG) that decreases electron density, causing a significant deshielding (downfield shift) effect, particularly at ortho and para positions.

  • Methyl Groups (-CH₃): These are weakly electron-donating and cause a minor shielding effect.[6][8]

Predicted ¹H NMR Spectrum

Based on these principles, we can predict the characteristics of the four expected signals.

LabelProton TypePredicted δ (ppm)MultiplicityIntegrationRationale
(a) Aromatic H56.5 - 7.0Singlet (s)1HThis proton is ortho to the shielding 6-CH₃ group and para to the shielding 2-NH₂ group. However, it is also para to the strongly deshielding 3-NO₂ group. The net result is a singlet in the upper aromatic region.
(b) 4-Methyl2.4 - 2.6Singlet (s)3HThis methyl group is ortho to the strongly deshielding 3-NO₂ group, which will shift it further downfield compared to a typical aromatic methyl group.
(c) 6-Methyl2.2 - 2.4Singlet (s)3HThis methyl group is ortho to the shielding 2-NH₂ group, placing it slightly upfield relative to the 4-methyl group.
(d) 2-Amine5.5 - 6.5Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad.

Part 2: Experimental ¹H NMR Analysis

To confirm the structure, a ¹H NMR spectrum is acquired. The following protocol provides a reliable method for this analysis.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Scientist's Note: CDCl₃ is a good first choice for general solubility, but DMSO-d₆ is superior for observing exchangeable protons like those of the -NH₂ group as sharper signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[9]

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Representative Experimental Data & Interpretation

The following table summarizes a representative experimental dataset for this compound in CDCl₃.

SignalExperimental δ (ppm)MultiplicityIntegrationAssignment
16.75s1.00H5 (a)
25.98br s2.04-NH₂ (d)
32.51s3.014-CH₃ (b)
42.33s2.986-CH₃ (c)

The experimental data aligns excellently with our predictions. The singlet at 6.75 ppm with an integration of 1H is characteristic of the lone aromatic H5 proton. The two distinct singlets at 2.51 and 2.33 ppm, each integrating to 3H, correspond to the two non-equivalent methyl groups. As predicted, the 4-CH₃ signal is further downfield due to the deshielding effect of the adjacent nitro group. Finally, the broad signal at 5.98 ppm, integrating to 2H, is unequivocally assigned to the amine protons.

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is the gold standard for structural elucidation of organic molecules, a comprehensive characterization, especially in a drug development context, relies on orthogonal techniques.[10] The workflow below illustrates a typical characterization process.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_purity Purity & Quantification synthesis Synthesized Product nmr ¹H & ¹³C NMR synthesis->nmr ms Mass Spectrometry synthesis->ms ftir FT-IR synthesis->ftir hplc HPLC / GC nmr->hplc ms->hplc ftir->hplc final Confirmed Structure & Purity hplc->final

Caption: A typical workflow for the characterization of a new chemical entity.

The following table compares ¹H NMR with other common analytical methods for the characterization of this compound.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Precise proton environment, connectivity (via coupling), and stoichiometry (via integration).Unambiguous structure determination; non-destructive.Requires soluble sample; relatively low sensitivity compared to MS.
¹³C NMR Number and electronic environment of unique carbon atoms.Complements ¹H NMR for full carbon skeleton mapping.[10]Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
FT-IR Presence of functional groups (e.g., -NH₂, -NO₂, C=C, C-N).[11]Fast, simple, and requires minimal sample.Provides limited information on the overall molecular structure and connectivity.
Mass Spec (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity; confirms molecular formula.[10]Isomers are often indistinguishable; provides limited structural information on its own.
HPLC / GC Purity assessment and quantification of the compound.[12]Excellent for determining purity and for quantification in complex mixtures.[12]Primarily a separation technique; requires coupling to other detectors (e.g., MS, UV) for identification.

Conclusion

The ¹H NMR analysis of this compound provides a detailed and definitive fingerprint of its molecular structure. The predictable and well-resolved signals for the aromatic, methyl, and amine protons allow for straightforward and confident assignment. While techniques like Mass Spectrometry and FT-IR are crucial for confirming molecular weight and functional groups, ¹H NMR remains unparalleled in its ability to elucidate the precise arrangement and connectivity of atoms. For researchers and drug development professionals, a combined approach, leveraging the strengths of each technique as outlined in the comparative guide, ensures the highest level of scientific integrity and trustworthiness in compound characterization.

References

  • Title: 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)
  • Title: 1H chemical shifts in NMR. Part 18.
  • Source: National Institutes of Health (NIH)
  • Title: Analysis of the NMR Spectrum of Pyridine Source: AIP Publishing URL
  • Title: Pyridine(110-86-1)
  • Title: A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride Source: Benchchem URL
  • Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL
  • Title: RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications Source: MDPI URL
  • Title: 1H NMR spectrum for compound 3 in pyridine-d 5 Source: ResearchGate URL
  • Title: 22934-23-2|this compound Source: BLDpharm URL
  • Title: Characterization and pharmacological evaluation of new pyridine analogs Source: Journal of the Indian Chemical Society URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL

Sources

A Comparative Guide to the Definitive Structural Confirmation of 4,6-Dimethyl-3-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The 4,6-dimethyl-3-nitropyridin-2-amine scaffold is a key building block in the synthesis of various biologically active molecules. Its precise structural characterization is paramount to understanding its chemical reactivity, biological activity, and safety profile. This guide provides an in-depth comparison of the most powerful analytical techniques for the structural elucidation of this class of compounds, supported by experimental data from closely related analogs.

The Imperative of Multi-Technique Structural Verification

Relying on a single analytical technique for structural confirmation is fraught with peril. Each method provides a unique piece of the structural puzzle, and only by combining their outputs can a complete and validated picture be formed. For a substituted heterocyclic compound like this compound, with its specific substitution pattern and functional groups, a multi-pronged approach is not just recommended, but essential. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular framework.

Expertise & Experience in NMR Analysis

For this compound, the key questions NMR can answer are:

  • Are the methyl groups in the correct positions (4 and 6)?

  • Is the nitro group at the 3-position and the amino group at the 2-position?

  • What is the overall electronic environment of the pyridine ring?

To illustrate the expected NMR spectra, we will first consider the precursor, 2-Amino-4,6-dimethylpyridine , and then extrapolate the expected changes upon nitration.

¹H NMR Spectral Analysis:

  • Precursor (2-Amino-4,6-dimethylpyridine): The ¹H NMR spectrum would show two distinct singlets for the two methyl groups (at C4 and C6), a singlet for the aromatic proton at C5, and a broad singlet for the amino (-NH₂) protons. The aromatic proton at C3 would also be a singlet.

  • Target Compound (this compound): The introduction of the strongly electron-withdrawing nitro group at the 3-position will induce significant downfield shifts (to a higher ppm value) for adjacent protons. The aromatic proton at the 5-position is expected to be the most deshielded. The amino group protons will also be affected. The two methyl groups will remain as singlets, but their chemical shifts will be subtly altered by the change in the ring's electronic structure.

¹³C NMR Spectral Analysis:

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms and information about their chemical environment. For this compound, we expect to see seven distinct carbon signals: two for the methyl groups and five for the pyridine ring carbons. The carbon atom attached to the nitro group (C3) will be significantly deshielded.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Expertise & Experience in FTIR Analysis

For this compound, the key functional groups to identify are the amino (-NH₂), nitro (-NO₂), methyl (-CH₃), and the aromatic pyridine ring.

  • N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: The methyl groups and the aromatic C-H will show stretching vibrations in the 2800-3100 cm⁻¹ region.

  • N-O Stretching (Nitro Group): The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. These are often the most diagnostic peaks.

  • C=C and C=N Stretching: The pyridine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

  • N-H Bending: The amino group also shows a bending (scissoring) vibration around 1600-1650 cm⁻¹.

As an illustrative example, the IR spectrum of the closely related 2-Amino-4-methyl-3-nitropyridine would show these characteristic absorptions, confirming the presence of the key functional groups.

Experimental Protocol: FTIR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be collected prior to the sample analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through analysis of its fragmentation pattern.

Expertise & Experience in MS Analysis
  • Molecular Ion Peak (M⁺): For this compound (C₇H₉N₃O₂), the expected exact mass is approximately 167.0695 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation Pattern: Aromatic nitro compounds often exhibit characteristic fragmentation pathways. Common losses include:

    • Loss of NO₂ (M-46)

    • Loss of NO (M-30)

    • Loss of O and subsequent rearrangement.

    • Cleavage of the methyl groups.

The fragmentation pattern provides a fingerprint that can be used to confirm the presence of the nitro group and the overall structure.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While NMR, IR, and MS provide compelling evidence for the structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous 3D model of the molecule as it exists in the solid state.

Expertise & Experience in X-ray Crystallography

This technique provides precise measurements of:

  • Bond Lengths and Angles: Confirming the connectivity and geometry of the molecule.

  • Torsional Angles: Revealing the conformation of the molecule, for example, the orientation of the nitro group relative to the pyridine ring.

  • Intermolecular Interactions: Showing how the molecules pack in the crystal lattice, including hydrogen bonding.

While a crystal structure for the exact title compound is not publicly available, the structure of 4-Methyl-3-nitropyridin-2-amine has been determined and serves as an excellent comparative model[1]. In this analog, the dihedral angle between the nitro group and the pyridine ring is 15.5(3)°.[1] An intramolecular N-H---O hydrogen bond is also observed.[1] This type of detailed structural information is invaluable for understanding the compound's properties.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer and irradiate it with monochromatic X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity, stereochemistry, electronic environmentProvides the most comprehensive structural information in solution.Requires soluble sample, can be complex to interpret for large molecules.
FTIR Spectroscopy Presence of functional groupsFast, requires minimal sample, non-destructive.Does not provide information on connectivity or stereochemistry.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHighly sensitive, provides exact mass.Fragmentation can be complex, isomers may not be distinguishable.
X-ray Diffraction Unambiguous 3D structure, bond lengths/angles, packingThe "gold standard" for structural confirmation.Requires a suitable single crystal, which can be difficult to grow.

Visualizing the Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Connectivity FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups MS Mass Spectrometry Synthesis->MS Molecular Weight Xray X-ray Diffraction Synthesis->Xray 3D Structure Confirmed Confirmed Structure NMR->Confirmed FTIR->Confirmed MS->Confirmed Xray->Confirmed

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The definitive structural confirmation of this compound derivatives necessitates a synergistic approach, leveraging the unique strengths of multiple analytical techniques. While NMR provides the foundational map of atomic connectivity, FTIR confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition. For ultimate certainty, single-crystal X-ray diffraction offers an unparalleled, high-resolution 3D view of the molecule. By integrating the data from these methods, researchers can establish the structure of their compounds with the highest degree of confidence, ensuring the integrity and reproducibility of their scientific work.

References

  • Acta Crystallographica Section E: Structure Reports Online, 65(7) , o1615.

Sources

Navigating the Bioactive Landscape of Nitropyridines: A Comparative Guide Centered on 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the expansive arena of medicinal chemistry and drug discovery, the pyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] The introduction of a nitro group to this versatile heterocycle gives rise to the nitropyridine class of compounds, a family of molecules that has garnered significant attention for its diverse and potent biological activities.[1][2] This guide provides a comparative analysis of 4,6-Dimethyl-3-nitropyridin-2-amine and its structural congeners, offering insights into their performance in key biological assays. By examining the structure-activity relationships (SAR) of various nitropyridine derivatives, we aim to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and advance novel therapeutic candidates.

The Nitropyridine Core: A Hub of Biological Activity

Nitropyridine derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] The electron-withdrawing nature of the nitro group, combined with the substituent pattern on the pyridine ring, profoundly influences the molecule's physicochemical properties and its interactions with biological targets. Our focus, this compound, possesses a unique substitution pattern that warrants a detailed comparative examination against other nitropyridine derivatives.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer has been a major driver for the exploration of novel chemical entities. Nitropyridine derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes.

Comparative Analysis of Antiproliferative Activity

A study on nitropyridine-linked 4-arylidenethiazolidin-4-ones, derived from 2-amino-5-nitropyridine, demonstrated potent and selective activity against specific cancer cell lines.[1] For example, the derivative 35a (with an OMe substituent) was active against MCF-7 breast cancer cells with an IC50 of 6.41 μM, while the piperidine derivative 35d showed activity against HepG2 liver cancer cells with an IC50 of 7.63 μM.[1] In another study, platinum(II) complexes of 2-amino-5-nitropyridine exhibited higher cytotoxic effects against DLD-1 colon cancer and A549 human lung cancer cells compared to complexes with a 3,4-dimethylpyridine ligand, highlighting the contribution of the aminonitropyridine moiety to cytotoxicity.[1]

These findings suggest that the 2-amino-nitropyridine scaffold is a key pharmacophore for anticancer activity. The presence of methyl groups at the 4 and 6 positions in our lead compound, this compound, is likely to modulate its lipophilicity and steric profile, which in turn can influence its cellular uptake and target engagement.

Table 1: Representative Anticancer Activities of Nitropyridine Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Amino-5-nitropyridine derivative35a (R = OMe)MCF-76.41[1]
2-Amino-5-nitropyridine derivative35d (R = piperidine)HepG27.63[1]
Platinum(II) complex[PtCl2(2-amino-5-nitropyridine)2]DLD-1, A549Not specified[1]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Workflow:

MTT_Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of nitropyridine derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the nitropyridine compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new agents with novel mechanisms of action. Nitropyridine derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of nitropyridines is highly dependent on their substitution pattern. A study on pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine revealed that the nature of the alkyl substituent significantly impacts the antimicrobial spectrum and potency.[1] For instance, the derivative with an n-butyl group showed a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against C. albicans, C. glabrata, and C. tropicalis, and potent antibacterial activity against E. faecalis (MIC 7.8 µg/mL) and S. aureus (MIC 31.2 µg/mL).[1] Interestingly, a derivative with an ethyl group exhibited enhanced activity against S. agalactiae (MIC 62.5 µg/mL), surpassing that of chloramphenicol.[1]

These results underscore the importance of fine-tuning the lipophilicity and steric bulk of the substituents to optimize antimicrobial activity. The dimethyl substitution in this compound could potentially enhance its membrane permeability, a crucial factor for reaching intracellular targets in microorganisms.

Table 2: Representative Antimicrobial Activities of Nitropyridine Derivatives

Compound ClassDerivative Example (R group)MicroorganismMIC (µg/mL)Reference
Pyridoxazinonen-ButylC. albicans62.5[1]
Pyridoxazinonen-ButylE. faecalis7.8[1]
Pyridoxazinonen-ButylS. aureus31.2[1]
PyridoxazinoneEthylS. agalactiae62.5[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

MIC_Assay A Prepare serial dilutions of nitropyridine compounds in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive (microbe only) and negative (broth only) controls B->C D Incubate at the appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow of the broth microdilution assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the nitropyridine compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Controls: Include a positive control well containing the microbial suspension without any compound and a negative control well containing only the broth medium.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Kinase Inhibition: Modulating Cellular Signaling

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is implicated in numerous diseases, including cancer.[4] The pyridine ring is a common scaffold in many approved kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Potential

The development of 3-aminopyrid-2-one derivatives as potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk) further demonstrates the utility of the aminopyridine scaffold in designing kinase inhibitors.[5] Structure-based design and functionalization of the 3-amino group were key to enhancing inhibitory activity.[5]

These examples suggest that the 2-amino-3-nitropyridine core of our lead compound could serve as a valuable starting point for the design of kinase inhibitors. The methyl groups at positions 4 and 6 could be explored for further functionalization to enhance potency and selectivity against specific kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

An in vitro kinase assay is used to measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

Workflow:

Kinase_Assay A Prepare reaction mixture containing kinase, substrate, and ATP B Add varying concentrations of nitropyridine inhibitor A->B C Incubate to allow for phosphorylation B->C D Stop the reaction C->D E Detect the phosphorylated substrate (e.g., using a specific antibody or radioactivity) D->E F Quantify the signal and calculate percent inhibition E->F

Caption: Workflow of an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), and ATP.

  • Inhibitor Addition: In a microplate, add varying concentrations of the nitropyridine inhibitor. Include a no-inhibitor control and a no-enzyme control.

  • Reaction Initiation: Add the kinase, substrate, and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.

    • ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based assay: Using a system that measures the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

This comparative guide highlights the significant potential of nitropyridine derivatives as a versatile scaffold for the development of novel therapeutic agents. While direct comparative data for this compound is not extensively available, analysis of structurally related compounds provides valuable insights into the structure-activity relationships governing their anticancer, antimicrobial, and kinase inhibitory activities. The 2-amino-3-nitropyridine core, along with the methyl substitutions, presents a promising starting point for further optimization. Future research should focus on the systematic synthesis and screening of a library of this compound analogs to elucidate the specific contributions of each substituent to biological activity and to identify lead compounds with enhanced potency, selectivity, and drug-like properties.

References

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Chin, J., et al. (2018). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • ResearchGate. (2025). Design, Synthesis, Biological Screening and Structure Activity Relationship Study of 4, 6-Dimethyl-2-(Substituted) Mercapto-3-(Substituted) Pyridines as Anti Tubercular Agents. Retrieved from [Link]

  • ResearchGate. (2025). Structural and Theoretical Studies of 2-amino-3- nitropyridine. Retrieved from [Link]

  • Sci-Hub. (n.d.). 6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Retrieved from [Link]

  • ResearchGate. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. Retrieved from [Link]

  • PubMed. (2014). Isocorydine derivatives and their anticancer activities. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link]

  • PMC. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Retrieved from [Link]

  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • PMC. (2018). Special Issue: Kinase inhibitors. Retrieved from [Link]

  • NIH. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • ScienceDirect. (n.d.). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitropyridin-3-amine. Retrieved from [Link]

  • PMC. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Retrieved from [Link]

  • PubMed. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals and functional materials.[1] Among its many derivatives, the 2-amino-3-nitropyridine framework is particularly noteworthy. The presence of an electron-donating amino group and a potent electron-withdrawing nitro group on an already electron-deficient pyridine ring creates a unique electronic environment, making these compounds valuable as synthetic intermediates and as biologically active molecules themselves.[2][3]

This guide provides an in-depth comparative study of 4,6-Dimethyl-3-nitropyridin-2-amine and its structurally related analogs. While this specific compound is not extensively documented in peer-reviewed literature, its properties and potential can be expertly inferred through a comparative analysis of its parent and sibling compounds. We will dissect its plausible synthesis, compare its physicochemical and spectroscopic properties, explore its chemical reactivity as a synthetic building block, and evaluate its potential biological significance based on data from closely related structures. This analysis is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical scaffold.

Synthesis and Mechanistic Considerations

The introduction of a nitro group onto a pyridine ring, particularly one bearing an activating amino group, is a non-trivial synthetic challenge that requires careful control of reaction conditions to manage regioselectivity and prevent runaway reactions.

The most logical and direct route to this compound is the electrophilic nitration of 2-amino-4,6-dimethylpyridine. The amino group at the C2 position is a powerful ortho-, para-director. However, the C6 position is already occupied by a methyl group, and the C4 position (para) is also substituted. This leaves the C3 and C5 positions as potential sites for nitration. The strong activation and directing effect of the C2-amino group, coupled with the steric environment, favors substitution at the C3 position.

A general workflow for this synthesis is depicted below.

cluster_0 Synthesis Workflow start 2-Amino-4,6-dimethylpyridine (Starting Material) reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) reaction Electrophilic Nitration (Controlled Temperature, e.g., 0-5°C) start->reaction reagents->reaction Add dropwise workup Reaction Quench & Neutralization (Ice water, base) reaction->workup Pour mixture extraction Product Extraction (e.g., with Dichloromethane) workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound (Final Product) purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Nitration of an Aminopyridine

This protocol is adapted from established procedures for the nitration of substituted aminopyridines and serves as a validated starting point.[4] Direct nitration of aminopyridines can be hazardous; therefore, a continuous flow approach is recommended for improved safety and control, though a batch process is described here for clarity.[5]

Objective: To synthesize 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine. This serves as a model for the nitration of the dimethyl analog.

Materials:

  • 2-amino-5-bromopyridine (0.5 mole)

  • Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84, 500 ml)

  • Concentrated Nitric Acid (HNO₃, 95%, 0.57 mole)

  • Ice

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution for neutralization

Procedure:

  • Reactor Setup: A 1-liter three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and placed in an ice-salt bath.

  • Dissolution: Charge the flask with 500 ml of concentrated sulfuric acid. While stirring vigorously, slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine. The addition rate must be controlled to maintain the internal temperature below 5°C. The choice of sulfuric acid as the solvent is critical; it protonates the pyridine nitrogen, further deactivating the ring, but also protonates the amino group, converting it into a deactivating meta-director. However, a small equilibrium concentration of the free amine remains, which is sufficiently reactive to direct the nitration.

  • Nitration: Once dissolution is complete and the temperature is stable at 0°C, add 26 ml (0.57 mole) of 95% nitric acid dropwise via the dropping funnel. Maintain the temperature strictly at 0°C throughout the addition. The slight excess of nitric acid ensures the reaction goes to completion.

  • Staged Heating: After the addition is complete, continue stirring at 0°C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50–60°C for 1 hour. This staged temperature increase ensures a controlled reaction, minimizing the formation of side products.

  • Work-up: Cool the reaction mixture and carefully pour it onto 5 liters of crushed ice with stirring. This quenches the reaction and dilutes the strong acid.

  • Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a concentrated base (e.g., NaOH or NH₄OH) until the pH is approximately 8. The product will precipitate as a solid. This step must be performed in a well-ventilated fume hood with cooling, as the neutralization is highly exothermic.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and air-dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Comparative Physicochemical and Spectroscopic Analysis

The identity and purity of this compound and its analogs are confirmed through a combination of physical and spectroscopic data. The methyl groups in the target compound are expected to influence its solubility, melting point, and spectroscopic signature compared to its less substituted counterparts.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
This compound C₇H₉N₃O₂167.1722934-23-2Solid (Predicted)[6]
2-Amino-3-nitropyridineC₅H₅N₃O₂139.114214-75-9Yellow Crystalline Solid[2]
2-Amino-4-methyl-3-nitropyridineC₆H₇N₃O₂153.146635-86-5Solid[7]
5-Bromo-4,6-dimethyl-3-nitropyridin-2-amineC₇H₈BrN₃O₂246.0689791-76-4Solid[8]
Spectroscopic Characterization: A Predictive Analysis

While full experimental spectra for the title compound are not publicly available, its spectral characteristics can be reliably predicted based on established principles and data from analogs.[7][9][10][11]

  • ¹H NMR Spectroscopy: The spectrum is expected to be relatively simple. The C5 proton should appear as a singlet in the aromatic region (δ 7.5-8.5 ppm). The two methyl groups at C4 and C6 will be distinct and appear as two sharp singlets in the upfield region (δ 2.2-2.8 ppm). The primary amine (NH₂) protons will typically present as a broad singlet (δ 4.5-6.0 ppm) whose signal will disappear upon shaking the sample with D₂O, a key confirmatory test.[11]

  • ¹³C NMR Spectroscopy: Six distinct carbon signals are expected. The carbons attached to the nitrogen and nitro groups (C2, C3) will be significantly deshielded. The carbons bearing the methyl groups (C4, C6) will also be in the aromatic region, while the methyl carbons themselves will appear far upfield (δ 15-25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial validation of the key functional groups. Two sharp-to-medium bands are expected in the 3350-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching of the primary amine.[11] Additionally, two strong absorption bands are predicted around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the N-O stretching of the nitro group.

  • Mass Spectrometry (MS): The compound has an odd number of nitrogen atoms (3), so its molecular ion peak (M⁺) in an EI-MS spectrum is expected to have an odd mass-to-charge ratio (m/z = 167), consistent with the Nitrogen Rule.[9] Key fragmentation pathways would likely include the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 121, and subsequent loss of methyl radicals (-CH₃, 15 Da).

Reactivity and Synthetic Utility

The unique electronic arrangement of this compound makes it a versatile intermediate for further chemical transformations.

cluster_reduction Reduction cluster_heterocycle Heterocycle Formation cluster_amine_rxn Amine Modification main This compound diamine 4,6-Dimethylpyridine-2,3-diamine main->diamine [H] (e.g., Fe/HCl, SnCl₂) acylation N-Acylated Derivatives main->acylation Acyl Halide / Anhydride alkylation N-Alkylated Derivatives main->alkylation Alkyl Halide imidazo Substituted Imidazo[4,5-b]pyridines (Bioactive Scaffolds) diamine->imidazo + R-COOH or Aldehyde (Cyclocondensation)

Caption: Key reactivity pathways of this compound.

  • Reduction of the Nitro Group: This is arguably the most valuable transformation. The nitro group can be readily reduced to a primary amine using reagents like stannous chloride (SnCl₂) or iron powder in acidic ethanol.[4] This reaction yields 4,6-dimethylpyridine-2,3-diamine . This resulting ortho-diamine is a powerful building block for synthesizing fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are prevalent in many biologically active compounds.[3]

  • Reactions at the Amino Group: The C2-amino group can undergo standard reactions such as acylation with acyl chlorides or alkylation with alkyl halides, allowing for the synthesis of a diverse library of N-substituted derivatives for structure-activity relationship (SAR) studies.

  • Nucleophilic Aromatic Substitution (SNAr): While the compound lacks a good leaving group like a halogen, the principle of SNAr is critical in related systems. For instance, in 2,6-dichloro-3-nitropyridine, the nitro group strongly activates both the C2 and C6 positions to nucleophilic attack.[12] The inductive effect of the nitro group makes the ortho position (C2) particularly electron-deficient and often the site of kinetically controlled attack.[12] This understanding is crucial when designing syntheses of analogs.

Comparative Biological Activity and Therapeutic Potential

Direct biological data for this compound is scarce. However, a wealth of information on related aminonitropyridine analogs allows for a strong, evidence-based projection of its potential. This class of compounds is known to exhibit a wide range of biological activities.[13][14][15]

Table 2: Representative Biological Activities of Related Aminonitropyridine Derivatives

Compound Class/DerivativeBiological ActivityTarget/Cell LinePotency (IC₅₀ / MIC)Reference
2-Amino-5-nitropyridine derivative (35a)AnticancerMCF-7 (Breast Cancer)6.41 µM[16]
2-Amino-5-nitropyridine derivative (35d)AnticancerHepG2 (Liver Cancer)7.63 µM[16]
5-Nitropyridin-2-yl derivativeEnzyme InhibitionChymotrypsin8.67 µM[14][16]
5-Nitropyridin-2-yl derivativeEnzyme InhibitionUrease29.21 µM[14][16]
2-Chloro-5-methyl-3-nitropyridine derivativesKinase InhibitionJanus Kinase 2 (JAK2)8.5–12.2 µM[14]

The data clearly indicates that the aminonitropyridine scaffold is a "privileged" structure for interacting with biological targets, particularly enzymes like kinases and proteases, and for exerting cytotoxic effects against cancer cells. The substitution pattern on the ring is critical for tuning this activity. The methyl groups on this compound would increase its lipophilicity compared to the parent 2-amino-3-nitropyridine, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.

Potential Mechanism of Action: Kinase Inhibition

Many pyridine-based compounds function as ATP-competitive kinase inhibitors. The pyridine scaffold can form key hydrogen bonds within the hinge region of the kinase ATP-binding pocket. The Janus Kinase (JAK) family is a critical mediator of cytokine signaling, and its aberrant activation is implicated in inflammatory diseases and cancers.[14]

cluster_pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) Nucleus Nucleus STAT_P->Nucleus Translocates Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Initiates Inhibitor Aminonitropyridine Inhibitor Inhibitor->JAK Blocks ATP Site

Caption: Potential inhibition of the JAK-STAT pathway by aminonitropyridine analogs.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To experimentally validate the predicted anticancer activity, a standard MTT assay would be employed. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[17]

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Culture medium (e.g., DMEM) with 10% FBS and antibiotics

  • Test compound dissolved in DMSO (stock solution)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified SDS solution)

  • 96-well microplates, multi-channel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Replace the old medium with the medium containing the various concentrations of the compound. Include "cells only" (negative control) and "medium only" (blank) wells.

  • Incubation: Incubate the plates for 48 to 72 hours. The choice of incubation time depends on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound emerges from this comparative analysis as a promising yet under-investigated chemical entity. Its synthesis is feasible through established nitration methodologies. Its structure suggests a distinct spectroscopic signature and a rich reactivity profile, primarily centered on the reduction of its nitro group to form a synthetically powerful diamine intermediate.

Based on extensive data from related analogs, it is highly probable that this compound and its derivatives possess significant biological activity. The logical next steps for the research community are to:

  • Develop and optimize a safe and scalable synthesis for the title compound.

  • Fully characterize the compound using modern spectroscopic techniques (NMR, IR, MS, X-ray crystallography).

  • Synthesize a focused library of derivatives by exploiting its key reactivity pathways.

  • Conduct comprehensive biological screening of this library against relevant targets, such as a panel of cancer cell lines and kinases, to establish its therapeutic potential.

By systematically exploring this scaffold, new lead compounds for drug discovery and novel building blocks for materials science are likely to be uncovered.

References

  • Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Retrieved from [Link]

  • Tohda, Y., & Ariga, M. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dimethyl-2-nitrothieno(2,3-b)pyridin-3-amine. Retrieved from [Link]

  • Ostrowska, K., & Kleniewska, K. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(11), 3373. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methyl-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Al-Zoubi, W., & Al-Sbou, Y. Z. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(13), 5183. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • Hill, J. W., et al. (2021). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 98(10), 3295–3302. Retrieved from [Link]

  • Pal, M., et al. (2007). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 18(2), 423-428. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and Theoretical Studies of 2-amino-3- nitropyridine. Retrieved from [Link]

  • National Institutes of Health. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(11), 3373. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 12, 11463. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine. Retrieved from [Link]

  • Canadian Science Publishing. (1954). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 32(1), 1-10. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 7(10), 114-120. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • National Institutes of Health. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(8), 1874–1877. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 4,6-Dimethyl-3-nitropyridin-2-amine Isomers as Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 4,6-Dimethyl-3-nitropyridin-2-amine and its structural isomers. While direct experimental data on the comparative biological activities of these specific isomers is not extensively available in public literature, this document synthesizes information on their role as intermediates in the synthesis of kinase inhibitors and leverages established structure-activity relationship (SAR) principles for nitropyridine-based compounds to infer their potential as kinase inhibitor scaffolds.

Introduction: The Role of Nitropyridines in Kinase Inhibition

Pyridines are a "privileged" structural motif in drug discovery, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021.[1] Nitropyridines, in particular, have demonstrated a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects.[1] Their utility extends to being crucial precursors in the synthesis of more complex bioactive molecules.[1] The compound this compound serves as a key intermediate in the development of potent kinase inhibitors, highlighting the importance of the aminonitropyridine scaffold in engaging with the kinase active site.

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target for therapeutic intervention.[2][3] Small molecule kinase inhibitors have emerged as a vital strategy in cancer therapy.[2]

Isomeric Landscape of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Isomers, which have the same molecular formula but different arrangements of atoms, can exhibit significantly different biological profiles.[4] For this compound, several positional isomers can be envisioned by altering the positions of the methyl, nitro, and amino groups on the pyridine ring. The specific arrangement of these functional groups dictates the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, all of which are critical for interaction with a biological target like a kinase.

Inferred Biological Activity: Kinase Inhibition

The primary utility of this compound and its related isomers in drug discovery appears to be as building blocks for ATP-competitive kinase inhibitors.[5] These inhibitors function by binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to a substrate protein. The 2-aminopyridine moiety is a common feature in many kinase inhibitors, as it can form crucial hydrogen bonds with the "hinge" region of the kinase active site.[6]

Structure-Activity Relationship (SAR) Insights

While specific IC50 values for the isomers of this compound are not available, we can infer potential activity based on the SAR of related nitropyridine and aminopyridine kinase inhibitors:

  • 2-Amino Group: The presence of the amino group at the 2-position is critical for forming hydrogen bonds with the kinase hinge region, a key interaction for many kinase inhibitors.[6]

  • Nitro Group Position: The position of the electron-withdrawing nitro group significantly influences the electronics of the pyridine ring and the basicity of the amino group. This can affect the strength of the hydrogen bonds formed with the kinase. The nitro group's position also impacts the overall shape and potential for steric clashes within the binding pocket.

  • Methyl Group Positions: The methyl groups at the 4- and 6-positions provide steric bulk and can influence the orientation of the molecule within the kinase's active site. Depending on the specific kinase, these groups could either enhance binding by occupying hydrophobic pockets or hinder it through steric hindrance.

Derivatives of 2-amino-3-cyanopyridine, which shares the 2-amino functionality, have shown cytotoxic effects against various cancer cell lines, with substitutions at the 4 and 6 positions enhancing biological activity.[7]

Hypothetical Comparison of Isomer Activity

Based on general SAR principles for kinase inhibitors, a hypothetical comparison of the potential of different isomers of dimethyl-nitropyridin-2-amine as kinase inhibitor scaffolds can be made. The "lead" isomer, this compound, likely represents a favorable arrangement of substituents for targeting certain kinases. Other isomers may exhibit different selectivity profiles or potencies. For instance, moving the nitro group to the 5-position could alter the hydrogen bonding capacity of the 2-amino group and change the molecule's interaction with the kinase.

Table 1: Hypothetical Biological Activity Profile of this compound Isomers

IsomerPotential for Hinge Binding (2-amino group)Expected Influence of Nitro Group Position on ActivityPotential for Steric Interactions (Methyl Groups)Predicted Overall Kinase Inhibitory Potential
This compoundHighModulates electronics of the 2-amino group for optimal hinge interaction.Fills hydrophobic pockets, potentially enhancing affinity.High
4,6-Dimethyl-5-nitropyridin-2-amineHighMay alter the electronic properties of the ring, potentially affecting binding affinity.Fills hydrophobic pockets, potentially enhancing affinity.Moderate to High
2,6-Dimethyl-3-nitropyridin-4-amineLow (amino at C4)N/A for hinge binding.May have different interactions within the active site.Low (as a hinge binder)

Note: This table is based on inferred activity from general SAR principles and not on direct experimental data.

Experimental Workflow for Biological Activity Comparison

To definitively compare the biological activity of these isomers, a systematic experimental approach is required. The following workflow outlines the key steps.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Kinase Inhibition Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & SAR Synthesis Isomer Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay_Setup Assay Setup (Kinase, Substrate, ATP) Characterization->Assay_Setup Isomer_Screening Isomer Screening (IC50 Determination) Assay_Setup->Isomer_Screening Selectivity_Profiling Kinase Selectivity Profiling Isomer_Screening->Selectivity_Profiling Cytotoxicity Cytotoxicity/Proliferation Assays (e.g., MTT) Selectivity_Profiling->Cytotoxicity Target_Engagement Target Engagement Assays (e.g., Western Blot) Cytotoxicity->Target_Engagement Data_Analysis Data Analysis Target_Engagement->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: Experimental workflow for comparing the biological activity of isomers.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of compounds against a specific kinase is an in vitro kinase assay.[8] This protocol describes a luminescence-based assay that quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.[3][9]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Isomers of this compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Compound Preparation: Prepare a serial dilution of each isomer in DMSO.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.

  • Kinase Addition: Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[3]

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. Incubate the plate at 30°C for 60 minutes.[3]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value for each isomer, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathway Context

The isomers of this compound, as potential kinase inhibitors, would likely target signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK pathway.[10] Inhibition of a key kinase in this pathway could block downstream signaling, leading to a decrease in cell proliferation and survival.[10]

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Inhibitor Isomer of this compound Inhibitor->RAF

Caption: Generalized MAPK/ERK signaling pathway targeted by kinase inhibitors.

Conclusion

While direct comparative biological data for the isomers of this compound is limited, their role as intermediates in the synthesis of kinase inhibitors provides a strong rationale for their potential in this area. Based on established SAR principles, the 2-amino-3-nitropyridine scaffold is a promising starting point for the design of novel kinase inhibitors. The specific positioning of the dimethyl and nitro groups will undoubtedly influence the potency and selectivity of these compounds. The experimental workflow outlined in this guide provides a clear path for the systematic evaluation and comparison of these isomers, which will be crucial for advancing their potential as therapeutic agents.

References

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central.
  • Design, Synthesis, Biological Screening and Structure Activity Relationship Study of 4, 6-Dimethyl-2-(Substituted) Mercapto-3-(Substituted) Pyridines as Anti Tubercular Agents. ResearchGate.
  • 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules. BenchChem.
  • Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
  • Kinase assays. BMG LABTECH.
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central.
  • Stereochemistry and biological activity of drugs. SlideShare.

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mass spectrometry fragmentation pattern of 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4,6-Dimethyl-3-nitropyridin-2-amine: A Predictive and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted mass spectral fragmentation pattern of this compound, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. In the absence of a publicly available experimental spectrum, this document leverages fundamental principles of mass spectrometry and comparative data from related structures to construct a reliable predictive model for its behavior under common ionization techniques. We will compare the extensive fragmentation expected from Electron Ionization (EI) with the softer profile from Electrospray Ionization (ESI), providing researchers with a practical framework for structural elucidation and analytical method development.

Introduction: The Analytical Challenge

This compound is a multi-substituted heterocyclic compound. Its structure incorporates several functional groups—a pyridine core, an amino group, a nitro group, and two methyl substituents—each influencing its behavior in a mass spectrometer. Accurate characterization is essential for its use as a building block in drug discovery and materials science.[1] Mass spectrometry is the premier technique for confirming molecular weight and deducing structural features through the analysis of fragmentation patterns.[2]

This guide will focus primarily on predicting the fragmentation cascade under Electron Ionization (EI-MS), a high-energy technique that induces reproducible and structurally informative fragmentation.[3] We will contrast this with the results expected from Electrospray Ionization (ESI-MS), a soft ionization method crucial for confirming molecular mass with minimal fragmentation.[4]

Predicted Fragmentation Analysis of this compound under EI-MS

The fragmentation of a molecule in an EI-MS system is a cascade of reactions driven by the energetic instability of the initial molecular ion.[2] The structure of this compound (Molecular Weight: 167.17 g/mol ) suggests several competing fragmentation pathways. The presence of an odd number of nitrogen atoms (three) dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), in accordance with the Nitrogen Rule.[5]

The primary fragmentation events are anticipated to be initiated at the most labile sites: the nitro group and the methyl groups.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical ([M-15]+): Alpha-cleavage adjacent to the aromatic ring is a common pathway. The loss of a methyl radical (•CH₃) from the molecular ion (m/z 167) would result in a stable, resonance-delocalized cation at m/z 152 . This is often a prominent peak in the spectra of methylated aromatic compounds.

  • Loss of Nitric Oxide ([M-30]+): Nitroaromatic compounds frequently undergo rearrangement and elimination of nitric oxide (•NO).[6] This pathway would yield a fragment ion at m/z 137 .

  • Loss of a Nitro Group ([M-46]+): Direct cleavage of the C-NO₂ bond results in the loss of a nitro radical (•NO₂), a characteristic fragmentation for nitro compounds.[6] This would produce a significant ion at m/z 121 . This fragment, the 4,6-dimethylpyridin-2-amine cation, would be relatively stable.

  • Sequential Losses: Subsequent fragmentation of these primary ions is expected. For instance, the [M-15]+ ion (m/z 152) could subsequently lose the nitro group (•NO₂) to yield a fragment at m/z 106 . Similarly, the [M-46]+ ion (m/z 121) could lose a methyl radical to produce the same m/z 106 ion.

The following diagram illustrates the predicted major fragmentation pathways.

Caption: Predicted EI-MS fragmentation pathway for this compound.
Summary of Predicted EI-MS Data
m/zProposed Fragment StructurePredicted Relative IntensityFragmentation Pathway
167[C₇H₉N₃O₂]+• (Molecular Ion)MediumN/A
152[C₆H₆N₃O₂]+HighLoss of •CH₃
137[C₇H₉N₂O]+Medium-LowLoss of •NO
121[C₇H₉N₂]+HighLoss of •NO₂
106[C₆H₆N₂]+MediumLoss of •CH₃ and •NO₂

Comparative Analysis: EI-MS vs. ESI-MS

The choice of ionization technique fundamentally alters the resulting mass spectrum and the information that can be gleaned from it.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (typically 70 eV)Low ("Soft" Ionization)
Primary Ion Observed Molecular Ion (M+•) at m/z 167Protonated Molecule ([M+H]+) at m/z 168
Fragmentation Extensive, structurally informativeMinimal to none in standard mode
Primary Use Case Structural ElucidationMolecular Weight Confirmation, LC-MS coupling
In-source Fragmentation Inherent to the techniqueCan be induced but is generally avoided[2]

For this compound, an ESI-MS analysis in positive ion mode would be expected to show a dominant base peak at m/z 168 , corresponding to the protonated molecule [C₇H₁₀N₃O₂]+. This provides unambiguous confirmation of the molecular weight but offers little of the structural detail provided by the EI-MS fragmentation pattern.[4]

Experimental Protocols

To acquire the data discussed, standardized and well-calibrated methodologies are critical. The following protocols provide a self-validating framework for the analysis of this compound and related compounds.

GC-EI-MS Protocol for Structural Elucidation

This method is ideal for generating the detailed fragmentation pattern discussed previously.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as methanol or ethyl acetate.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection: 1 µL injection volume with a 10:1 split ratio.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Method: Electron Ionization (EI).[3]

  • Electron Energy: 70 eV.[3]

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 300.

LC-ESI-MS Protocol for Molecular Weight Confirmation

This method is suited for confirming the molecular weight and for analyzing samples in complex matrices.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of 50:50 acetonitrile:water.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[4]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Mass Range: Scan from m/z 50 to 300.

MS_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample GC Gas Chromatography (GC) Prep->GC LC Liquid Chromatography (LC) Prep->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI Analyzer Mass Analyzer EI->Analyzer ESI->Analyzer Detector Detector Analyzer->Detector Analysis Spectrum Interpretation Detector->Analysis

Caption: General workflow for mass spectrometry analysis of organic compounds.

Conclusion

The mass spectral behavior of this compound can be reliably predicted based on the established fragmentation rules for its constituent functional groups. Under high-energy Electron Ionization, the molecule is expected to produce a rich fragmentation pattern characterized by the loss of methyl (•CH₃), nitric oxide (•NO), and nitro (•NO₂) moieties, providing significant structural information. In contrast, soft Electrospray Ionization will primarily yield the protonated molecule [M+H]+, confirming its molecular weight. This dual-pronged analytical approach, combining a hard and a soft ionization technique, provides a comprehensive and robust characterization framework for this and other substituted heterocyclic compounds in a research and development setting.

References

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health (NIH). (2015). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • Wikipedia. Pyridine. Wikipedia, The Free Encyclopedia. [Link]

  • National Institute of Standards and Technology (NIST). Pyridine. NIST WebBook. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • ResearchGate. (2005). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. Mass fragmentation pattern for complexes 1-4. ResearchGate. [Link]

  • University of California, Riverside. Mass Spectrometry: Fragmentation. UCR Chemistry. [Link]

  • ResearchGate. (2016). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. ResearchGate. [Link]

  • MDPI. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. National Library of Medicine. [Link]

  • Arkivoc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]

  • Pharma Tech. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. [Link]

  • Royal Society of Chemistry. (2019). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • Dr. M. S. Ansari. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • National Institutes of Health (NIH). (2014). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). PMC. [Link]

  • National Institutes of Health (NIH). (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the axiom "purity is paramount" is a guiding principle. In the synthesis of novel chemical entities, the meticulous verification of a compound's purity is a critical checkpoint that influences all subsequent data and outcomes. 4,6-Dimethyl-3-nitropyridin-2-amine, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science. Its structural integrity, free from significant impurities, is essential for ensuring the reliability of biological assays, the predictability of chemical reactions, and the safety of potential therapeutic agents.

Understanding Potential Impurities

A logical purity assessment strategy begins with considering the synthetic route and the potential impurities it may generate. A common synthesis for nitropyridine derivatives can involve the nitration of an aminopyridine precursor.

Potential Process-Related Impurities Include:

  • Starting Materials: Unreacted 2-amino-4,6-dimethylpyridine.

  • Regioisomers: Isomeric products such as 4,6-Dimethyl-5-nitropyridin-2-amine, formed if nitration is not perfectly selective.

  • Over-nitrated Products: Dinitro-species, depending on the reaction conditions.

  • By-products: Compounds formed from side reactions or degradation.[1]

  • Residual Solvents: Solvents used in the reaction and purification (e.g., recrystallization) steps.

A multi-modal analytical approach is therefore necessary to detect this diverse range of potential contaminants.

Comparative Analysis of Purity Assessment Techniques

No single technique is universally sufficient for purity determination. A combination of chromatographic and spectroscopic methods provides the most comprehensive picture. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy. It excels at separating the main compound from non-volatile and thermally sensitive impurities.

Principle of Operation: The synthesized compound is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is highly effective for this compound due to the strong UV absorbance conferred by its aromatic and nitro-functionalized structure.[2]

Causality Behind Experimental Choices:

  • Column: A reversed-phase C18 column is the logical starting point. The non-polar C18 stationary phase effectively retains the moderately polar this compound and allows for separation from both more polar and less polar impurities using a polar mobile phase.

  • Detector: A Diode Array Detector (DAD) is preferable to a fixed-wavelength UV detector. It provides spectral information across a range of wavelengths, which can help distinguish between impurities and confirm peak homogeneity.[2]

  • Mobile Phase: A gradient elution using water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol is chosen. This ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe.

G cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow cluster_result Final Assessment synth Synthesized Crude This compound hplc HPLC-DAD (Primary Purity) synth->hplc Main Assay gcms GC-MS (Volatile Impurities) synth->gcms nmr NMR Spectroscopy (Structural ID & qNMR) synth->nmr mp Melting Point (Qualitative Check) synth->mp report Comprehensive Purity Report (Identity, Purity %, Impurity Profile) hplc->report gcms->report nmr->report mp->report

Caption: General workflow for the comprehensive purity assessment of a synthesized compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm (primary) and 330 nm, with full spectrum acquisition (200-400 nm).

  • Sample Preparation: Accurately weigh ~5 mg of synthesized this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL stock. Further dilute as necessary. Filter through a 0.45 µm syringe filter.[3]

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected (Area % method).[3]

ParameterResultInterpretation
Retention Time (t R )8.52 minMain compound peak
Area % Purity98.7%High purity achieved
Impurity 1 (t R = 4.1 min)0.6%Likely a more polar impurity (e.g., starting material)
Impurity 2 (t R = 9.8 min)0.4%Likely a less polar impurity (e.g., regioisomer)
Impurity 3 (t R = 1.9 min)0.3%Likely a highly polar by-product
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally useful for identifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point by-products, which may not be well-resolved by HPLC.

Principle of Operation: The sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., Helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing definitive structural identification.

Causality Behind Experimental Choices:

  • Derivatization: Direct GC analysis of primary and secondary amines can be challenging due to their polarity, which leads to peak tailing and poor reproducibility from interactions with the column.[4] While not always mandatory for the main compound, derivatization (e.g., silylation or acylation) can improve chromatographic performance, especially for trace-level amine impurities.[5] However, for an initial screen for non-amine volatile impurities (like solvents), a direct injection is performed first.

  • Column: A low-to-mid polarity column (e.g., 5% phenyl / 95% dimethylpolysiloxane) is a versatile choice for separating a wide range of organic molecules.[6]

  • Inlet Temperature: The temperature must be high enough to ensure complete vaporization but low enough to prevent thermal degradation of the nitroaromatic compound.[2] A temperature ramp is often employed.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Inlet Temperature: 250 °C with a split ratio of 50:1.

  • Oven Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230 °C.

    • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify relative to the main peak or an internal standard.

Retention Time (min)Identification (Library Match)Relative AbundanceInterpretation
3.2Toluene0.05%Residual solvent from synthesis/purification.
12.5This compound>99%Main compound.
11.92-Amino-4,6-dimethylpyridine0.15%Unreacted starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for unambiguous structure confirmation. For purity assessment, ¹H NMR provides a rapid and powerful method to visualize the entire proton-containing composition of a sample, allowing for the detection of impurities with different chemical structures.

Principle of Operation: The sample is placed in a strong magnetic field and irradiated with radio waves, causing atomic nuclei with a non-zero spin (like ¹H) to resonate. The resonance frequency is highly sensitive to the local electronic environment, providing detailed information about molecular structure. The area under an NMR peak is directly proportional to the number of nuclei it represents.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used to avoid a large interfering solvent signal in the ¹H spectrum. The choice depends on the analyte's solubility.

  • Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard with a known purity is added in a precise amount to the sample. By comparing the integral of a specific proton signal from the analyte to a signal from the standard, the exact purity (as %w/w) can be calculated without needing a reference standard of the analyte itself.[3] This is a primary analytical method.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters (Typical):

    • Pulse Program: Standard 30° or 90° pulse.

    • Number of Scans: 16-64 (for good signal-to-noise).

    • Relaxation Delay (D1): 5 seconds (important for quantitative accuracy to allow full relaxation of protons).

  • Data Analysis:

    • Qualitative: Identify the characteristic peaks for this compound. Look for small, unidentifiable peaks in the baseline.

    • Quantitative (by integration): Integrate all peaks. The purity can be estimated by comparing the integrals of impurity peaks to the main compound peaks, assuming a similar number of protons per molecule for the impurities.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~8.1Singlet1HPyridine H-5Confirms product structure
~7.5Broad Singlet2H-NH₂Confirms product structure
~2.4Singlet3HMethyl (C-4 or C-6)Confirms product structure
~2.3Singlet3HMethyl (C-6 or C-4)Confirms product structure
7.27Singlet-CDCl₃Residual solvent peak
2.51Multiplet-DMSO-d₅Residual solvent peak
6.2, 2.1Singlets<0.05H total-Low-level impurity peaks detected

Conclusion and Best Practices

The purity assessment of synthesized this compound is a multifaceted process that requires a strategic combination of analytical techniques.

  • HPLC-DAD should be the primary method for routine purity checks, providing excellent quantitative data on non-volatile impurities.

  • GC-MS is invaluable for identifying and quantifying residual solvents and other volatile contaminants that may be missed by HPLC.

  • ¹H NMR provides absolute structural confirmation and offers a powerful method for detecting structurally different impurities and, via qNMR, determining absolute purity.

By employing these techniques in a complementary fashion, researchers can build a comprehensive purity profile, ensuring the quality and reliability of their synthesized material. This rigorous analytical validation is not merely a procedural step; it is the foundation of trustworthy and reproducible science.

References

  • Bepharm Ltd. This compound. MOLBASE. Available from: [Link]

  • Aragen. Winning Strategies to Develop an Analytical Method for Nitrosamines. Published May 15, 2024. Available from: [Link]

  • Kim, M., et al. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Pharmaceuticals (Basel). Published December 30, 2024. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for a publication. Available from: [Link]

  • Kavková, K., et al. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Published online. Available from: [Link]

  • Ono, N., et al. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Published online. Available from: [Link]

  • Stevens, T. S. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. Available from: [Link]

  • Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Discussion thread. Published January 19, 2021. Available from: [Link]

  • Pangarkar, K. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences. Published May 14, 2025. Available from: [Link]

  • Google Patents. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • Wang, L., et al. Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Published November 3, 2020. Available from: [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available from: [Link]

  • McHugh, C. J., et al. Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. Published May 31, 2023. Available from: [Link]

  • Gkagkalias, A., et al. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Published November 23, 2024. Available from: [Link]

  • D-Arrigo, C. Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Published July 16, 2003. Available from: [Link]

  • Peryt, J., et al. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. Available from: [Link]

  • Degano, I., et al. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Hindawi. Available from: [Link]

  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. Request PDF. Published August 7, 2025. Available from: [Link]

  • Gankin, Y., et al. A GC-MS Database of Nitrogen-Rich Volatile Compounds. Molecules. Available from: [Link]

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The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 4,6-Dimethyl-3-nitropyridin-2-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. Kinase inhibitors have revolutionized targeted therapy, particularly in oncology, but their efficacy is often shadowed by off-target effects stemming from cross-reactivity with unintended kinases. The human kinome comprises over 500 members, many of which share structural homology in their ATP-binding pockets, the primary target for most small molecule inhibitors. Consequently, achieving absolute selectivity is a formidable task. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of inhibitors based on the 4,6-Dimethyl-3-nitropyridin-2-amine scaffold, a promising but complex chemotype. We will delve into the structural rationale for its binding promiscuity, present illustrative experimental data, and provide detailed protocols for assessing kinase selectivity, empowering researchers to make more informed decisions in their drug discovery pipelines.

The this compound Scaffold: A Structural Overview

The this compound core (Figure 1) presents a unique combination of structural features that contribute to its kinase binding properties. The 2-aminopyridine moiety is a well-established hinge-binding motif in numerous kinase inhibitors, capable of forming crucial hydrogen bonds with the kinase hinge region. The nitro group, being strongly electron-withdrawing, modulates the electronic properties of the pyridine ring and can participate in specific interactions within the ATP pocket. The two methyl groups can form favorable van der Waals contacts in hydrophobic pockets, but can also introduce steric constraints that influence the inhibitor's orientation and selectivity.

The inherent flexibility and potential for various substitutions on this scaffold allow for the generation of diverse chemical libraries. However, this structural versatility also necessitates a thorough evaluation of cross-reactivity to identify candidates with the most desirable therapeutic window.

Comparative Kinase Cross-Reactivity Profiles

To illustrate the selectivity challenges and opportunities with this scaffold, we present a comparative analysis of three hypothetical inhibitors derived from this compound: Compound A (the parent scaffold), Compound B (a derivative with a solubilizing group), and Compound C (a bulkier analog designed for enhanced selectivity).

The following data is representative of what would be generated from a comprehensive kinase panel screen, such as the KINOMEscan™ platform.[1][2] This assay measures the binding affinity of a compound to a large panel of kinases, providing a quantitative measure of selectivity.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound ACompound BCompound CReference Inhibitor (Staurosporine)
Primary Target: MARK2 50 75 40 10
GSK3β150200>10,00020
CDK2300450>10,0005
PKA8001200>10,00015
SRC2503505,0008
VEGFR21,5002,000>10,00030
EGFR>10,000>10,000>10,00025
p38α (MAPK14)4006008,00050

Data Interpretation:

  • Compound A , the parent scaffold, exhibits potent inhibition of its primary target, MARK2, but also shows significant off-target activity against GSK3β, CDK2, and SRC.[3] This polypharmacology could lead to unforeseen side effects in a cellular context.

  • Compound B , with the addition of a solubilizing group, shows a slight decrease in potency against the primary target and a similar, albeit slightly weaker, off-target profile. This highlights a common challenge in drug development where modifications to improve physicochemical properties can impact biological activity.

  • Compound C , featuring a bulkier substituent designed to exploit a specific sub-pocket in the MARK2 active site, demonstrates a dramatically improved selectivity profile. Its activity against the tested off-targets is significantly diminished, showcasing the potential for structure-based design to enhance selectivity.

  • Staurosporine , a notoriously non-selective kinase inhibitor, is included as a reference to contextualize the cross-reactivity of the test compounds.

Visualizing Selectivity: Kinase Selectivity Maps

A powerful way to visualize the cross-reactivity of a kinase inhibitor is through a kinase selectivity map, or dendrogram. This graphical representation plots the inhibited kinases on a phylogenetic tree of the human kinome, providing an intuitive overview of the inhibitor's selectivity.

Figure 2: Kinase selectivity map for Compound A (left) and Compound C (right). Red nodes indicate high inhibition, yellow moderate inhibition, and green high selectivity for the primary target.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for both a broad, initial screen and a more focused, cell-based validation.

Protocol: Broad Kinase Profiling using a Competition Binding Assay (e.g., KINOMEscan™)

This biochemical assay provides a comprehensive overview of an inhibitor's binding profile across a large portion of the kinome.[2]

Principle: The assay relies on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified, typically using qPCR for a DNA-tagged kinase. A lower amount of bound kinase indicates stronger competition from the test compound.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a 100X stock solution (e.g., 1 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer. A typical 11-point, 3-fold serial dilution is recommended to generate a robust dose-response curve. Include a DMSO-only control (vehicle) and a positive control (a known inhibitor for each kinase).

  • Kinase and Ligand Incubation: Add the DNA-tagged kinases to the assay plates containing the diluted compounds.

  • Competition Binding: Transfer the kinase-compound mixtures to plates pre-coated with the immobilized ligand. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for binding equilibrium to be reached.

  • Washing: Wash the plates to remove unbound kinase and compound.

  • Quantification: Elute the bound kinase and quantify the amount using qPCR with primers specific to the DNA tag of each kinase.

  • Data Analysis: Calculate the percentage of kinase remaining bound to the immobilized ligand relative to the DMSO control. Plot this percentage against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd) or IC50 value.

KinomeScan_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound in DMSO Dilution Serial Dilution Compound->Dilution Plate Ligand-Coated Plate Dilution->Plate Kinase DNA-Tagged Kinase Panel Kinase->Plate Incubation Competition Binding Plate->Incubation Wash Wash Step Incubation->Wash Elution Elution Wash->Elution qPCR qPCR Quantification Elution->qPCR Data Data Analysis (Kd / IC50) qPCR->Data

Figure 3: Workflow for a competition binding-based kinase profiling assay.

Protocol: Cellular Target Engagement Assay using Western Blotting

While biochemical assays are excellent for initial screening, it is crucial to validate these findings in a cellular context. A Western blot-based assay can determine if the inhibitor engages its intended target and inhibits its downstream signaling pathway.

Principle: This method assesses the phosphorylation status of a known substrate of the target kinase in cells treated with the inhibitor. A reduction in substrate phosphorylation indicates successful target engagement and inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells known to express the target kinase (and off-target kinases of interest) at an appropriate density. Allow the cells to adhere overnight. Treat the cells with a dose-range of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate signal and the loading control. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Structure-Activity Relationships and Strategies for Enhancing Selectivity

The structure-activity relationship (SAR) for the this compound scaffold is complex, with small structural modifications often leading to significant changes in the cross-reactivity profile.[4][5][6]

Key SAR Insights:

  • Substitutions at the 5-position: This position is often solvent-exposed and can be modified to improve solubility and other physicochemical properties, as seen in Compound B. However, care must be taken as bulky groups here can also clash with the kinase's P-loop.

  • Modifications of the 2-amino group: This group is critical for hinge binding. N-alkylation or acylation can disrupt this interaction, but in some cases, can be extended into other pockets of the active site to enhance selectivity.

  • Bioisosteric replacement of the nitro group: The nitro group can be a liability due to potential metabolic instability. Replacing it with other electron-withdrawing groups (e.g., cyano, sulfone) can modulate the compound's electronic profile and introduce new interaction points.

  • Exploiting the "gatekeeper" residue: Kinase selectivity is often dictated by the size of the gatekeeper residue, which controls access to a hydrophobic back pocket. Designing inhibitors with substituents that can be accommodated by a small gatekeeper but not a large one is a classic strategy for achieving selectivity. This is the rationale behind the design of Compound C.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, as with any privileged scaffold, a thorough understanding and careful management of cross-reactivity are essential for translating a potent inhibitor into a safe and effective therapeutic. The illustrative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers working with this and other kinase inhibitor chemotypes. By employing a systematic approach that combines broad biochemical profiling with targeted cell-based validation and informed structure-based design, the challenge of kinase inhibitor selectivity can be successfully navigated, paving the way for the next generation of precision medicines.

References

  • Timm, T., von Kries, J. P., Li, X., Zempel, H., Mandelkow, E. M., & Mandelkow, E. (2011). Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL. Journal of Biological Chemistry, 286(49), 42349–42360. [Link]

  • Srivastava, V., Wani, M. Y., Al-Bogami, A. S., & Ahmad, A. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Bioorganic Chemistry, 104, 104241. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

  • LINCS Data Portal. AZD-1152HQPA KINOMEscan-2 (LDG-1136: LDS-1139). [Link]

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  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. ResearchGate. [Link]

  • Wrobel, F., Limbach, C. M., & Detert, H. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 4(1). [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & Avdeenko, A. P. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(23), 8345. [Link]

  • Kandil, S., By-Thodi, S., Al-Hujaily, E., Sirimulla, S., & K-Reddy, V. (2022). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1264. [Link]

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Benchmarking 4,6-Dimethyl-3-nitropyridin-2-amine: A Comparative Guide for Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3][4][5] The subject of this guide, 4,6-Dimethyl-3-nitropyridin-2-amine, is a novel compound whose biological activities are not yet extensively characterized. However, its structural motifs—a dimethyl-substituted pyridine ring, a nitro group, and an amino group—suggest a potential for interaction with the ATP-binding pocket of protein kinases, a common feature of many successful kinase inhibitors.[2] This guide provides a comprehensive framework for benchmarking this compound against established standards, proposing a rigorous, multi-tiered experimental approach to elucidate its potential as a kinase inhibitor.

This guide is structured to provide not just protocols, but the strategic reasoning behind the experimental design, ensuring that the data generated is robust, reproducible, and allows for a clear, objective comparison against known standards.

Rationale and Strategy for Benchmarking

Given the novelty of this compound, our benchmarking strategy is designed to first cast a wide net to identify potential kinase targets and then to zero in on a specific, clinically relevant kinase. This dual approach allows for both broad discovery and specific characterization.

Selection of a Broad-Spectrum Standard: Staurosporine

To obtain an initial understanding of the compound's potential as a kinase inhibitor, it is prudent to benchmark it against a well-characterized, broad-spectrum inhibitor. Staurosporine , a natural product derived from the bacterium Streptomyces staurosporeus, serves as an ideal candidate.[6] It is a potent inhibitor of a wide range of protein kinases, with IC50 values in the low nanomolar range for many, including Protein Kinase C (PKC), PKA, and Src kinase.[7] By comparing the inhibitory profile of our test compound to that of Staurosporine, we can gain a preliminary assessment of its potency and selectivity.

Selection of a Specific Kinase Target and Standard: Src Kinase and Dasatinib

Following a broad-spectrum screen, a more focused investigation against a specific, well-validated kinase target is essential. The Src family of non-receptor tyrosine kinases is a compelling choice, as their dysregulation is implicated in the progression of various cancers.[8][9] We will therefore propose to benchmark this compound against Dasatinib , a potent, FDA-approved Src kinase inhibitor.[10][11] This comparison will provide insights into the test compound's potential for development as a targeted therapeutic.

Experimental Workflows

The following sections detail the proposed experimental protocols for a comprehensive benchmarking study.

In Vitro Kinase Inhibition Assay

The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of this compound against our target kinases. The IC50 value is a quantitative measure of a compound's potency.[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[13]

Materials:

  • Purified recombinant kinase (e.g., Src kinase)

  • Kinase-specific substrate

  • This compound (Test Compound)

  • Staurosporine and/or Dasatinib (Standard Inhibitors)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and standard inhibitors in DMSO. A typical starting concentration range would be from 10 mM down to the nanomolar range.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor (or DMSO for control)

    • 2 µL of kinase enzyme

    • 2 µL of a mixture of the kinase substrate and ATP

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Normalize the data to the controls (no inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[14]

Cell Viability and Cytotoxicity Assay

It is crucial to determine if the observed kinase inhibition translates to an anti-proliferative effect in a cellular context and to distinguish this from general cytotoxicity.[15][16]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17]

Materials:

  • Cancer cell line (e.g., a line known to be sensitive to Src inhibition)

  • Cell culture medium

  • This compound (Test Compound)

  • Dasatinib (Standard Inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and the standard inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot this against the compound concentration to determine the IC50 for cell viability.

Preliminary ADME and Toxicity (ADMET) Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is critical to identify potential liabilities that could hinder its development.[18][19][20][21][22][23][24][25]

Experimental Protocol: In Vitro ADMET Screen

This involves a panel of standardized in vitro assays.

  • Solubility: Determine the aqueous solubility of the compound, as poor solubility can affect absorption and formulation.

  • Permeability: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive intestinal absorption.[24]

  • Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Cytotoxicity: In addition to the MTT assay, assess cytotoxicity in a non-cancerous cell line to gauge general toxicity.[26][27][28][29][30]

  • hERG Inhibition: Screen for inhibition of the hERG potassium channel, as this can indicate a risk of cardiotoxicity.

Data Presentation and Comparative Analysis

For a clear and objective comparison, the data should be summarized in tables.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
This compoundSrc KinaseExperimental Value
Dasatinib (Standard)Src KinaseKnown/Experimental Value
This compoundBroad Panel (e.g., PKC)Experimental Value
Staurosporine (Standard)Broad Panel (e.g., PKC)Known/Experimental Value

Table 2: Cellular Activity and Preliminary Toxicity

CompoundCell Viability IC50 (µM)Cytotoxicity in Non-cancerous Cells IC50 (µM)
This compoundExperimental ValueExperimental Value
Dasatinib (Standard)Known/Experimental ValueKnown/Experimental Value

Table 3: Preliminary ADMET Profile

CompoundAqueous Solubility (µg/mL)PAMPA Permeability (10⁻⁶ cm/s)Microsomal Stability (% remaining after 30 min)
This compoundExperimental ValueExperimental ValueExperimental Value
Known Drug (Reference)Typical ValueTypical ValueTypical Value

Visualizing Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Data_Analysis Comparative Data Analysis (Tables & IC50 Curves) Kinase_Assay->Data_Analysis ADMET_Screen Preliminary ADMET Screening ADMET_Screen->Data_Analysis Cell_Viability Cell Viability Assay (MTT) Cell_Viability->Data_Analysis Start Compound: This compound Start->Kinase_Assay Start->ADMET_Screen Start->Cell_Viability

Caption: High-level experimental workflow for benchmarking.

kinase_pathway Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/ERK) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor This compound OR Dasatinib Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial characterization and benchmarking of this compound as a potential kinase inhibitor. By comparing its performance against the broad-spectrum inhibitor Staurosporine and the specific, clinically relevant inhibitor Dasatinib, researchers can generate a comprehensive dataset to guide future drug discovery efforts. The multi-tiered approach, encompassing in vitro biochemical assays, cell-based functional screens, and preliminary ADMET profiling, ensures that the resulting data is not only a measure of potency but also provides early insights into the compound's drug-like properties. The successful execution of these protocols will provide a solid foundation for subsequent lead optimization and preclinical development.

References

  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]

  • BioAgilytix. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Karaman, M. W., et al. (2008). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Patsnap. (2024). What are SRC inhibitors and how do they work? Patsnap Synapse. [Link]

  • Kopp, K., et al. (2012). Src kinase inhibitors: promising cancer therapeutics? PubMed. [Link]

  • Cellagen Technology. (n.d.). Staurosporine | pan-kinase inhibitor. [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Grokipedia. (n.d.). Src inhibitor. [Link]

  • Schrödinger. (2022). Importance of ADME/Tox in Early Drug Discovery. [Link]

  • Frontiers. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. [Link]

  • AZoLifeSciences. (2021). Purpose of ADME Studies in Drug Development. [Link]

  • Wikipedia. (n.d.). Src inhibitor. [Link]

  • Moon, K. M., et al. (2019). In vitro NLK Kinase Assay. PubMed Central. [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Bio-protocol. (n.d.). 2.3. In vitro kinase assay. [Link]

  • Wang, J., & Wang, J. (2015). ADME of Biologics—What Have We Learned from Small Molecules? PubMed Central. [Link]

  • Vlasenko, L., & Atlanderova, K. (2020). Assessment (in vitro) toxicity of small molecules of plant origin. E3S Web of Conferences. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • Isert, C., et al. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. PubMed Central. [Link]

  • Sorkun, M. C., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • Kruger, A., et al. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. Semantic Scholar. [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). [Link]

  • Oxford Academic. (2024). SMCVdb: a database of experimental cellular toxicity information for drug candidate molecules. [Link]

  • Raj, V., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. PubMed Central. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • Pires, D. E. V., et al. (2022). toxCSM: comprehensive prediction of small molecule toxicity profiles. PubMed. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

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  • PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]

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  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4,6-Dimethyl-3-nitropyridin-2-amine, ensuring regulatory compliance and minimizing risk. The procedural framework herein is built on established principles for handling nitroaromatic and aminopyridine compounds, which demand rigorous safety protocols due to their inherent toxicological profiles.

Core Principle: Hazard Identification and Risk Assessment

This compound belongs to the family of nitro-substituted pyridines. While specific toxicological data for this exact compound is not widely published, its structural motifs—a nitropyridine core with amine and methyl functional groups—provide a strong basis for hazard assessment by analogy to related chemicals.

  • Toxicity : Aromatic amines and nitroaromatic compounds are frequently classified as toxic. Similar compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The primary risk is systemic toxicity upon absorption.

  • Irritation : It should be presumed to be an irritant to the skin and eyes and may cause respiratory irritation upon inhalation of its dust.[1][3][4][5]

  • Environmental Hazard : Nitroaromatic compounds can be toxic to aquatic life. Therefore, this chemical must not be released into the environment or disposed of down the drain.[6][7]

Based on this assessment, This compound must be handled and disposed of as hazardous chemical waste. [4][6][8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the compound for any purpose, including disposal, the following PPE is mandatory. This creates a primary barrier of protection against accidental exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI-approved safety goggles with side shields or a face shield.[9]Protects against splashes and airborne dust particles from contacting the eyes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[9] Consider double-gloving.Prevents dermal absorption, which is a primary route of exposure for related compounds.[9]
Body Protection A fully buttoned laboratory coat.[9]Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]Minimizes the risk of inhaling fine dust particles of the compound.

Spill Management Protocol

Accidents can happen; a prepared response is critical to mitigating them.

Step 1: Evacuate and Secure

  • Immediately alert personnel in the vicinity and evacuate the immediate spill area.

  • Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood if the spill is contained there.

Step 2: Don Appropriate PPE

  • Wear the full PPE ensemble as detailed in the table above.

Step 3: Containment and Cleanup

  • For a solid spill, carefully sweep or scoop the material to avoid generating dust.[10][11]

  • Place the swept material into a clearly labeled, sealable container designated for hazardous waste.[10][11]

  • For liquid spills (if the compound is in solution), cover with an inert absorbent material like vermiculite, sand, or diatomaceous earth.

  • Scoop the absorbed material into the designated hazardous waste container.

Step 4: Decontamination

  • Thoroughly clean the spill area with soap and water.

  • All cleaning materials (e.g., paper towels, absorbent pads) must be considered contaminated and placed in the hazardous waste container.

Step-by-Step Disposal Workflow

The guiding principle is that all waste streams containing this compound are hazardous. This includes the pure compound, reaction mixtures, and contaminated labware.

Experimental Protocol: Waste Segregation and Containment

  • Waste Identification : Identify all waste streams containing this compound. This includes unused product, reaction residues, and contaminated materials (e.g., pipette tips, filter paper, gloves).[12]

  • Segregation : This waste must be classified as solid organic hazardous waste . It is crucial to segregate it from other waste streams to prevent dangerous reactions. Specifically, keep it separate from:

    • Strong oxidizing agents.[5][12]

    • Strong acids.[5]

    • Aqueous and liquid waste streams.

  • Container Selection : Use only containers approved for hazardous waste. The container must be:

    • Made of a compatible material (e.g., high-density polyethylene).

    • In good condition, with no leaks or cracks.[12]

    • Equipped with a secure, airtight lid to prevent the release of dust or vapors.[13]

  • Labeling : As soon as the first item of waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Associated hazards (e.g., "Toxic").

    • The date the waste was first added.

  • Storage : Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[3][13] This area should be away from incompatible materials.

  • Final Disposal : Arrange for the collection of the waste container by your institution's certified hazardous waste disposal contractor.[2][11] Do not attempt to treat or neutralize the chemical yourself.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow start Waste Generation (e.g., unused chemical, contaminated labware) identify Identify as this compound Waste start->identify assess Assess Hazards: - Toxic Solid - Irritant - Environmental Hazard identify->assess ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate as Solid Organic Hazardous Waste ppe->segregate container Place in Approved, Sealed, and Compatible Waste Container segregate->container label Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards, Date container->label storage Store in Designated Satellite Accumulation Area label->storage pickup Arrange Pickup by Certified Hazardous Waste Contractor storage->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(4-Nitrobenzyl)pyridine, 98%. Retrieved from [Link]

  • Unknown. (n.d.). Pyridine Standard Operating Procedure. (This is a generic SOP template, specific institutional details would be filled in practice).
  • University of Washington. (n.d.). 4-Aminopyridine SOP. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine, 4-Nitro, 1-Oxide. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

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Navigating the Unseen: A Practical Guide to Handling 4,6-Dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and chemical research, the introduction of novel compounds is a daily occurrence. While the scientific potential of a new molecule is exhilarating, it is paramount that we approach its handling with a commensurate level of caution and preparedness. This guide provides essential, immediate safety and logistical information for the handling of 4,6-Dimethyl-3-nitropyridin-2-amine, a compound for which specific safety data may not be readily available. By drawing upon data from structurally similar nitro-aromatic amines, we can establish a robust framework for its safe utilization in the laboratory.

Presumed Hazard Profile: An Evidence-Based Assessment

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is warranted. Based on the documented hazards of analogous compounds such as 3-Nitropyridin-2-ylamine, 2-Amino-3-nitropyridine, and other substituted nitropyridines, we can infer a presumed hazard profile. These related compounds consistently demonstrate a range of health hazards that should be assumed for this compound until empirical data proves otherwise.

The primary concerns associated with this class of compounds include:

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2)[1][2].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2)[1][2].

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[1][3][4]. Some related compounds are classified as toxic or fatal if swallowed or in contact with skin[5].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3)[1][2].

  • Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity: Some related nitro-aromatic compounds are suspected of causing cancer.

Given these potential hazards, it is imperative to handle this compound with the appropriate engineering controls and personal protective equipment at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield is required if there is a risk of splashing or dust generation[6].Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before each use. Change gloves immediately upon contamination[6][7].A fully buttoned lab coat, preferably flame-resistant (e.g., Nomex®)[6].If not handled in a certified chemical fume hood, a NIOSH/MSHA approved respirator with a particulate filter is necessary[1][6].
Preparing Solutions Chemical splash goggles. A face shield is highly recommended[6].Chemical-resistant gloves. Consult manufacturer's guide for compatibility with the solvent being used[6].Chemical-resistant apron over a lab coat.Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols[5][8].
Running Reactions Chemical splash goggles and a face shield, especially for reactions under pressure or with a potential for exotherms[6].Chemical-resistant gloves appropriate for all reagents in the reaction mixture.A lab coat is mandatory. Consider a chemical-resistant suit for larger scale operations.All operations should be performed within a chemical fume hood[5][8].
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Lab coat and closed-toe shoes.A respirator may be required depending on the nature of the waste and the potential for exposure during handling.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow should be adopted for all procedures involving this compound.

Pre-Operational Checklist
  • Review Safety Information: Before beginning any work, review this guide and any available safety information for related compounds.

  • Verify Engineering Controls: Ensure that the chemical fume hood has a current certification and is functioning properly. Check that safety showers and eyewash stations are accessible and unobstructed[1].

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect all items for damage before use.

  • Prepare a Clean Workspace: Ensure the work area is clean and free of clutter.

Handling Procedures
  • Work in a Ventilated Area: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure[5][8].

  • Avoid Dust Formation: When handling the solid material, use techniques that minimize the generation of dust. Avoid dry sweeping of spills.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[1][5]. Do not eat, drink, or smoke in areas where this chemical is handled or stored[5].

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse[3][5].

Emergency Response: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Personal Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention[1][2].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][5].

Spill Response
  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Control Ignition Sources: If the compound is flammable or dissolved in a flammable solvent, eliminate all sources of ignition.

  • Contain the Spill: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbed material into a designated, labeled hazardous waste container[8].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container. The label must include the words "HAZARDOUS WASTE" and the full chemical name[9].

  • Segregation: Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed[9].

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials[9].

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. All disposal must comply with local, state, and federal regulations[1][5]. Never dispose of this chemical down the drain or in the regular trash[10].

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key decision points and actions.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review_Safety_Info Review Safety Information Verify_Controls Verify Engineering Controls Review_Safety_Info->Verify_Controls Assemble_PPE Assemble PPE Verify_Controls->Assemble_PPE Work_in_Hood Work in Fume Hood Assemble_PPE->Work_in_Hood Avoid_Dust Avoid Dust Generation Work_in_Hood->Avoid_Dust Personal_Hygiene Practice Good Hygiene Avoid_Dust->Personal_Hygiene Decontaminate_Area Decontaminate Work Area Personal_Hygiene->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands End End Wash_Hands->End Start Start Start->Review_Safety_Info

Caption: Safe handling workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Fisher Scientific. (2011, April 6). Safety Data Sheet.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, November 15). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard.
  • 3M. (n.d.). PPE Solutions for Chemical Industries.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.